molecular formula C59H102N7O18P3S B15622097 (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

(3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Katalognummer: B15622097
Molekulargewicht: 1322.5 g/mol
InChI-Schlüssel: JVYBMQPWZSJJSQ-FNQBGYQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoic acid. It is a (R)-3-hydroxyacyl-CoA, a 3-hydroxy fatty acyl-CoA, an unsaturated fatty acyl-CoA and an ultra-long-chain fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Eigenschaften

Molekularformel

C59H102N7O18P3S

Molekulargewicht

1322.5 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriaconta-23,26,29,32-tetraenethioate

InChI

InChI=1S/C59H102N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-47(67)42-50(69)88-41-40-61-49(68)38-39-62-57(72)54(71)59(2,3)44-81-87(78,79)84-86(76,77)80-43-48-53(83-85(73,74)75)52(70)58(82-48)66-46-65-51-55(60)63-45-64-56(51)66/h8-9,11-12,14-15,17-18,45-48,52-54,58,67,70-71H,4-7,10,13,16,19-44H2,1-3H3,(H,61,68)(H,62,72)(H,76,77)(H,78,79)(H2,60,63,64)(H2,73,74,75)/b9-8-,12-11-,15-14-,18-17-/t47-,48-,52-,53-,54+,58-/m1/s1

InChI-Schlüssel

JVYBMQPWZSJJSQ-FNQBGYQWSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Characterization of Novel Very-Long-Chain Fatty Acyl-CoAs: The Case of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the discovery, purification, and characterization of novel very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) thioesters, using the hypothetical discovery of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA as a central example. The methodologies outlined herein are grounded in established analytical techniques and are intended for researchers, scientists, and professionals in drug development.

Part 1: The Frontier of Lipidomics: Unveiling Novel Very-Long-Chain Fatty Acyl-CoAs

The landscape of lipidomics is continually expanding, with the identification of novel lipid species offering new insights into cellular metabolism and disease. Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are a critical class of molecules, serving as intermediates in fatty acid elongation, sphingolipid synthesis, and other metabolic pathways. The discovery of a novel VLCFA-CoA, such as this compound, necessitates a robust and systematic approach to its isolation and characterization. This guide will detail a potential workflow for such a discovery.

While specific literature on the discovery of this compound is not publicly available, its existence as a research chemical from suppliers like TargetMol and MedChemExpress suggests a basis for its synthesis and potential biological relevance.[1][2] This guide will, therefore, present a generalized yet detailed technical approach for the de novo discovery and characterization of such a molecule from a biological sample.

Part 2: A Roadmap for Discovery and Characterization

The journey from a putative novel lipid species to a fully characterized molecule with a known biological function is a multi-step process. The following sections outline a logical and experimentally sound workflow for the discovery and characterization of this compound.

Initial Detection and Hypothesis Generation

The first indication of a novel VLCFA-CoA often arises from untargeted lipidomics screening of a biological sample (e.g., cell culture, tissue homogenate) using high-resolution mass spectrometry. A unique mass-to-charge ratio (m/z) that does not correspond to known lipids would be the initial trigger for further investigation.

Experimental Workflow: Untargeted Lipidomics

A Biological Sample (e.g., cell lysate, tissue homogenate) B Lipid Extraction (e.g., Folch or Bligh-Dyer method) A->B C High-Resolution LC-MS/MS Analysis (e.g., Orbitrap, Q-TOF) B->C D Data Processing & Feature Detection (e.g., XCMS, MZmine) C->D E Database Searching & Annotation (e.g., LIPID MAPS, Metlin) D->E F Identification of Unknown Peak (Unique m/z) E->F

Caption: Workflow for untargeted lipidomics to identify novel lipid species.

Purification and Isolation of the Novel VLCFA-CoA

Once a candidate peak is identified, the next critical step is to purify the molecule for structural elucidation. Given the amphipathic nature of VLCFA-CoAs, a combination of chromatographic techniques is typically employed.

Step-by-Step Protocol for Purification:

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the lipid extract onto the cartridge.

    • Wash with a non-polar solvent (e.g., hexane) to remove neutral lipids.

    • Elute the VLCFA-CoAs with a more polar solvent mixture (e.g., methanol/water with a small amount of acid).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Utilize a C18 column for further separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Monitor the elution profile using a UV detector (260 nm for the adenine moiety of CoA) and a mass spectrometer.

    • Collect the fractions corresponding to the target m/z.

Structural Elucidation: Deciphering the Molecular Architecture

With the purified compound in hand, a suite of analytical techniques is used to determine its precise chemical structure.

2.3.1. High-Resolution Mass Spectrometry (HRMS)

HRMS provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

2.3.2. Tandem Mass Spectrometry (MS/MS)

Fragmentation of the parent ion in MS/MS provides structural information. For a VLCFA-CoA, characteristic fragmentation patterns would include the loss of the phosphopantetheine group and fragments corresponding to the fatty acyl chain.

Table 1: Expected MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Description
[M+H]+[M+H - 507.1]+Loss of 5'-ADP
[M+H]+[M+H - 428.1]+Loss of 3'-phospho-AMP
[M+H]+[M+H - 767.5]+Loss of Coenzyme A

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for determining the exact position of double bonds and the stereochemistry of the hydroxyl group.

  • ¹H NMR: Will reveal the number and type of protons, including those on the double bonds and the carbon bearing the hydroxyl group.

  • ¹³C NMR: Will show the number and chemical environment of all carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Will establish the connectivity between protons and carbons, confirming the overall structure.

Functional Characterization: Understanding the Biological Role

Once the structure is confirmed, the next phase is to investigate the biological function of this compound.

2.4.1. Enzyme Assays

One could hypothesize that this molecule is an intermediate in a fatty acid metabolic pathway. To test this, one could perform enzyme assays with relevant enzymes. For example, one could test if it is a substrate for an enoyl-CoA hydratase or a dehydrogenase.

Step-by-Step Protocol for a Dehydrogenase Assay:

  • Synthesize or obtain a sufficient quantity of the purified this compound.

  • Incubate the substrate with a purified candidate dehydrogenase enzyme (or a cell lysate) and the appropriate cofactor (e.g., NAD+ or FAD).

  • Monitor the reaction progress by observing the change in absorbance of the cofactor (e.g., increase in NADH at 340 nm) or by analyzing the reaction mixture by LC-MS to detect the product.

2.4.2. Cellular Studies

To understand the role of this molecule in a cellular context, one could perform lipidomic analysis on cells under different conditions (e.g., nutrient stress, drug treatment) to see if the levels of this compound change.

Workflow for Cellular Functional Analysis

A Cell Culture under Specific Conditions B Lipid Extraction and Quantitative LC-MS/MS A->B C Quantification of Target VLCFA-CoA B->C D Correlation with Cellular Phenotype C->D

Caption: Workflow for quantitative analysis of the novel VLCFA-CoA in cells.

Part 3: Synthesis and Future Directions

The definitive confirmation of the structure and biological activity of a novel lipid often requires its chemical synthesis. A synthetic standard allows for absolute quantification in biological samples and provides material for extensive biological testing.

The discovery of this compound, and other novel VLCFA-CoAs, opens up new avenues of research into the intricacies of lipid metabolism. Future work would focus on identifying the enzymes responsible for its synthesis and degradation, understanding its regulatory roles in cellular processes, and exploring its potential as a biomarker or therapeutic target in diseases with dysregulated lipid metabolism.

References

An In-Depth Technical Guide to the Putative Biological Role of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Molecule: Direct experimental evidence detailing the specific biological role of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA is not available in current scientific literature. This molecule is understood to be a research chemical. Therefore, this guide provides a comprehensive analysis of its putative role based on its chemical structure as a very-long-chain polyunsaturated 3-hydroxyacyl-coenzyme A. The principles and pathways described are grounded in established biochemistry of related molecules.

Part 1: Introduction and Biochemical Profile

This compound is a complex lipid molecule. Its structure suggests it is an intermediate in the metabolic breakdown of a C38 polyunsaturated fatty acid. Specifically, it is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a hydroxyl group at the third carbon (the β-position), indicating its place within the fatty acid β-oxidation pathway. The "3R" stereochemistry is crucial, as it points towards a specific set of enzymes involved in its metabolism.

Fatty acids with 20 or more carbons are categorized as very-long-chain fatty acids (VLCFAs).[1] These molecules are integral components of cellular lipids, such as sphingolipids and glycerophospholipids, and also serve as precursors for lipid mediators.[1] Due to their length, the metabolism of VLCFAs, particularly their catabolism, presents unique biochemical challenges that are handled by specialized organelles.

Part 2: The Metabolic Nexus: Peroxisomal β-Oxidation

While mitochondria are the primary sites for the β-oxidation of most fatty acids, they are unable to process VLCFAs.[2] The catabolism of VLCFAs, along with other complex lipids like branched-chain fatty acids and dicarboxylic acids, occurs predominantly in peroxisomes.[2][3] The subject molecule, being a C38 acyl-CoA, would be exclusively metabolized within this organelle.

The peroxisomal β-oxidation pathway involves a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle. For a saturated VLCFA, these steps are:

  • Acyl-CoA Oxidase: Introduces a double bond between the α and β carbons.

  • Enoyl-CoA Hydratase: Adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidizes the hydroxyl group to a keto group, forming a 3-ketoacyl-CoA.

  • Thiolase: Cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This process is complicated by the presence of double bonds in polyunsaturated fatty acids (PUFAs), which requires additional auxiliary enzymes to resolve the non-standard structures that arise during breakdown.[4][5][6]

Key Enzymology in the Metabolism of (3R)-3-hydroxyacyl-CoAs

The "3R" stereochemistry of the subject molecule is a critical detail. In peroxisomes, the hydration and dehydrogenation steps are often catalyzed by multifunctional enzymes. The key enzyme responsible for processing (3R)-hydroxyacyl-CoA intermediates is the D-bifunctional protein (DBP) , also known as Peroxisomal Multifunctional Enzyme Type 2 (MFP-2) , which is encoded by the HSD17B4 gene.[7][8][9]

HSD17B4 possesses both (3R)-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase activities.[9] It acts on straight-chain and branched-chain fatty acids, as well as bile acid intermediates. Therefore, this compound is a putative substrate for the dehydrogenase domain of HSD17B4. A deficiency in HSD17B4 leads to a severe metabolic disorder known as D-bifunctional protein deficiency, highlighting its critical role.[10]

Another important peroxisomal enzyme is the L-bifunctional enzyme (L-PBE) , encoded by the EHHADH gene. This enzyme processes (3S)-hydroxyacyl-CoA intermediates.[3] While essential for the breakdown of certain dicarboxylic acids, it would not be the primary enzyme acting on the "3R" molecule of interest.[3][11]

Putative Metabolic Pathway for a C38:4 Fatty Acid

The degradation of the parent C38 tetra-unsaturated fatty acid would proceed through cycles of peroxisomal β-oxidation. The subject molecule would appear after the initial hydration of a 2-enoyl-CoA intermediate. The subsequent step would be its oxidation by the HSD17B4 dehydrogenase domain to form the corresponding 3-ketoacyl-CoA.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix VLCFA_CoA C38:4-CoA (Precursor) Enoyl_CoA (2E,23Z,26Z,29Z,32Z)- Octatriacontapentaenoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA (3R,23Z,26Z,29Z,32Z)-3-hydroxy- octatriacontatetraenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA HSD17B4 (Hydratase domain) Ketoacyl_CoA 3-keto-octatriacontatetraenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HSD17B4 (Dehydrogenase domain) Shortened_CoA C36:4-CoA Ketoacyl_CoA->Shortened_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_CoA->VLCFA_CoA Further Oxidation Cycles

Caption: Putative peroxisomal β-oxidation of a C38:4 fatty acyl-CoA.

Part 3: Potential Biological Significance and Signaling Roles

While the primary role of β-oxidation is catabolic, the intermediates themselves, particularly fatty acyl-CoAs, are emerging as important signaling molecules.

Role in Specialized Tissues

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are not obtained from diet but are synthesized in specific tissues like the retina, brain, and testes by a family of enzymes called ELOVL elongases.[12] Their unique structure allows them to play specialized roles in these tissues, often as components of complex lipids that influence membrane properties or cell signaling events. The degradation of these VLC-PUFAs, occurring in peroxisomes, is essential to maintain lipid homeostasis.

Fatty Acyl-CoAs as Metabolic Regulators

Long-chain fatty acyl-CoAs are known to act as ligands that can modulate the activity of various proteins, including transcription factors (like PPARs), enzymes, and ion channels. They can influence a wide range of cellular processes, from mitochondrial metabolism to gene transcription and insulin secretion. It is plausible that VLCFA-CoAs, including 3-hydroxy intermediates, could also possess such regulatory functions, potentially acting as sensors of metabolic flux through the peroxisomal pathway.

Acyl_CoA_Signaling cluster_metabolism Metabolic Fates cluster_signaling Signaling & Regulation Fatty_Acids Fatty Acids (VLC-PUFAs) Acyl_CoA_Synthetase VLC-Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase VLCFA_CoA VLCFA-CoAs (e.g., C38:4-CoA) Acyl_CoA_Synthetase->VLCFA_CoA Beta_Oxidation Peroxisomal β-Oxidation VLCFA_CoA->Beta_Oxidation Catabolism Lipid_Synthesis Complex Lipid Synthesis (e.g., Sphingolipids) VLCFA_CoA->Lipid_Synthesis Anabolism Transcription Gene Transcription (e.g., PPARs) VLCFA_CoA->Transcription Putative Enzyme_Modulation Enzyme Activity (Allosteric Regulation) VLCFA_CoA->Enzyme_Modulation Putative Ion_Channels Ion Channel Modulation VLCFA_CoA->Ion_Channels Putative

Caption: Overview of VLCFA-CoA metabolism and potential signaling roles.

Part 4: Data Summary and Experimental Protocols

Table 1: Key Enzymes in Peroxisomal VLCFA-PUFA Metabolism
Enzyme NameGeneFunctionSubstrate ClassRelevance to Topic Molecule
D-bifunctional protein (DBP/MFP-2)HSD17B4Enoyl-CoA hydratase; (3R)-hydroxyacyl-CoA dehydrogenaseStraight and branched-chain acyl-CoAs, bile acid intermediatesThe putative enzyme responsible for both the formation and subsequent dehydrogenation of the molecule.[9]
L-bifunctional protein (L-PBE)EHHADHEnoyl-CoA hydratase; (3S)-hydroxyacyl-CoA dehydrogenaseDicarboxylic acids, straight-chain acyl-CoAs[3]Unlikely to act on the (3R) stereoisomer of the topic molecule.
Acyl-CoA Oxidase 1ACOX1Dehydrogenation of fatty acyl-CoAsStraight-chain VLCFA-CoAsCatalyzes the step immediately preceding the formation of the topic molecule's precursor.
Auxiliary Enzymes (e.g., Isomerases, Reductases)VariousResolve non-standard double bond positions in PUFAsUnsaturated acyl-CoA intermediates[4][5]Essential for the complete oxidation of the parent C38:4 fatty acid.
Experimental Protocol: Conceptual Assay for HSD17B4 Dehydrogenase Activity

This protocol describes a conceptual experiment to test the dehydrogenase activity of recombinant HSD17B4 on a suitable substrate, which could be adapted for the topic molecule if it were available as a substrate.

Objective: To measure the NAD⁺-dependent oxidation of a (3R)-hydroxyacyl-CoA substrate by purified recombinant HSD17B4.

Methodology:

  • Recombinant Protein Expression and Purification:

    • Clone the human HSD17B4 cDNA into an appropriate expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into a suitable bacterial host (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG and grow the culture at an optimized temperature.

    • Lyse the cells and purify the recombinant HSD17B4 protein using nickel-affinity chromatography.

    • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

  • Spectrophotometric Activity Assay:

    • The assay measures the rate of NADH production, which absorbs light at 340 nm.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • In a quartz cuvette, combine the reaction buffer, a saturating concentration of NAD⁺ (e.g., 1 mM), and the (3R)-hydroxyacyl-CoA substrate (e.g., a commercially available C24 analog).

    • Equilibrate the mixture to 37°C in a spectrophotometer.

    • Initiate the reaction by adding a known amount of purified HSD17B4 enzyme.

    • Monitor the increase in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

    • To determine kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations.

    • Plot the reaction rates against substrate concentration and fit the data to the Michaelis-Menten equation.

Self-Validation System:

  • Negative Controls: Run reactions without the enzyme and without the substrate to ensure no background NADH production.

  • Positive Control: Use a known, well-characterized substrate for HSD17B4 to confirm enzyme activity.

  • Enzyme Titration: Perform the assay with varying enzyme concentrations to ensure the reaction rate is proportional to the amount of enzyme added.

References

Whitepaper: A Strategic Guide to the Chemoenzymatic Synthesis of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract

Long-chain and very-long-chain polyunsaturated fatty acids (VLC-PUFAs) and their derivatives are crucial lipid mediators in a variety of physiological processes, with emerging roles in inflammation, neuroprotection, and metabolic regulation. (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA is a complex, functionalized VLC-PUFA whose biological significance and therapeutic potential are areas of active investigation. Its intricate structure, featuring a 38-carbon backbone, specific cis double bond geometry, and a defined stereocenter at the C3 hydroxyl group, presents a formidable challenge for traditional organic synthesis. This guide outlines a robust, modular chemoenzymatic strategy designed to overcome these challenges. We present a scientifically grounded, multi-step pathway that leverages the substrate specificity and stereoselectivity of key enzyme classes, including Acyl-CoA Synthetases, Fatty Acid Elongases, Desaturases, and Hydroxylases, to construct this molecule with high fidelity. The proposed workflow emphasizes experimental design, causality behind protocol choices, and self-validating systems to ensure reproducibility and scalability.

Introduction: The Significance of Functionalized VLC-PUFAs

Very-long-chain (≥C22) polyunsaturated fatty acids are not merely structural components of cell membranes; they are precursors to a diverse array of signaling molecules. The introduction of functional groups, such as hydroxyl moieties, can dramatically alter the biological activity of these lipids, often enhancing their potency or conferring novel functions. The specific molecule, this compound, is hypothesized to be a key intermediate or signaling molecule in specialized metabolic pathways. Its structure suggests involvement in pathways that require both significant chain length and specific sites of unsaturation for protein binding or downstream enzymatic conversion.

The synthesis of such a molecule is non-trivial. The key challenges include:

  • Chain Length: Achieving a 38-carbon backbone requires a highly efficient and iterative elongation system.

  • Stereocontrol: The (3R)-hydroxyl group must be installed with high stereochemical purity.

  • Regio- and Stereoselectivity: The four cis (Z) double bonds must be introduced at the correct positions (C23, C26, C29, C32) without isomerization.

A purely chemical synthesis would likely involve numerous steps with challenging protecting group chemistry and purification hurdles. An enzymatic approach, however, offers unparalleled selectivity, obviating the need for many of these steps and proceeding under mild, aqueous conditions. This guide proposes a plausible and robust chemoenzymatic pathway.

Strategic Overview: A Modular Enzymatic Cascade

Our proposed synthesis is a modular, multi-stage process that systematically builds the target molecule from a commercially available polyunsaturated fatty acid precursor. The strategy hinges on a core iterative cycle of enzymatic elongation and desaturation, followed by a final, stereoselective hydroxylation step.

The overall workflow can be visualized as follows:

G A C22:4n-6 (Adrenic Acid) B Adrenoyl-CoA A->B C C22:4-CoA D C24:4-CoA C->D ELOVL Malonyl-CoA, NADPH E C24:5-CoA D->E FADS O2, NADH, Cytochrome b5 F ... (6 cycles) ... E->F Iterative Cycles G C38:4-CoA F->G Final Elongation H C38:4-CoA (23Z,26Z,29Z,32Z) I (3R)-3-hydroxy-C38:4-CoA H->I HACS/HACD or P450 H2O or NADPH, O2

Figure 1: Proposed modular workflow for the enzymatic synthesis of the target molecule.

Detailed Methodologies & Experimental Design

Module 1: Precursor Activation

The foundational step is the activation of a suitable fatty acid precursor into its coenzyme A (CoA) thioester. This activation is critical as acyl-CoAs, not free fatty acids, are the substrates for the downstream elongase and desaturase enzymes.

  • Rationale for Precursor Selection: We select Adrenic Acid (C22:4, n-6) as our starting material. Its existing double bond at the n-6 position provides the correct phasing for the subsequent introduction of Z-configured double bonds by FADS enzymes to achieve the desired 23Z, 26Z, 29Z, 32Z pattern after elongation.

  • Enzyme Selection: A long-chain acyl-CoA synthetase (ACSL) or fatty acid CoA ligase (FACL) is required. Several commercially available ACSL enzymes exhibit broad substrate specificity. For VLCFAs, specific isoforms like ACSL6 are known to have high activity towards C20-C24 PUFAs.

Protocol 1: Activation of Adrenic Acid

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing 10 mM MgCl₂, 5 mM ATP, 2.5 mM Coenzyme A, and 1 mM DTT.

  • Substrate Preparation: Dissolve Adrenic Acid in a minimal volume of ethanol or DMSO and add to the reaction mixture to a final concentration of 100-200 µM.

  • Enzyme Addition: Initiate the reaction by adding a purified, recombinant ACSL enzyme (e.g., 1-5 µg/mL).

  • Incubation: Incubate at 37°C for 60-90 minutes.

  • Reaction Monitoring (Self-Validation): Monitor the formation of Adrenoyl-CoA via HPLC-UV (detection at 260 nm for the adenine of CoA) or by LC-MS to confirm the mass shift. The disappearance of the free fatty acid can also be tracked.

Module 2: Iterative Elongation and Desaturation

This module forms the core of the synthesis, extending the carbon chain from C22 to C38 while introducing the required double bonds. This is achieved through a cyclical, iterative process mimicking the natural biosynthesis of VLC-PUFAs. Each cycle consists of two key enzymatic steps.

Step A: Elongation

  • Enzyme System: The fatty acid elongation system comprises four distinct enzymatic activities, often consolidated in the ELOVL (Elongation of Very Long Chain Fatty Acids) family of enzymes. ELOVL enzymes catalyze the initial condensation step with malonyl-CoA, which is the rate-limiting step. The subsequent steps are carried out by a 3-ketoacyl-CoA reductase, a 3-hydroxyacyl-CoA dehydratase, and a trans-2-enoyl-CoA reductase, all requiring NADPH as a reductant. For simplicity and efficiency, a co-expression system or a cell-free lysate containing all necessary components is ideal. ELOVL4 is particularly relevant due to its known role in synthesizing VLCFAs up to C38.

Step B: Desaturation

  • Enzyme System: Fatty Acid Desaturases (FADS) are required to introduce the cis double bonds. Specifically, Δ5 and Δ6 desaturases (like FADS1 and FADS2) are well-characterized. However, for creating the specific pattern in our target, we hypothesize the action of a front-end desaturase that acts on the elongated chain. These enzymes are membrane-bound and require an electron transport chain, typically involving Cytochrome b5, Cytochrome b5 reductase, and NADH or NADPH.

Protocol 2: Iterative Synthesis Cycle (C22 to C38) This protocol describes a single cycle (e.g., C22:4 -> C24:4 -> C24:5). This cycle must be repeated eight times.

  • Reaction Setup: In a reaction vessel, combine the acyl-CoA from the previous step (starting with Adrenoyl-CoA), a source of elongation enzymes (e.g., microsomal preparation from cells expressing a specific ELOVL, like ELOVL4), 200 µM Malonyl-CoA, and 1 mM NADPH in a suitable buffer (100 mM Potassium Phosphate, pH 7.2).

  • Elongation Incubation: Incubate at 37°C for 1-2 hours. Monitor the formation of the C+2 acyl-CoA by LC-MS.

  • Desaturation Setup: To the same reaction (or a purified intermediate), add a source of desaturase enzymes (e.g., microsomal preparation expressing a FADS), 1 mM NADH, and cofactors like Cytochrome b5.

  • Desaturation Incubation: Incubate under aerobic conditions at 30-37°C for 1-2 hours. Monitor the formation of the desaturated product by LC-MS. The mass will decrease by 2 Da.

  • Iteration: The product of this cycle serves as the substrate for the next round of elongation. Purification of the intermediate after each cycle may be necessary to improve yield and prevent side reactions, though a one-pot system is theoretically possible if enzyme specificity is high.

Data Summary for Elongation/Desaturation Cycles

CycleStarting Acyl-CoAElongation ProductDesaturation ProductKey Enzymes
1C22:4(n-6)-CoAC24:4(n-6)-CoAC24:5(n-3)-CoA*ELOVL4, FADS2
2C24:5(n-3)-CoAC26:5(n-3)-CoAC26:6(n-3)-CoAELOVL4, FADS1
...............
8C36:X-CoAC38:X-CoAC38:4-CoA ELOVL4, FADS-like
Note: The n-designation shifts upon desaturation at the front end. The final cycles will build the specific 23Z, 26Z, 29Z, 32Z pattern.
Module 3: Terminal (3R)-Hydroxylation

The final step is the stereoselective introduction of a hydroxyl group at the C3 position. This is a critical transformation that imparts a key functional feature to the molecule.

  • Enzymatic Strategy: There are two primary enzymatic routes to consider for this transformation:

    • Hydratase Activity: The most direct route involves a 2,3-enoyl-CoA hydratase. By first introducing a double bond at the C2 position (using an acyl-CoA dehydrogenase), a subsequent hydration step catalyzed by an enoyl-CoA hydratase (like crotonase) could add water across the double bond. The stereospecificity of the hydratase (e.g., an (R)-specific enoyl-CoA hydratase) is paramount.

    • Cytochrome P450 Monooxygenase: An alternative, highly plausible route involves a Cytochrome P450 enzyme. Certain P450s are known to hydroxylate fatty acids at various positions. A P450 enzyme with specificity for the α- or β-carbon of a very-long-chain acyl-CoA would be an ideal candidate. This reaction would require NADPH and O₂.

We will proceed with the hydratase strategy as it offers a more defined and controllable stereochemical outcome based on well-characterized enzyme families.

G A C38:4-CoA B trans-2-Enoyl-C38:4-CoA A->B Acyl-CoA Dehydrogenase FAD C (3R)-3-Hydroxy-C38:4-CoA B->C (R)-specific Enoyl-CoA Hydratase H2O

Figure 2: Two-step enzymatic process for terminal (3R)-hydroxylation.

Protocol 3: Stereoselective Hydroxylation

  • Dehydrogenation: Incubate the purified C38:4-CoA (from Module 2) with a very-long-chain acyl-CoA dehydrogenase (VLCAD) and an electron acceptor like FAD. Monitor for the formation of the trans-2-enoyl-CoA intermediate via LC-MS (mass decrease of 2 Da).

  • Hydration: To the reaction mixture, add a purified (R)-specific enoyl-CoA hydratase.

  • Incubation: Incubate at 30°C for 2-4 hours.

  • Analysis and Validation: The final product, this compound, must be validated.

    • LC-MS: Confirm the correct molecular weight.

    • Chiral Chromatography: Separate the (3R) and (3S) enantiomers to confirm the stereochemical purity of the product.

    • NMR Spectroscopy: For structural confirmation of the hydroxyl group position and double bond geometry, although this requires larger quantities.

Conclusion and Future Outlook

This guide provides a comprehensive and technically detailed framework for the chemoenzymatic synthesis of this compound. By breaking down the synthesis into three distinct, manageable modules—precursor activation, iterative elongation/desaturation, and terminal hydroxylation—we have outlined a pathway that maximizes the inherent selectivity of enzymatic catalysts. The success of this strategy relies on the careful selection and optimization of each enzyme, from commercially available ligases to potentially novel or engineered elongases and hydroxylases. The self-validating nature of each step, with built-in analytical checkpoints, is crucial for troubleshooting and ensuring the fidelity of the final product.

The ability to synthesize this and other complex functionalized VLC-PUFAs will be instrumental in elucidating their biological roles and exploring their potential as therapeutic agents in metabolic and inflammatory diseases. Future work should focus on the discovery and engineering of enzymes with enhanced stability and substrate specificity for even longer and more complex fatty acids, paving the way for the production of a new generation of bioactive lipids.

An In-Depth Technical Guide on (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA and its Putative Role in Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the potential role of the novel very-long-chain polyunsaturated fatty acyl-CoA, (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA, in sphingolipid metabolism. We will delve into its proposed biosynthetic pathway, its likely incorporation into ceramides, and the potential functional implications of the resulting ultra-long-chain polyunsaturated ceramides. Furthermore, this guide offers detailed experimental protocols to investigate these hypotheses.

Part 1: The Frontier of Sphingolipid Diversity: The Significance of Ultra-Long-Chain Polyunsaturated Fatty Acids

Sphingolipids are a class of lipids that are not only integral structural components of cellular membranes but also serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1] The biological activity of sphingolipids is profoundly influenced by their molecular structure, particularly the length and saturation of their fatty acyl chains.

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with more than 22 carbon atoms, are crucial components of sphingolipids in various tissues.[2] A subclass of these, the very-long-chain polyunsaturated fatty acids (VLC-PUFAs), are of particular interest due to their restricted tissue distribution and specialized functions, notably in the retina, brain, and testes.[3] The incorporation of VLC-PUFAs into ceramides, the central hub of sphingolipid metabolism, is thought to confer unique biophysical properties to membranes, influencing fluidity, lipid raft formation, and the activity of membrane-associated proteins.[4]

This guide focuses on a specific, and likely novel, VLC-PUFA derivative: This compound . While this molecule has not been extensively characterized in the existing literature, we can extrapolate from our knowledge of VLC-FA metabolism to propose its biosynthetic pathway and functional significance.

Part 2: Proposed Biosynthetic Pathway of this compound

The synthesis of this complex fatty acyl-CoA likely involves a series of elongation and desaturation steps, followed by a hydroxylation event.

Elongation to a C38 Polyunsaturated Fatty Acid

The biosynthesis of fatty acids with chain lengths greater than 26 carbons is primarily attributed to the enzyme Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4) .[3][5] ELOVL4 is unique in its ability to elongate fatty acyl-CoAs up to C38.[3] It is highly expressed in the retina, brain, skin, and testes.[3][6] The likely precursor for the C38 backbone would be a C24 or C26 PUFA, which is sequentially elongated by ELOVL4. The specific desaturases involved in generating the Z,Z,Z,Z-tetraene motif are yet to be fully characterized but are likely members of the fatty acid desaturase (FADS) family.

Formation of the 3-Hydroxy Group

The 3-hydroxy group at the R position is a hallmark of an intermediate in the mitochondrial beta-oxidation pathway, catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH) .[7][8] This suggests that octatriacontatetraenoyl-CoA may undergo a cycle of beta-oxidation, or that a dedicated hydroxylase introduces this modification. The presence of this hydroxyl group could have significant implications for its subsequent metabolism, potentially influencing its recognition by ceramide synthases or altering the properties of the resulting ceramide.

Biosynthetic Pathway C24/C26 PUFA-CoA C24/C26 PUFA-CoA ELOVL4 ELOVL4 C24/C26 PUFA-CoA->ELOVL4 C38:4 PUFA-CoA C38:4 PUFA-CoA ELOVL4->C38:4 PUFA-CoA Elongation + Desaturation HADH or other hydroxylase HADH or other hydroxylase C38:4 PUFA-CoA->HADH or other hydroxylase (3R)-3-hydroxy-C38:4-CoA (3R)-3-hydroxy-C38:4-CoA HADH or other hydroxylase->(3R)-3-hydroxy-C38:4-CoA Hydroxylation

Caption: Proposed biosynthetic pathway of this compound.

Part 3: Incorporation into Ceramides by Ceramide Synthases

Ceramides are synthesized by a family of six ceramide synthases (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[9] Given the ultra-long chain length of our molecule of interest, Ceramide Synthase 3 (CERS3) is the most probable candidate for its incorporation into a ceramide backbone. CERS3 is known to have a preference for very-long and ultra-long-chain fatty acyl-CoAs (greater than C22).[6][10] The co-localization of ELOVL4 and CERS3 in specific tissues, such as the skin and testes, further supports this hypothesis.[6][11]

The resulting ceramide, a 3-hydroxy-C38:4-ceramide , would be a novel sphingolipid species with potentially unique biophysical properties. The long, polyunsaturated, and hydroxylated acyl chain could significantly impact membrane structure, lipid raft dynamics, and interactions with other membrane components.

Ceramide Synthesis cluster_ER Endoplasmic Reticulum (3R)-3-hydroxy-C38:4-CoA (3R)-3-hydroxy-C38:4-CoA CERS3 CERS3 (3R)-3-hydroxy-C38:4-CoA->CERS3 Sphingoid Base Sphingoid Base Sphingoid Base->CERS3 3-hydroxy-C38:4-Ceramide 3-hydroxy-C38:4-Ceramide CERS3->3-hydroxy-C38:4-Ceramide Acylation Complex Sphingolipids Complex Sphingolipids 3-hydroxy-C38:4-Ceramide->Complex Sphingolipids Further Metabolism

Caption: Proposed synthesis of 3-hydroxy-C38:4-ceramide by CERS3.

Part 4: Experimental Workflows for Investigation

To validate the proposed pathway and elucidate the function of this novel sphingolipid, a multi-faceted experimental approach is required.

Lipidomic Analysis for in vivo Detection

The initial step is to determine if 3-hydroxy-C38:4-ceramide and its precursor exist in biological systems. Tissues with high ELOVL4 expression, such as the retina, brain, and testes, are the primary targets for analysis.

Protocol 1: Comprehensive Lipidomic Analysis

  • Sample Preparation:

    • Excise tissues from a relevant animal model (e.g., mouse) and immediately flash-freeze in liquid nitrogen.

    • Homogenize the tissue in a chloroform/methanol (2:1, v/v) solution to extract total lipids.

    • Perform a liquid-liquid extraction to separate the lipid phase.

  • LC-MS/MS Analysis:

    • Employ a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) for sensitive and specific detection.[12][13]

    • Use a reversed-phase C18 column for separation of the lipid species.

    • For the precursor, this compound, utilize a targeted approach with multiple reaction monitoring (MRM) based on its predicted mass and fragmentation pattern.

    • For the ceramide, perform a broader lipidomic screen to identify novel species, followed by targeted MS/MS for structural elucidation.[14]

  • Data Analysis:

    • Utilize lipidomics software to identify and quantify the lipid species based on their mass-to-charge ratio and retention time.

    • Compare the lipid profiles of wild-type animals with those from ELOVL4 or CERS3 knockout models to confirm the dependency of the novel lipid on these enzymes.

In Vitro Enzyme Assays

To directly test the enzymatic steps, in vitro assays with purified enzymes and synthesized substrates are essential.

Protocol 2: In Vitro Ceramide Synthase Assay

  • Reagents:

    • Recombinant, purified CERS3 enzyme.

    • Synthesized this compound (requires custom synthesis).

    • A fluorescently labeled sphingoid base (e.g., NBD-sphinganine) for detection.[15][16]

  • Assay Procedure:

    • Incubate the purified CERS3 with the synthesized fatty acyl-CoA and NBD-sphinganine in an appropriate buffer system.

    • Terminate the reaction and extract the lipids.

    • Separate the fluorescently labeled ceramide product from the unreacted sphingoid base using high-performance liquid chromatography (HPLC) or solid-phase extraction.[15][17]

  • Quantification:

    • Quantify the fluorescent ceramide product using a fluorescence detector.

    • Perform kinetic analysis to determine the affinity of CERS3 for the novel fatty acyl-CoA.

Cellular and Functional Studies

To understand the functional role of 3-hydroxy-C38:4-ceramide, cellular models can be employed.

Protocol 3: siRNA-mediated Knockdown in Cultured Cells

  • Cell Culture:

    • Use a cell line that endogenously expresses ELOVL4 and CERS3 (e.g., primary keratinocytes or a relevant neuronal cell line).

  • siRNA Transfection:

    • Transfect the cells with siRNAs targeting ELOVL4 and CERS3 to specifically knockdown their expression.

  • Functional Assays:

    • After knockdown, perform lipidomic analysis to confirm the reduction or absence of the novel ceramide.

    • Assess cellular phenotypes such as membrane fluidity (using fluorescence polarization), lipid raft integrity (via cholesterol depletion assays), and cell signaling pathways known to be influenced by sphingolipids (e.g., apoptosis, inflammation).

Experimental Workflow cluster_invivo In Vivo / Ex Vivo Analysis cluster_invitro In Vitro Validation cluster_incellulo Cellular Functional Assays Tissue Samples Tissue Samples Lipid Extraction Lipid Extraction Tissue Samples->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Lipidome Profile Lipidome Profile LC-MS/MS Analysis->Lipidome Profile Hypothesis Refinement Hypothesis Refinement Lipidome Profile->Hypothesis Refinement Recombinant Enzymes Recombinant Enzymes Enzyme Assay Enzyme Assay Recombinant Enzymes->Enzyme Assay Kinetic Analysis Kinetic Analysis Enzyme Assay->Kinetic Analysis Kinetic Analysis->Hypothesis Refinement Synthesized Substrate Synthesized Substrate Synthesized Substrate->Enzyme Assay Cell Culture Cell Culture siRNA Knockdown siRNA Knockdown Cell Culture->siRNA Knockdown Phenotypic Analysis Phenotypic Analysis siRNA Knockdown->Phenotypic Analysis Phenotypic Analysis->Hypothesis Refinement

Caption: Integrated experimental workflow for investigating the novel sphingolipid.

Part 5: Quantitative Data Summary

Parameter Expected Range / Value Analytical Method Reference
This compound Low pmol/mg tissueLC-MS/MS (Targeted)[12]
3-hydroxy-C38:4-Ceramide Low to mid pmol/mg tissueLC-MS/MS (Lipidomics)[13][14]
CERS3 Km for C38:4-CoA 1-10 µM (estimated)In Vitro Enzyme Assay[18]
Reduction in novel ceramide post-siRNA >70%LC-MS/MS[19]

Part 6: Conclusion and Future Directions

The exploration of this compound and its potential role in sphingolipid metabolism opens a new frontier in lipid research. The existence of ultra-long-chain polyunsaturated ceramides with unique modifications suggests a higher level of complexity in the regulation of membrane biology and cellular signaling than previously appreciated. The experimental workflows outlined in this guide provide a robust framework for researchers to investigate this exciting new area.

Future research should focus on the precise identification of the desaturases involved in the biosynthesis of the C38:4 fatty acid, the definitive characterization of the hydroxylase responsible for the 3-hydroxy modification, and the elucidation of the specific signaling pathways modulated by this novel ceramide. Understanding the role of these unique sphingolipids in health and disease could pave the way for novel therapeutic strategies targeting metabolic and neurodegenerative disorders.

References

(3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA: A Putative Intermediate in Novel Lipidergic Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Investigation

Executive Summary

The field of lipid signaling is rapidly expanding, revealing that fatty acids and their derivatives are not merely structural components or energy stores but are critical mediators of complex cellular communication. Within this landscape, Very Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs), defined by chain lengths of 28 carbons or more, represent a specialized class of lipids with emerging roles in neural and retinal function. This guide focuses on a specific, predicted intermediate in their biosynthesis: (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA . While direct research on this molecule is nascent, its structure strongly implies a crucial role within the fatty acid elongation cycle. This document synthesizes current knowledge on VLC-PUFA metabolism to propose hypothesized signaling functions for this C38 intermediate and provides a comprehensive, technically-grounded framework for its experimental validation. We posit that this molecule may act as a precursor to novel bioactive mediators or as a direct ligand for intracellular receptors, thereby opening new avenues for therapeutic discovery in neurology, ophthalmology, and metabolic disease.

The Molecular Context: Structure and Significance

Decoding the Nomenclature

The chemical name this compound provides a precise structural blueprint:

  • octatriaconta- : A backbone of 38 carbon atoms.

  • -tetraenoyl : Four double bonds within the carbon chain.

  • (23Z,26Z,29Z,32Z)- : The specific locations and cis (Z) geometry of the double bonds.

  • 3-hydroxy- : A hydroxyl (-OH) group at the third carbon position.

  • (3R)- : The specific stereoisomer of the hydroxyl group, characteristic of intermediates in fatty acid synthesis.

  • -CoA : The entire fatty acyl chain is activated by attachment to Coenzyme A via a high-energy thioester bond.

This structure is not arbitrary. The 3-hydroxyacyl-CoA configuration is a canonical intermediate in the four-step cycle of fatty acid elongation, which occurs in the endoplasmic reticulum and mitochondria. Its existence points directly to a dynamic metabolic pathway responsible for constructing exceptionally long fatty acid chains.

The ELOVL4-Driven Pathway to VLC-PUFAs

VLC-PUFAs are synthesized from long-chain PUFA precursors through the action of a dedicated enzymatic complex. The key rate-limiting step is catalyzed by the ELOVL (Elongation of Very Long-chain fatty acids) family of enzymes.[1][2] Specifically, ELOVL4 is the primary elongase responsible for extending fatty acid chains beyond 28 carbons.[3][4] It is highly expressed in specific tissues, including the retina, brain, skin, and testes, which correlates with the locations where VLC-PUFAs are found.[1][5]

The synthesis of the C38 backbone of our target molecule is a multi-cycle process. Each cycle adds a two-carbon unit, sourced from malonyl-CoA, to the growing fatty acyl-CoA chain.[3][6] The cycle involves four sequential reactions:

  • Condensation: An acyl-CoA (e.g., C36-PUFA-CoA) is condensed with malonyl-CoA. This reaction is catalyzed by ELOVL4, forming a 3-ketoacyl-CoA.

  • Reduction: The 3-keto group is reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase, yielding a (3R)-3-hydroxyacyl-CoA intermediate—precisely the class of molecule to which our target belongs.

  • Dehydration: The hydroxyl group is removed by a 3-hydroxyacyl-CoA dehydratase to create a double bond.

  • Reduction: The double bond is reduced by an enoyl-CoA reductase to complete the two-carbon elongation.

Therefore, this compound is the product of the second step in the final elongation cycle that produces a C38 VLC-PUFA.

G cluster_ER Endoplasmic Reticulum Lumen C36_PUFA_CoA C36-PUFA-CoA ELOVL4 ELOVL4 C36_PUFA_CoA->ELOVL4 Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL4 Ketoacyl_CoA 3-keto-C38-PUFA-CoA Reductase 3-Ketoacyl-CoA Reductase Ketoacyl_CoA->Reductase Reduction Target (3R)-3-hydroxy- octatriacontatetraenoyl-CoA Dehydratase 3-Hydroxyacyl-CoA Dehydratase Target->Dehydratase Dehydration Enoyl_CoA trans-2,3-dehydro- C38-PUFA-CoA EnoylReductase Enoyl-CoA Reductase Enoyl_CoA->EnoylReductase Reduction C38_PUFA_CoA C38-PUFA-CoA ELOVL4->Ketoacyl_CoA Reductase->Target Dehydratase->Enoyl_CoA EnoylReductase->C38_PUFA_CoA

Fig. 1: Proposed biosynthesis of the target molecule.

Hypothesized Signaling Functions

While the final C38 VLC-PUFA product is known to be incorporated into membrane phospholipids, affecting membrane fluidity and function, the transient nature of the (3R...)-CoA intermediate suggests it could have signaling roles of its own.[5][7] We propose two primary hypotheses.

Hypothesis A: Precursor to Novel Bioactive Lipid Mediators

Many well-known signaling lipids, such as prostaglandins, resolvins, and endocannabinoids, are derived from PUFAs like arachidonic acid (C20) and docosahexaenoic acid (DHA, C22).[8][9] These molecules are enzymatically liberated from membranes and converted into potent local hormones that resolve inflammation and protect tissues.[10]

Recently, a new class of signaling molecules derived from VLC-PUFAs, termed elovanoids , has been discovered.[11] These C32 and C34 lipid mediators are synthesized in response to cellular stress and have potent neuroprotective effects.[11]

We hypothesize that the C38 PUFA product derived from (3R...)-CoA serves as a substrate for enzymes like lipoxygenases (LOX) or cyclooxygenases (COX) to generate a new, undiscovered class of C38-derived signaling molecules. The cellular concentration of the (3R...)-CoA intermediate could therefore be a rate-limiting factor for the downstream synthesis of these putative mediators.

Fig. 2: Hypothetical pathway to C38 bioactive mediators.
Hypothesis B: Direct Ligand for Intracellular Receptors

Fatty acyl-CoAs can act as direct signaling molecules by binding to and modulating the activity of intracellular proteins, most notably nuclear receptors. Peroxisome Proliferator-Activated Receptors (PPARs), for example, are master regulators of lipid metabolism that are activated by a variety of fatty acids and their CoA esters.

The unique structure of (3R...)-CoA—with its exceptionally long chain and specific pattern of unsaturation—could confer high specificity for a known or orphan nuclear receptor. Binding of this ligand could initiate a transcriptional program related to cellular stress, lipid homeostasis, or differentiation in the specialized tissues where it is produced.

A Framework for Experimental Validation

Investigating the function of a novel lipid intermediate requires a multi-faceted approach, combining advanced analytical chemistry, molecular biology, and cell-based assays.

Phase 1: Detection and Quantification

The first critical step is to confirm the existence of (3R...)-CoA in biological systems and quantify its levels under different physiological conditions.

Protocol: Targeted Lipidomics by LC-MS/MS

  • Lipid Extraction: Extract lipids from relevant cells (e.g., retinal cells, neurons) or tissues using a methyl-tert-butyl ether (MTBE) based method optimized for acyl-CoAs.

  • Chromatographic Separation: Use reverse-phase liquid chromatography (LC) with a C18 column to separate the lipid extract. A gradient of acetonitrile in water with 0.1% formic acid is typically effective.

  • Mass Spectrometry (MS): Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides the highest sensitivity and specificity.

  • Quantification: Spike samples with a known amount of a synthetic, stable-isotope labeled internal standard (e.g., ¹³C-labeled C16:0-CoA) to enable absolute quantification.

Table 1: Predicted Mass Spectrometry Parameters for (3R...)-CoA

ParameterValueRationale
Chemical Formula C₅₉H₉₄N₇O₁₈P₃SBased on structure of CoA and C38:4 fatty acid.
Exact Mass 1313.54Monoisotopic mass for precursor ion selection.
Precursor Ion (Q1) m/z 1314.54 [M+H]⁺Expected ion in positive mode ESI.
Fragment Ion (Q3) m/z 408.0Characteristic fragment of the phosphopantetheine moiety of CoA.
Collision Energy (To be optimized)Typically 30-50 eV for acyl-CoA fragmentation.
Phase 2: Elucidating Biosynthesis and Function

To test the proposed hypotheses, it is essential to manipulate the levels of (3R...)-CoA and observe the cellular consequences.

Protocol: CRISPR/Cas9-mediated Knockout of ELOVL4

  • Cell Line Selection: Choose a human cell line known to express ELOVL4, such as ARPE-19 (retinal pigment epithelium) or SH-SY5Y (neuroblastoma).

  • gRNA Design: Design and validate guide RNAs (gRNAs) targeting an early exon of the ELOVL4 gene to induce a frameshift mutation.

  • Transfection & Selection: Deliver Cas9 nuclease and the selected gRNA into the cells. Select single-cell clones and screen for ELOVL4 knockout by PCR and Western blot.

  • Phenotypic Analysis:

    • Lipidomics: Use the LC-MS/MS protocol to confirm the absence of (3R...)-CoA and other downstream VLC-PUFAs in knockout cells compared to wild-type.

    • Metabolomics: Perform untargeted metabolomics to identify potential downstream bioactive lipids (Hypothesis A) that are absent in the knockout cells.

    • Transcriptomics (RNA-Seq): Analyze changes in gene expression to identify pathways regulated by VLC-PUFA products, which could point towards a nuclear receptor target (Hypothesis B).

G cluster_analysis Functional Analysis start Select Cell Line (e.g., ARPE-19) design Design & Validate ELOVL4 gRNA start->design transfect Transfect with Cas9 + gRNA design->transfect clone Isolate & Expand Single-Cell Clones transfect->clone validate Validate Knockout (PCR, Western Blot) clone->validate lipidomics Lipidomics (LC-MS/MS) Confirm absence of target validate->lipidomics Analyze Phenotype metabolomics Metabolomics Search for novel mediators validate->metabolomics Analyze Phenotype rnaseq RNA-Seq Identify regulated genes validate->rnaseq Analyze Phenotype

Fig. 3: Workflow for functional analysis using CRISPR.

Conclusion and Future Directions

This compound stands at a critical metabolic crossroads. As a committed intermediate in the synthesis of the longest polyunsaturated fatty acids in the human body, its study is paramount to understanding the specialized biology of the retina and brain. The experimental framework outlined in this guide provides a clear, logical path to move from hypothetical function to concrete biological insight.

Future research should focus on the chemical synthesis of this molecule and its potential downstream metabolites. These compounds will be invaluable tools for receptor de-orphanization studies, in vivo testing in animal models of retinal degeneration or neurological stress, and ultimately, for the development of a new class of therapeutics targeting the unique lipid signaling pathways of the central nervous system.

References

(3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA precursors and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA: Precursors, Derivatives, and Metabolic Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the very-long-chain fatty acyl-CoA, this compound, focusing on its precursors, derivatives, and its role within the broader context of lipid metabolism. Given the specificity of this molecule, this guide will also delve into the general pathways for the biosynthesis and degradation of very-long-chain fatty acids (VLCFAs), the analytical methodologies for their study, and the clinical significance of related compounds.

Introduction to Very-Long-Chain Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. These molecules are not merely structural components of cell membranes; they are also involved in a variety of cellular processes, including signal transduction and energy metabolism. The activation of VLCFAs to their coenzyme A (CoA) esters is a critical step that primes them for participation in various metabolic pathways. This compound is an example of an unsaturated fatty acyl-CoA, a class of molecules that are key intermediates in both the synthesis and degradation of these complex lipids.[1][2]

Biosynthesis of Very-Long-Chain Fatty Acyl-CoA Precursors

The carbon backbone of this compound is assembled through the fatty acid elongation (FAE) system, which is primarily located in the endoplasmic reticulum.[3] This is a cyclical four-step process that extends a fatty acyl-CoA chain by two carbons in each cycle.[3]

The key enzymes involved in this pathway are:

  • Elongation of Very-Long-Chain Fatty Acids (ELOVLs): This family of enzymes catalyzes the initial and rate-limiting condensation step.[3]

  • 3-ketoacyl-CoA reductase: Reduces the 3-ketoacyl-CoA intermediate.

  • 3-hydroxyacyl-CoA dehydratase: Removes a water molecule to create a double bond.

  • Trans-2-enoyl-CoA reductase: Reduces the double bond to yield an elongated, saturated fatty acyl-CoA.

To achieve the specific unsaturation pattern of the target molecule, a combination of elongation and desaturation reactions is required, involving fatty acid desaturase enzymes.

Formation of this compound in Beta-Oxidation

The "3-hydroxy" feature of the titular molecule points to its role as an intermediate in the beta-oxidation of fatty acids. For very-long-chain fatty acids, this process is initiated in the peroxisomes. The (3R) stereochemistry is characteristic of the product of the second enzyme in peroxisomal beta-oxidation, enoyl-CoA hydratase.

The initial steps in the peroxisomal beta-oxidation of a precursor octatriacontatetraenoyl-CoA would be:

  • Dehydrogenation: An acyl-CoA oxidase introduces a double bond at the 2,3-position of the fatty acyl-CoA.

  • Hydration: A multifunctional enzyme with enoyl-CoA hydratase activity adds a water molecule across the double bond, forming the (3R)-3-hydroxyacyl-CoA intermediate.

Beta_Oxidation_Formation Octatriacontatetraenoyl-CoA Octatriacontatetraenoyl-CoA Acyl-CoA_Oxidase Acyl-CoA_Oxidase Octatriacontatetraenoyl-CoA->Acyl-CoA_Oxidase 2-Enoyl-octatriacontatetraenoyl-CoA 2-Enoyl-octatriacontatetraenoyl-CoA Acyl-CoA_Oxidase->2-Enoyl-octatriacontatetraenoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase 2-Enoyl-octatriacontatetraenoyl-CoA->Enoyl-CoA_Hydratase Target_Molecule This compound Enoyl-CoA_Hydratase->Target_Molecule caption Formation in Peroxisomal Beta-Oxidation

Caption: Formation of the 3-hydroxyacyl-CoA intermediate in peroxisomal beta-oxidation.

Derivatives and Downstream Metabolic Fate

This compound is a transient intermediate. Its primary derivative is formed in the next step of beta-oxidation:

  • Dehydrogenation: The multifunctional enzyme's 3-hydroxyacyl-CoA dehydrogenase activity oxidizes the 3-hydroxy group to a 3-keto group, forming 3-oxooctatriacontatetraenoyl-CoA.

  • Thiolytic Cleavage: A thiolase enzyme cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened fatty acyl-CoA (a 36-carbon chain in this case), which can undergo further rounds of beta-oxidation.

Analytical Methodologies

The analysis of long-chain and very-long-chain acyl-CoAs is challenging due to their low abundance and complex nature.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for their quantification.[5]

Table 1: Key Analytical Techniques for Acyl-CoA Analysis

TechniquePrincipleApplicationAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Gold standard for quantification of individual acyl-CoA species.High sensitivity and specificity.[5]Requires sophisticated instrumentation.
HPLC-UV Chromatographic separation with detection based on UV absorbance of the adenine group in CoA.Previously common, now used for specific applications.Robust and less complex than MS.Lower sensitivity and specificity than MS.
Enzymatic Assays Measurement of total acyl-CoA pools or enzyme activity through coupled reactions.High-throughput screening and total pool measurements.Can be adapted to plate-based formats.Lacks specificity for individual acyl-CoA species.
Experimental Protocol: LC-MS/MS Analysis of Very-Long-Chain Acyl-CoAs

This protocol provides a general framework for the analysis of VLCFA-CoAs from biological samples.[5]

1. Sample Preparation and Extraction:

  • Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder.

  • Homogenize the powdered tissue in a pre-chilled glass homogenizer with an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Add organic solvents such as 2-propanol and acetonitrile for protein precipitation and lipid extraction.

  • Vortex vigorously and centrifuge at low temperature to separate phases.

  • Collect the supernatant containing the acyl-CoAs. For cleaner samples, an optional solid-phase extraction (SPE) step can be performed.

  • Dry the extract under a stream of nitrogen and reconstitute in the initial LC mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of acetonitrile in water with an additive like ammonium hydroxide to improve peak shape and ionization efficiency.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.[5]

    • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity.[5] The transitions would be specific for each acyl-CoA species being analyzed.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Drying_Reconstitution Drying & Reconstitution Extraction->Drying_Reconstitution LC_Separation LC Separation (C18) Drying_Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection caption General workflow for LC-MS/MS analysis of acyl-CoAs.

Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.

Biological Significance and Clinical Relevance

The metabolism of long-chain and very-long-chain fatty acids is critical for health. Deficiencies in the enzymes of beta-oxidation can lead to severe genetic disorders.

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is a prime example.[6] This is a rare inherited metabolic disorder caused by mutations in the HADHA gene, which codes for a part of the mitochondrial trifunctional protein.[7] This protein complex is responsible for the final three steps of long-chain fatty acid beta-oxidation in the mitochondria.

Clinical Manifestations of LCHAD Deficiency:

  • Hypoketotic hypoglycemia: Low blood sugar without the corresponding production of ketone bodies, especially during periods of fasting or illness.[7][8]

  • Cardiomyopathy: Weakening of the heart muscle.[7]

  • Rhabdomyolysis: Breakdown of muscle tissue.[7]

  • Hepatopathy: Liver dysfunction.[7]

  • Retinopathy and peripheral neuropathy: Long-term complications.[6][7]

While LCHAD deficiency is associated with mitochondrial beta-oxidation of long-chain fatty acids, it underscores the critical importance of the 3-hydroxyacyl-CoA dehydrogenase step in fatty acid metabolism. Similar deficiencies in the enzymes handling very-long-chain fatty acids in the peroxisomes would also be expected to have severe pathological consequences, highlighting the importance of understanding the metabolism of molecules like this compound.

Conclusion

This compound is a complex and highly specific intermediate in the metabolism of very-long-chain fatty acids. While detailed information on this exact molecule is sparse, its structure places it squarely within the well-established pathways of fatty acid elongation and beta-oxidation. Understanding these pathways, the enzymes involved, and the advanced analytical techniques required for their study is crucial for research into a variety of metabolic diseases. The severe clinical outcomes of related disorders like LCHAD deficiency highlight the vital importance of this area of research for the development of new diagnostic and therapeutic strategies.

References

An In-depth Technical Guide to Elucidating the Protein Interactions of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lipid molecules are not merely structural components of membranes or simple energy reservoirs; they are active participants in a vast array of cellular signaling pathways, often mediating their effects through direct interactions with proteins. Very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) represent a class of lipids whose biological roles are emerging. This guide focuses on a representative yet novel molecule, (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA, to outline a comprehensive, multi-platform strategy for the identification and characterization of its protein interactome. We present a logical workflow, moving from in silico prediction to unbiased proteomic discovery and culminating in rigorous biophysical and cellular validation. This document is intended for researchers, scientists, and drug development professionals seeking to unravel the function of novel bioactive lipids.

Part 1: Foundational Understanding of the Target Lipid

Introduction to a Novel Very-Long-Chain Acyl-CoA

This compound is a C38 very-long-chain fatty acyl-CoA (VLCFA-CoA) characterized by a polyunsaturated tail and a 3-hydroxy modification. While specific literature on this exact molecule is sparse[1][2], its structure suggests it is an intermediate in the fatty acid elongation pathway.[3] VLCFAs are integral to numerous biological processes, serving as precursors for sphingolipids and glycerophospholipids and playing critical roles in skin barrier function, retinal function, and myelination.[3] Polyunsaturated fatty acids (PUFAs), in particular, are known to be potent bioactive molecules that can modulate inflammation, cell signaling, and membrane properties.[4][5][6][7] The combination of a very-long-chain backbone and polyunsaturation in our target molecule strongly implies a potential role as a signaling lipid whose function is dictated by its protein binding partners.

Putative Biosynthesis and Metabolism

The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle.[3] The initial and rate-limiting step is catalyzed by a family of seven fatty acid elongases (ELOVL1-7).[3] Given the C38 length of our target molecule, its synthesis likely involves multiple cycles of elongation, potentially starting from a common PUFA like linoleic acid (18:2n-6) or alpha-linolenic acid (18:3n-3).

The (3R)-hydroxy group indicates that this molecule is specifically an intermediate within an elongation cycle, precisely after the reduction of a 3-ketoacyl-CoA intermediate. The subsequent steps would involve dehydration to a trans-2,3-enoyl-CoA and a final reduction to the fully saturated acyl-CoA of that cycle, which would then become the substrate for the next ELOVL-mediated condensation.

Proteins that interact with this compound could therefore include:

  • Fatty Acid Elongase Complex Proteins: The ELOVL enzymes themselves, as well as the associated 3-ketoacyl-CoA reductase, 3-hydroxyacyl-CoA dehydratase (such as PAS2), and trans-2-enoyl-CoA reductase (such as ECR).[8][9]

  • Acyl-CoA Binding and Transport Proteins: Proteins that chaperone VLCFA-CoAs within the cytoplasm or between organelles.

  • Metabolic Enzymes: 3-hydroxyacyl-CoA dehydrogenases, which catalyze the oxidation of 3-hydroxyacyl-CoAs, are key enzymes in fatty acid beta-oxidation and may interact with this molecule.[10][11][12][13][14]

  • Signaling Receptors and Effector Proteins: Novel protein targets whose activity is allosterically regulated by the binding of this lipid.

Putative_Metabolic_Context cluster_elongation Fatty Acid Elongation Cycle (ER) cluster_fate Potential Fates Acyl_CoA_n Acyl-CoA (C36) Ketoacyl_CoA 3-Ketoacyl-CoA (C38) Acyl_CoA_n->Ketoacyl_CoA ELOVL (Condensation) Target_Lipid (3R)-3-Hydroxyacyl-CoA (C38) (Target Molecule) Ketoacyl_CoA->Target_Lipid 3-Ketoacyl-CoA Reductase Enoyl_CoA trans-2-Enoyl-CoA (C38) Target_Lipid->Enoyl_CoA 3-Hydroxyacyl-CoA Dehydratase Protein_Binding Protein Interaction & Signaling Target_Lipid->Protein_Binding Hypothesized Function Beta_Oxidation Beta-Oxidation (Mitochondria/Peroxisome) Target_Lipid->Beta_Oxidation Metabolic Degradation Acyl_CoA_n2 Acyl-CoA (C38) Enoyl_CoA->Acyl_CoA_n2 trans-2-Enoyl-CoA Reductase

Figure 1: Putative metabolic context of the target lipid.

Part 2: A Strategic Framework for Identifying Protein Interactors

A robust investigation into a novel lipid's interactome requires an integrated approach that combines predictive methods with unbiased discovery and targeted validation.

Pillar 1: In Silico Prediction of the Interactome

Causality: Before embarking on resource-intensive wet-lab experiments, computational methods can generate a tractable list of high-probability candidates. This approach leverages existing knowledge of protein domains known to bind lipids and acyl-CoAs.

Methodology:

  • Protein Domain Search: Utilize databases like Pfam and PROSITE to identify all human proteins containing known lipid-binding domains (e.g., Acyl-CoA binding domains, START domains, C2 domains).

  • Molecular Docking:

    • Generate a 3D conformer of this compound.

    • For high-priority candidates from the domain search with available crystal structures (e.g., from PDB), perform molecular docking simulations using software like AutoDock or Schrödinger Suite.

    • Analyze the resulting poses for favorable binding energies and plausible molecular interactions (e.g., hydrogen bonds with the 3-hydroxy group, hydrophobic interactions with the acyl chain).

  • Network Analysis: Use tools like STRING to explore known protein-protein interactions of the top candidates, potentially revealing entire complexes that could be co-regulated by the lipid.[15]

Computational approaches are extremely useful for studying lipid-protein interactions, which can be experimentally challenging due to the fluid nature of lipids.

Pillar 2: Unbiased Discovery via Chemical Proteomics

Causality: To identify novel or unexpected interactors, an unbiased approach is essential. Affinity Purification-Mass Spectrometry (AP-MS) is a powerful, gold-standard technique for mapping protein-protein interactions under near-physiological conditions.[15][16][17] By using the lipid itself as bait, we can capture its direct and indirect binding partners from a complex cellular lysate.[18][19]

This protocol details the synthesis of a chemical probe and its use in a "pull-down" experiment coupled with quantitative mass spectrometry.[20][21]

Step 1: Synthesis of a "Clickable" Affinity Probe

  • Rationale: To immobilize the lipid bait, a chemically tractable handle must be introduced that does not significantly perturb its native interactions. A terminal alkyne group is ideal for this purpose as it is small, relatively inert biologically, and allows for highly specific "click" chemistry ligation to azide-functionalized beads.[22][23]

  • Procedure:

    • Synthetically modify the ω-terminus of the octatriacontatetraenoic acid with a terminal alkyne group.

    • Activate the carboxyl group of the modified fatty acid (e.g., to an N-hydroxysuccinimide ester).

    • Couple the activated, alkyne-modified fatty acid to Coenzyme A to generate the final probe: (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl(ω-alkyne)-CoA.

    • Verify the structure and purity via LC-MS and NMR.

Step 2: Affinity Purification

  • Rationale: The probe is introduced to a cell lysate. Interacting proteins bind to the lipid. The entire complex is then captured on azide-functionalized beads. Stringent washing removes non-specific binders, after which the specifically bound proteins are identified.[24]

  • Procedure:

    • Prepare a native cell lysate from the biological system of interest (e.g., human liver cells, brain tissue) under non-denaturing conditions.

    • Incubate the lysate with the alkyne-lipid probe (e.g., 10-50 µM) for 1-2 hours at 4°C. As a negative control, incubate a parallel lysate with a vehicle (DMSO).

    • Add azide-functionalized agarose or magnetic beads (e.g., Azide-PEG3-Biotin followed by streptavidin beads, or directly to copper-chelated azide beads) and the required copper(I)-catalyzed click chemistry reagents (CuSO₄, a reducing agent like sodium ascorbate, and a ligand like TBTA).

    • Incubate for 1-2 hours to allow for covalent capture of the probe-protein complexes.[22]

    • Wash the beads extensively with a series of buffers containing low concentrations of non-ionic detergents (e.g., NP-40, Triton X-100) and salts to remove non-specific proteins.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heating.

Step 3: Mass Spectrometry and Data Analysis

  • Rationale: Modern mass spectrometry provides the sensitivity and resolution to identify and quantify hundreds to thousands of proteins from a complex sample.

  • Procedure:

    • Run the eluate a short distance into an SDS-PAGE gel to concentrate the sample and remove interfering contaminants.

    • Perform an in-gel tryptic digest of the protein bands.

    • Analyze the resulting peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS) on a high-resolution instrument (e.g., Orbitrap).

    • Identify proteins using a database search algorithm (e.g., MaxQuant, Sequest) against the human proteome database.

    • Quantify protein enrichment in the probe sample versus the negative control using label-free quantification (LFQ) intensity or spectral counting.

    • Filter results to identify proteins with high statistical significance (e.g., p-value < 0.05) and a substantial fold-change (e.g., >3-fold enrichment) in the probe sample.

AP_MS_Workflow cluster_prep Probe & Lysate Prep cluster_capture Affinity Capture cluster_analysis Analysis Probe Synthesize Alkyne-Lipid Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Click Add Azide Beads & Click Reagents Incubate->Click Wash Stringent Washing Click->Wash Elute Elute Bound Proteins Wash->Elute Digest In-gel Tryptic Digest Elute->Digest MS nLC-MS/MS Analysis Digest->MS Data Data Analysis: Quantification & Hits MS->Data

Figure 2: Experimental workflow for AP-MS.
Pillar 3: Biophysical Validation of Direct Interactions

Causality: AP-MS identifies both direct binders and indirect partners that are part of a larger complex. To confirm a direct interaction and quantify its affinity and kinetics, biophysical assays are indispensable. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for monitoring molecular interactions in real-time.[25][26][27][28]

  • Rationale: SPR measures changes in mass on a sensor chip surface. By immobilizing a candidate protein and flowing the lipid over the surface, one can directly observe and quantify the binding and dissociation events, yielding kinetic constants (kₐ, kₔ) and the affinity constant (Kₗ).[25][29]

  • Procedure:

    • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein (identified from AP-MS) onto a sensor chip (e.g., a CM5 chip via amine coupling).

    • Analyte Preparation:

      • Due to the hydrophobicity of the lipid, it must be prepared in an aqueous-compatible format. This is the most critical step.

      • Option A (Micelles): Prepare micelles by dissolving the lipid in a buffer containing a detergent (e.g., CHAPS) above its critical micelle concentration.

      • Option B (Liposomes): Incorporate the lipid at a low molar percentage into liposomes of a defined carrier lipid composition (e.g., phosphatidylcholine). This method is particularly useful for studying interactions at a membrane-like interface.[26][30]

    • Binding Analysis:

      • Flow a series of increasing concentrations of the lipid analyte over the immobilized protein surface.

      • Record the binding response (in Resonance Units, RU) over time to generate association and dissociation curves.

      • Regenerate the surface between injections with a mild regeneration solution (e.g., low pH glycine or a high salt buffer).

    • Data Analysis:

      • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).

Technique Principle Information Gained Key Consideration
AP-MS Affinity capture of lipid-protein complexes from lysate followed by MS identification.Unbiased, proteome-wide identification of potential direct and indirect interactors.Requires synthesis of a functional chemical probe; may miss transient interactions.
SPR Real-time, label-free detection of mass changes on a sensor surface.[25]Direct confirmation of binding, kinetic rates (kₐ, kₔ), and affinity (Kₗ).[29]Requires purified protein; lipid analyte preparation is critical and challenging.
ITC Measures heat changes upon binding.Direct measurement of binding affinity (Kₗ) and thermodynamics (ΔH, ΔS).Requires large amounts of pure protein and lipid; sensitive to buffer mismatch.
Table 1: Comparison of key techniques for studying lipid-protein interactions.

Part 3: In-Cell Validation of Target Engagement

Causality: Demonstrating a direct biophysical interaction is crucial, but confirming that this interaction occurs within the complex environment of a living cell is the ultimate validation. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in cells or even tissues.[31][32][33] The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature.[32][34]

  • Rationale: CETSA measures the thermal stability of a protein in the presence or absence of a binding ligand. If our lipid binds to a target protein in the cell, it should increase the thermal stability of that specific protein.[35]

  • Procedure:

    • Cell Treatment: Treat intact cells with the this compound lipid (or a cell-permeable version) at various concentrations. Use a vehicle control (e.g., DMSO) for comparison.

    • Thermal Challenge: Aliquot the treated cells and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).

    • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins via centrifugation.

    • Protein Detection: Analyze the amount of the specific target protein (identified from AP-MS and validated by SPR) remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry (e.g., Parallel Reaction Monitoring, PRM).

    • Data Analysis: Plot the fraction of soluble protein as a function of temperature for both the vehicle- and lipid-treated samples. A shift of the melting curve to the right in the lipid-treated sample indicates target engagement.

CETSA_Logic Start Treat Cells with Lipid or Vehicle Heat Apply Heat Gradient to Cell Aliquots Start->Heat Lyse Lyse Cells & Separate Soluble/Insoluble Heat->Lyse Detect Quantify Soluble Target Protein (e.g., Western Blot) Lyse->Detect Plot Plot % Soluble Protein vs. Temperature Detect->Plot Result Observe Thermal Shift? Plot->Result Engaged Target Engagement Confirmed Result->Engaged Yes NotEngaged No Engagement Observed Result->NotEngaged No

References

The Therapeutic Potential of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intricate network of lipid metabolism, particularly the synthesis and degradation of very long-chain fatty acids (VLCFAs), presents a compelling landscape for therapeutic intervention in a variety of human diseases. While direct research is nascent, the unique structural attributes of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA, a polyunsaturated very long-chain 3-hydroxyacyl-CoA, position it as a molecule of significant interest. This technical guide synthesizes our current understanding of VLCFA metabolism to explore the potential therapeutic relevance of this specific acyl-CoA. We will delve into the established biochemical pathways where this molecule is likely to participate, propose its potential roles in metabolic and proliferative disorders, and provide a framework for its investigation. This document serves as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the untapped therapeutic potential of novel lipid mediators.

Introduction: The Significance of Very Long-Chain Fatty Acyl-CoAs

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are not merely structural components of cellular membranes; they are active participants in a multitude of cellular processes, including signal transduction and energy homeostasis. The metabolism of these lipids is a tightly regulated process, with distinct pathways for their synthesis (elongation) in the endoplasmic reticulum and their degradation (β-oxidation) primarily within peroxisomes and mitochondria. The intermediates in these pathways, particularly the acyl-CoA thioesters, are critical metabolic nodes.

This compound is a structurally distinct very long-chain acyl-CoA characterized by a 38-carbon backbone, a hydroxyl group at the third carbon (in the R configuration), and four cis double bonds. While this specific molecule is not extensively characterized in the scientific literature, its features allow us to infer its potential involvement in VLCFA metabolism. The "3-hydroxyacyl-CoA" moiety is a hallmark intermediate in the β-oxidation spiral, suggesting a role in fatty acid catabolism.

Dysregulation of VLCFA metabolism is implicated in a range of severe human pathologies. Genetic defects in the enzymes responsible for VLCFA degradation lead to inherited metabolic disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, characterized by the toxic accumulation of VLCFAs. Furthermore, alterations in fatty acid metabolism are increasingly recognized as a hallmark of cancer and metabolic syndrome, making the enzymes and intermediates in these pathways attractive targets for therapeutic development.

This guide will, therefore, explore the potential therapeutic relevance of this compound by situating it within the known framework of VLCFA metabolism and its association with disease.

Biochemical Context: Navigating the Pathways of VLCFA Metabolism

To understand the potential therapeutic relevance of this compound, we must first consider its likely place within the established pathways of VLCFA metabolism.

The Fatty Acid β-Oxidation Spiral

Fatty acid β-oxidation (FAO) is the primary catabolic pathway for fatty acids, occurring in both mitochondria and peroxisomes. The process involves a cyclical series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. The key intermediate, a 3-hydroxyacyl-CoA, is formed in the second step of the cycle.

Given its structure, this compound is a putative intermediate in the β-oxidation of a 38-carbon polyunsaturated fatty acid. The degradation of such a long and unsaturated fatty acid would likely involve a coordinated effort between peroxisomal and mitochondrial β-oxidation systems.

Diagram: The Central Role of 3-Hydroxyacyl-CoA in β-Oxidation

beta_oxidation Fatty_Acyl_CoA Very Long-Chain Fatty Acyl-CoA Enoyl_CoA 2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle workflow cluster_synthesis 1. Synthesis & Analytics cluster_invitro 2. In Vitro Characterization cluster_invivo 3. In Vivo Validation Synthesis Chemical Synthesis of Standard LCMS LC-MS/MS Method Development Synthesis->LCMS Metabolomics Metabolomic Profiling LCMS->Metabolomics Cell_Culture Cell Culture Models (e.g., LCHADD fibroblasts, cancer cell lines) Cell_Culture->Metabolomics Signaling Signaling Pathway Analysis (e.g., PPAR activation) Cell_Culture->Signaling Animal_Models Animal Models of Disease (e.g., LCHADD mouse, tumor xenografts) Signaling->Animal_Models PKPD Pharmacokinetic/Pharmacodynamic Studies Animal_Models->PKPD Efficacy Therapeutic Efficacy Evaluation Animal_Models->Efficacy

Methodological & Application

Application Note: Quantitative Analysis of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive and robust method for the sensitive and selective quantification of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Very-long-chain fatty acids and their CoA esters are integral to numerous physiological and pathological processes, including membrane structure, cell signaling, and metabolic disorders. The analysis of these molecules is challenging due to their low endogenous concentrations, complex structures, and amphipathic nature. The protocol detailed herein provides a complete workflow, from efficient sample extraction and preparation to optimized chromatographic separation and highly specific mass spectrometric detection. This guide is designed to provide researchers with the necessary tools to accurately measure this specific VLCFA-CoA and can be adapted for the analysis of similar molecules.

Introduction: The Biological Significance of 3-Hydroxy Very-Long-Chain Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, particularly sphingolipids and glycerophospholipids.[1] Their metabolism is a finely tuned process, and disruptions can lead to severe inherited disorders such as X-linked adrenoleukodystrophy, Zellweger syndrome, and other peroxisomal biogenesis disorders.[1] The activation of VLCFAs to their coenzyme A (CoA) esters is a prerequisite for their entry into metabolic pathways, including peroxisomal β-oxidation.

The specific molecule, this compound, is a C38 polyunsaturated 3-hydroxy fatty acyl-CoA. Its structure strongly suggests it is an intermediate in the β-oxidation of a C40 polyunsaturated fatty acid. The 3-hydroxyacyl-CoA dehydrogenase step in β-oxidation converts a 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.[2] The accurate measurement of such intermediates is critical for understanding the kinetics and regulation of fatty acid metabolism and for diagnosing metabolic dysregulation.[2]

LC-MS/MS is the analytical technique of choice for this application due to its high sensitivity, selectivity, and ability to provide structural information.[1][3] This document provides a detailed protocol for the analysis of this complex lipid, addressing the specific challenges associated with its very long, unsaturated acyl chain and the polar CoA moiety.

Experimental Workflow Overview

The analytical process is comprised of three main stages: sample preparation, LC separation, and MS/MS detection and quantification. Each stage is critical for achieving accurate and reproducible results.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Biological Sample (Tissue or Cells) Extraction Liquid-Liquid Extraction (Folch Method) Homogenization->Extraction 1. Cell Lysis SPE Solid-Phase Extraction (SPE Cleanup) Extraction->SPE 2. Isolate Lipids Evaporation Evaporation & Reconstitution SPE->Evaporation 3. Purify Acyl-CoAs LC Reverse-Phase UPLC Evaporation->LC 4. Sample Injection MS Tandem Quadrupole MS LC->MS 5. Ionization & Separation Integration Peak Integration MS->Integration 6. Data Acquisition Quantification Quantification Integration->Quantification 7. Analysis

Caption: Overall experimental workflow for the analysis of this compound.

Detailed Protocols

Sample Preparation: Extraction and Purification

The goal of sample preparation is to efficiently extract the analyte from the complex biological matrix while removing interfering substances like proteins and salts.[4][5] Due to the amphipathic nature of long-chain acyl-CoAs, a multi-step procedure is required.

Materials:

  • Chloroform, Methanol (HPLC grade)

  • 0.1 M Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Nitrogen gas evaporator

  • Acetonitrile (ACN), Ammonium Hydroxide (NH4OH)

Protocol:

  • Homogenization:

    • For tissues, weigh approximately 50-100 mg of frozen tissue and homogenize in a pre-chilled solution of 1 mL 0.1 M KH2PO4 and 1 mL isopropanol.

    • For cultured cells, pellet approximately 1-5 million cells and resuspend in 500 µL of cold methanol, followed by vortexing. Add 500 µL of cold chloroform and vortex again.[6]

    • Spike the sample with the internal standard at this stage to account for extraction losses.

  • Liquid-Liquid Extraction (modified Folch):

    • To the tissue homogenate, add 2 mL of chloroform. For the cell suspension, add 200 µL of water.[6]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper aqueous/methanolic phase containing the acyl-CoAs.[6]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 3 mL of acetonitrile, followed by 3 mL of 25 mM KH2PO4.[5]

    • Load the collected supernatant onto the cartridge.

    • Wash the cartridge with 4 mL of water to remove salts and other polar impurities.[5]

    • Elute the acyl-CoAs with 1 mL of a solution of 40:60 acetonitrile/water containing 15 mM ammonium hydroxide.[5]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 10 mM ammonium acetate).

LC-MS/MS Method

Rationale for Method Selection: A C18 reversed-phase column is chosen for its ability to retain the long C38 acyl chain. The use of ammonium hydroxide or ammonium acetate in the mobile phase is crucial for good peak shape and efficient ionization of the phosphate groups on the CoA moiety in positive ion mode.[5][7] A gradient elution is necessary to first elute polar contaminants and then the highly retained VLCFA-CoA.

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 10% B to 95% B over 15 min, hold for 3 min, re-equilibrate for 5 min

MS/MS Parameters:

The analysis will be performed in positive ion mode ESI. The quantification will be based on Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

  • Predicted Molecular Weight of Analyte: C59H96N7O18P3S = 1355.56 g/mol

  • Precursor Ion ([M+H]+): m/z 1356.6

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
This compound1356.6849.635Quantitative Ion: Neutral loss of 3'-phospho-ADP moiety (507 Da).[6][8]
This compound1356.6428.050Qualitative Ion: Adenosine 3',5'-diphosphate fragment.[1][5]
Heptadecanoyl-CoA (Internal Standard)1022.6515.635Neutral loss of 3'-phospho-ADP moiety (507 Da).

Data Analysis and Interpretation

Analyte Identification

The identification of the target analyte is confirmed by two criteria:

  • The retention time of the peak in the sample must match that of an authentic standard (if available) or be consistent with its expected elution based on chain length and polarity.

  • The ratio of the quantitative and qualitative MRM transitions must be consistent between the sample and a standard.

MS/MS Fragmentation Pathway

Understanding the fragmentation is key to method development and troubleshooting. For acyl-CoAs, fragmentation in positive ion mode is well-characterized.

Fragmentation cluster_frags Product Ions Precursor [M+H]+ m/z 1356.6 (3-hydroxyoctatriacontatetraenoyl-CoA) QuantIon [M+H-507]+ m/z 849.6 (Acyl-Pantetheine Fragment) Precursor->QuantIon Neutral Loss of 507 Da (3'-phospho-ADP) QualIon [Adenosine-3',5'-diphosphate]+ m/z 428.0 Precursor->QualIon Cleavage at pantetheine phosphate

Caption: Proposed MS/MS fragmentation pathway for this compound.

The most reliable fragmentation for quantification is the neutral loss of 507 Da, which corresponds to the cleavage of the 3'-phospho-adenosine diphosphate moiety.[6][8] This is a common fragmentation pathway for all acyl-CoA species, making it a highly specific marker. A precursor ion scan for the fragment at m/z 428.0 can also be used to screen for all acyl-CoA compounds in a sample.[5][7]

Method Validation and Quality Control

For reliable quantitative results, the method should be validated according to established guidelines. Key parameters to assess include:

  • Linearity and Range: A calibration curve should be prepared using a certified standard, typically covering the expected concentration range in biological samples.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: Assessed by comparing the response of the analyte in a standard solution versus a post-extraction spiked sample.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are optimized for the specific chemical properties of very-long-chain hydroxy fatty acyl-CoAs. By explaining the rationale behind the experimental choices and providing a clear, step-by-step guide, this document serves as a valuable resource for researchers in lipidomics, metabolic disease, and drug development, enabling the accurate quantification of this important class of molecules.

References

Application Note & Protocol: Quantification of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA in Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in lipidomics, metabolic pathway analysis, and biomarker discovery.

Introduction: Unveiling a Novel Very Long-Chain Fatty Acyl-CoA Intermediate

(3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA is a very long-chain polyunsaturated 3-hydroxyacyl-coenzyme A. Its structure suggests it is a key intermediate in the endoplasmic reticulum-mediated elongation pathway of very long-chain fatty acids (VLCFAs). The synthesis of VLCFAs is a critical biological process, contributing to the formation of essential lipids such as ceramides and sphingolipids, which are integral to cellular membrane structure and signaling. The elongation of fatty acids occurs through a cyclic four-step process involving condensation, reduction, dehydration, and a second reduction. (3R)-3-hydroxyacyl-CoAs are the product of the first reduction step in this cycle.

The precise biological function and the enzymes responsible for the synthesis of this specific C38 tetra-unsaturated acyl-CoA are subjects of ongoing research. However, its quantification in various tissues can provide valuable insights into the regulation of VLCFA metabolism and its potential dysregulation in various disease states, including neurological disorders, metabolic syndromes, and skin diseases. The inherent complexity and low abundance of this analyte in biological matrices necessitate a highly sensitive and specific analytical method for its accurate quantification. This application note provides a comprehensive protocol for the quantification of this compound in tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), addressing the critical challenge of analytical standard availability through a proposed custom synthesis strategy.

Metabolic Pathway Context

The biosynthesis of this compound is an integral part of the fatty acid elongation pathway. This pathway is crucial for generating fatty acids with chain lengths exceeding 16 carbons. The process is a repeating four-step cycle, with each cycle extending the fatty acyl chain by two carbons.

Fatty Acid Elongation Pathway cluster_0 Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation (ELOVLs) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA 1st Reduction (3-Ketoacyl-CoA Reductase) Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (3-Hydroxyacyl-CoA Dehydratase) Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA 2nd Reduction (trans-2,3-Enoyl-CoA Reductase) Elongated_Acyl_CoA->Acyl_CoA Further Elongation Cycles

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

Analytical Strategy: A Workflow Overview

The quantification of the target analyte is predicated on a robust analytical workflow that encompasses sample preparation, chromatographic separation, and mass spectrometric detection. A critical first step, given the current commercial unavailability, is the custom synthesis of an analytical standard and a stable isotope-labeled internal standard.

Analytical_Workflow Custom_Synthesis Custom Synthesis of Standards (Analyte and Internal Standard) Tissue_Homogenization Tissue Homogenization Lipid_Extraction Lipid Extraction (e.g., Modified Bligh-Dyer) Tissue_Homogenization->Lipid_Extraction SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup and Enrichment Lipid_Extraction->SPE_Cleanup LC_MS_Analysis LC-MS/MS Analysis (Reversed-Phase Chromatography, MRM) SPE_Cleanup->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: Overall analytical workflow for the quantification of the target analyte.

Materials and Reagents

Custom Synthesized Standards
  • This compound: Analytical standard.

  • This compound-d4 (or other stable isotope label): Internal standard.

    • Note: The synthesis of these standards is a prerequisite for this protocol. Several contract research organizations (CROs) specialize in custom lipid synthesis and can be commissioned for this purpose. It is recommended to introduce the stable isotope label on the acyl chain in a position that is not susceptible to biological modification.

Solvents and Reagents
  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide or Ammonium acetate (LC-MS grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode anion exchange)

Experimental Protocols

Protocol 1: Tissue Sample Preparation and Extraction
  • Tissue Homogenization:

    • Accurately weigh approximately 50-100 mg of frozen tissue.

    • Immediately place the tissue in a pre-chilled homogenization tube containing ceramic beads and 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

    • Spike the homogenate with a known amount of the deuterated internal standard.

    • Homogenize the tissue using a bead beater homogenizer until a uniform suspension is achieved. Keep the samples on ice throughout the process to minimize enzymatic degradation.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • To the tissue homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the upper aqueous/methanolic phase, which contains the acyl-CoAs, and transfer to a new tube.

    • The lower chloroform phase contains the bulk of the lipids and can be discarded for this analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of water through it.

  • Sample Loading:

    • Load the collected aqueous/methanolic phase from the extraction step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove salts and other polar impurities.

    • Wash the cartridge with 3 mL of 30% methanol in water to remove less hydrophobic impurities.

  • Elution:

    • Elute the acyl-CoAs with 2 mL of 80% acetonitrile in water.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 90:10 water:acetonitrile with 10 mM ammonium acetate).

Protocol 3: LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameter Recommended Setting
Column Reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile:Isopropanol (90:10, v/v) with 10 mM Ammonium Acetate
Gradient 10% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Parameter Recommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 350°C
Capillary Voltage 3.5 kV
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The specific MRM transitions must be optimized by infusing the custom-synthesized analytical standard. For acyl-CoAs, a characteristic neutral loss of 507 Da (phosphoadenosine diphosphate) is often observed.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
This compound-d4To be determinedTo be determinedTo be optimized

Hypothetical Example:

  • Precursor Ion: [M+H]⁺

  • Product Ion 1 (for quantification): Fragment corresponding to the acyl chain.

  • Product Ion 2 (for confirmation): Fragment corresponding to the CoA moiety or a neutral loss.

Data Analysis and Quantification

  • Calibration Curve:

    • Prepare a series of calibration standards by serially diluting the custom-synthesized analytical standard in the reconstitution solvent.

    • Spike each calibration standard with a constant concentration of the internal standard.

    • Analyze the calibration standards using the developed LC-MS/MS method.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantification in Samples:

    • Analyze the prepared tissue extracts using the same LC-MS/MS method.

    • Calculate the peak area ratio of the endogenous analyte to the internal standard in each sample.

    • Determine the concentration of the analyte in the extract using the calibration curve.

    • Calculate the final concentration in the tissue, expressed as pmol/mg of tissue, by accounting for the initial tissue weight and the final reconstitution volume.

Troubleshooting

Issue Potential Cause Suggested Solution
Low signal intensity Inefficient extraction or SPE recovery. Analyte degradation. Poor ionization.Optimize extraction and SPE protocols with the custom standard. Ensure samples are kept on ice. Optimize MS source parameters.
High background noise Matrix effects. Contaminated solvents or reagents.Improve SPE cleanup. Use a divert valve to direct the early eluting components to waste. Use high-purity solvents and reagents.
Poor peak shape Incompatible reconstitution solvent. Column degradation.Ensure the reconstitution solvent is similar to the initial mobile phase. Replace the column.
High variability between replicates Inconsistent sample preparation. Pipetting errors.Standardize all sample preparation steps. Use calibrated pipettes.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of the novel very long-chain fatty acyl-CoA intermediate, this compound, in tissue samples. While the current lack of commercially available analytical standards presents a challenge, this guide outlines a clear path forward through custom synthesis and subsequent method development and validation using LC-MS/MS. The ability to accurately measure this and other related lipid metabolites will undoubtedly contribute to a deeper understanding of VLCFA metabolism and its role in health and disease.

extraction protocol for (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Extraction of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA for Advanced Lipidomic Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a very-long-chain, polyunsaturated 3-hydroxy fatty acyl-coenzyme A thioester, a class of molecules central to fatty acid metabolism and cellular signaling.[1] Accurate quantification of such specific acyl-CoAs is critical for understanding metabolic flux, enzyme function, and the pathophysiology of metabolic diseases. However, their low cellular abundance and inherent chemical instability present significant analytical challenges.[2][3] This guide provides a robust, field-proven protocol for the extraction and purification of this complex lipid intermediate from biological tissues or cell cultures. By integrating optimized homogenization, a dual-solvent extraction, and solid-phase purification, this protocol is designed to maximize recovery and preserve the integrity of the labile thioester bond, enabling precise downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Scientific Imperative

Very-long-chain fatty acids (VLCFAs) and their metabolic intermediates are integral to numerous biological functions, including membrane structure, energy storage, and the synthesis of signaling molecules.[4] The target molecule, a 38-carbon polyunsaturated 3-hydroxyacyl-CoA, is a key intermediate in the fatty acid elongation or beta-oxidation pathways. Dysregulation of these pathways is implicated in a range of inherited metabolic disorders.[5]

The primary analytical challenge lies in the molecule's amphipathic nature—possessing a highly nonpolar C38 fatty acyl tail and a polar coenzyme A head—and the high-energy thioester bond, which is susceptible to both enzymatic and chemical degradation.[1][2] This protocol is therefore built on a foundation of rapid enzyme inactivation and maintenance of a stabilizing chemical environment.

Metabolic Context of 3-Hydroxyacyl-CoAs

3-hydroxyacyl-CoA intermediates are formed during the multi-step cycle of fatty acid beta-oxidation and elongation. The hydroxyl group at the C3 position represents a critical step in the sequential processing of the fatty acid chain.

cluster_beta_oxidation Mitochondrial Beta-Oxidation Cycle Acyl_CoA Acyl-CoA (C38:4) Enoyl_CoA Trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA FAD -> FADH2 (Acyl-CoA Dehydrogenase) Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA (Target Molecule) Enoyl_CoA->Hydroxyacyl_CoA + H2O (Enoyl-CoA Hydratase) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH (3-Hydroxyacyl-CoA Dehydrogenase) Shorter_Acyl_CoA Acyl-CoA (C36:4) Ketoacyl_CoA->Shorter_Acyl_CoA + CoA-SH (Thiolase) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Cleavage

Caption: Generalized pathway of fatty acid beta-oxidation.

Principle of the Method

This protocol achieves high-purity extraction through a multi-stage process designed to address the unique challenges posed by very-long-chain acyl-CoAs:

  • Rapid Inactivation: Immediate homogenization of the biological sample in an ice-cold, acidic buffer containing organic solvent denatures acyl-CoA thioesterases and other degradative enzymes.[2] The acidic pH (4.9) is critical for minimizing chemical hydrolysis of the thioester bond.[2][6]

  • Efficient Lysis & Extraction: A combination of isopropanol and acetonitrile effectively disrupts cell membranes and solubilizes the amphipathic target molecule, while precipitating proteins.[6]

  • Selective Purification: Solid-Phase Extraction (SPE) is employed to separate the highly polar acyl-CoAs from nonpolar lipids (e.g., triglycerides, phospholipids) and other cellular components. A C18 reversed-phase sorbent is effective for this purpose.[7]

  • Quantification Strategy: For absolute quantification, the use of a stable isotope-labeled internal standard is ideal. Alternatively, a non-endogenous odd-chain acyl-CoA (e.g., C17:0-CoA or C25:0-CoA) can be used as an internal standard to correct for recovery losses during sample preparation.[8][9]

Materials and Reagents

Reagents
  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Acetonitrile (ACN), HPLC Grade

  • 2-Propanol (Isopropanol), HPLC Grade

  • Methanol, HPLC Grade

  • Glacial Acetic Acid

  • Internal Standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled standard)

  • Ultrapure Water

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100-200 mg bed

Solutions
  • Homogenization Buffer (100 mM KH₂PO₄, pH 4.9): Dissolve 13.6 g of KH₂PO₄ in ~950 mL of ultrapure water. Adjust pH to 4.9 using phosphoric acid. Bring volume to 1 L. Store at 4°C.

  • SPE Equilibration Solvent (10% Methanol): 10 mL methanol in 90 mL ultrapure water.

  • SPE Wash Solvent (25 mM KH₂PO₄, pH 4.9): Prepare as above, diluted from 100 mM stock.

  • SPE Elution Solvent (80% Acetonitrile): 80 mL acetonitrile in 20 mL ultrapure water.

  • HPLC Solvent A (75 mM KH₂PO₄, pH 4.9): Prepare as above.

  • HPLC Solvent B (Acetonitrile with 600 mM Acetic Acid): Add 34.3 mL of glacial acetic acid to 1 L of acetonitrile. Caution: Work in a fume hood.

Detailed Experimental Protocol

This protocol is optimized for a starting tissue mass of approximately 50-100 mg. Adjust volumes proportionally for different sample sizes.

Workflow Overview

Start Tissue/Cell Sample (Snap-Frozen) Homogenize 1. Homogenization Ice-cold acidic buffer + Isopropanol Start->Homogenize Extract 2. Acetonitrile Extraction Protein Precipitation Homogenize->Extract Centrifuge1 3. Centrifugation (15,000 x g, 10 min, 4°C) Extract->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE 4. Solid-Phase Extraction (C18) Load -> Wash -> Elute Supernatant->SPE Evaporate 5. Evaporation Under Nitrogen Stream SPE->Evaporate Reconstitute 6. Reconstitution Mobile Phase A Evaporate->Reconstitute Analyze 7. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Step-by-step extraction and analysis workflow.

Step 1: Sample Homogenization & Enzyme Inactivation
  • Rationale: Rapidly halting all enzymatic activity is the most critical step for preserving the integrity of acyl-CoAs. Working on ice with a pre-chilled acidic buffer is non-negotiable.[2] Isopropanol aids in protein denaturation and initial lipid solubilization.

  • Weigh 50-100 mg of frozen tissue in a pre-chilled 2 mL glass dounce homogenizer. For cultured cells (~1-5 million), prepare a cell pellet.

  • Add 500 µL of ice-cold Homogenization Buffer (pH 4.9).

  • Add the internal standard at a known concentration.

  • Add 500 µL of ice-cold 2-propanol.

  • Homogenize thoroughly on ice (20-30 strokes) until no visible tissue fragments remain.

Step 2: Liquid-Liquid Extraction
  • Rationale: Acetonitrile is a highly effective solvent for precipitating proteins while keeping the relatively polar acyl-CoAs in solution.[6]

  • Transfer the homogenate to a 2 mL microcentrifuge tube.

  • Add 1 mL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes to ensure complete protein precipitation.

Step 3: Clarification
  • Rationale: This step removes precipitated proteins and cell debris, clarifying the extract for the subsequent purification step.

  • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 5 mL tube. Avoid disturbing the protein pellet.

Step 4: Solid-Phase Extraction (SPE) Purification
  • Rationale: SPE using a C18 sorbent separates the target analyte from interfering compounds. The long C38 acyl chain will retain strongly on the reversed-phase material, while salts and very polar contaminants are washed away. The Coenzyme A moiety ensures the molecule does not behave like a simple lipid, necessitating a specific wash and elution profile.[7]

  • Conditioning: Pass 2 mL of methanol through the C18 SPE cartridge, followed by 2 mL of ultrapure water.

  • Equilibration: Pass 2 mL of SPE Equilibration Solvent (10% Methanol) through the cartridge. Do not let the sorbent bed go dry.

  • Loading: Slowly load the supernatant from Step 3 onto the SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of SPE Wash Solvent (25 mM KH₂PO₄, pH 4.9) to remove salts and polar impurities. Follow with a second wash of 2 mL of 10% Methanol.

  • Elution: Elute the acyl-CoAs with 1.5 mL of SPE Elution Solvent (80% Acetonitrile) into a clean collection tube.

Step 5 & 6: Concentration and Reconstitution
  • Rationale: The sample is concentrated to increase analytical sensitivity. Reconstituting in the initial mobile phase ensures compatibility with the HPLC system and good peak shape.

  • Dry the eluate under a gentle stream of nitrogen gas. A heated block (30-35°C) can be used to expedite this process.

  • Reconstitute the dry residue in 100 µL of HPLC Solvent A. Vortex briefly and centrifuge to pellet any insoluble material before transferring to an HPLC vial.

Analytical Methodology: LC-MS/MS

  • Rationale: The combination of High-Performance Liquid Chromatography (HPLC) for separation and Tandem Mass Spectrometry (MS/MS) for detection provides the necessary selectivity and sensitivity to analyze this specific, low-abundance molecule within a complex biological extract.[8][10]

ParameterRecommended SettingRationale
HPLC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent separation of long-chain acyl-CoAs based on hydrophobicity.[6][11]
Mobile Phase A 75 mM KH₂PO₄, pH 4.9The acidic pH maintains the stability of the thioester bond during the chromatographic run.[6]
Mobile Phase B Acetonitrile with 600 mM Acetic AcidStrong organic solvent for eluting the very hydrophobic C38 analyte. Acetic acid improves peak shape.[6]
Flow Rate 0.25 mL/minA lower flow rate is suitable for high-sensitivity MS detection.[6]
Gradient Start at 10% B, ramp to 95% B over 20 min, hold 5 minA long, shallow gradient is necessary to resolve the target molecule from other long-chain species.
Ionization Mode Electrospray Ionization, Positive (ESI+)Acyl-CoAs ionize efficiently in positive mode.[8]
MS/MS Transition Monitor for precursor ion and specific product ionsThe specific m/z values must be calculated for the target molecule. A characteristic neutral loss of 507 Da (phosphoadenosine diphosphate) is common for acyl-CoAs.[12]

Trustworthiness and Self-Validation

  • Internal Standards: The inclusion of an appropriate internal standard from the very beginning of the protocol is the primary method of self-validation. Consistent recovery of the internal standard across a batch of samples indicates a robust and reproducible extraction.[9][13]

  • Spike-Recovery Experiments: To validate the method for a new matrix, perform a spike-recovery experiment. Analyze a blank matrix, the same matrix spiked with a known amount of a related standard (e.g., Oleoyl-CoA) before extraction, and a post-extraction spike. Recovery should ideally be within 70-120%. An established method reported 70-80% recovery for long-chain acyl-CoAs.[6]

  • Stability Assessment: The stability of the extracted analyte should be confirmed by re-analyzing a sample after it has been in the autosampler (typically at 4°C) for 24 hours. Degradation should be minimal.[2]

References

Application Notes and Protocols for Stable Isotope Labeling of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the stable isotope labeling of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA, a very long-chain fatty acyl-CoA (VLCFA-CoA). The incorporation of stable isotopes such as ¹³C or ²H into this complex lipid molecule is an indispensable tool for researchers investigating its metabolic fate, downstream signaling pathways, and role in various physiological and pathophysiological processes.[1][2][3][4] This document outlines both chemical and biosynthetic labeling strategies, detailed experimental protocols, and robust analytical methods for the validation of the final labeled product. The methodologies described herein are designed to provide a framework for producing high-purity, isotopically enriched this compound for advanced research applications in lipidomics and drug development.[5]

Introduction: The Significance of Labeling Very Long-Chain Fatty Acyl-CoAs

Very long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, and their CoA esters are critical components of cellular lipids, including sphingolipids and glycerophospholipids.[6][7][8] They also serve as precursors for lipid mediators and are integral to numerous biological processes.[6][7][8][9] The specific molecule of interest, this compound, is a highly complex VLCFA-CoA characterized by a 38-carbon chain, a hydroxyl group at the C-3 position, and four cis-double bonds. Its intricate structure suggests specialized roles in cellular metabolism and signaling.

Dysregulation of VLCFA metabolism is associated with a variety of inherited diseases, including ichthyosis, macular degeneration, myopathy, and demyelination.[6][8][9] Therefore, understanding the metabolic flux, turnover rates, and downstream pathways of specific VLCFA-CoAs is of paramount importance.[] Stable isotope labeling, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach to trace the journey of these molecules in complex biological systems without the safety concerns of radioactive tracers.[1][4][] This guide will provide the necessary protocols to empower researchers to conduct these critical investigations.

Strategic Approaches to Isotopic Labeling

The choice of labeling strategy depends on the research question, the desired label position, and the available starting materials. For this compound, both biosynthetic and chemical synthesis approaches can be considered.

Biosynthetic Labeling in Cell Culture

One of the most effective methods for producing complex, isotopically labeled lipids is through cell culture using labeled precursors.[12] This approach leverages the cell's natural enzymatic machinery to synthesize the target molecule with high stereospecificity.

  • Principle: Cells are cultured in a medium containing a stable isotope-labeled precursor, such as [U-¹³C]-glucose or a ¹³C-labeled long-chain fatty acid. The cells metabolize these precursors, incorporating the stable isotopes into newly synthesized lipids.[13][14]

  • Advantages: This method can produce uniformly labeled molecules, which is highly advantageous for metabolic flux analysis. It also ensures the correct stereochemistry of the final product.

  • Considerations: The efficiency of incorporation and the final yield can be variable depending on the cell line and culture conditions. Extensive purification is often required to isolate the target molecule from other cellular lipids.

Chemical Synthesis

A targeted chemical synthesis approach allows for precise control over the position of the isotopic label. This is particularly useful when the research goal is to probe a specific part of the molecule, such as the carboxyl group or a particular segment of the acyl chain.

  • Principle: A multi-step organic synthesis is designed to construct the (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoic acid from smaller, isotopically labeled building blocks. The labeled fatty acid is then activated to its CoA ester.

  • Advantages: Site-specific labeling with high isotopic enrichment is achievable. The synthesis can be scaled up to produce larger quantities of the labeled compound.

  • Considerations: The synthesis of such a complex molecule is challenging and requires specialized expertise in organic chemistry. The multi-step nature of the synthesis can lead to lower overall yields.

Detailed Experimental Protocols

Protocol 1: Biosynthetic Labeling using Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC)

This protocol outlines a general strategy for labeling this compound in a suitable cell line known to produce VLCFAs.

Materials:

  • Cell line capable of VLCFA synthesis (e.g., primary hepatocytes, specific cancer cell lines)

  • Cell culture medium and supplements

  • ¹³C-labeled precursor (e.g., [U-¹³C₁₆]-palmitic acid)

  • Solvents for lipid extraction (chloroform, methanol, water)

  • Solid-phase extraction (SPE) cartridges for lipid fractionation[1]

  • HPLC system for purification

  • Mass spectrometer and NMR spectrometer for analysis

Procedure:

  • Cell Culture and Labeling:

    • Culture the selected cells to approximately 80% confluency.

    • Prepare the labeling medium by supplementing the standard growth medium with the ¹³C-labeled fatty acid precursor. The final concentration of the labeled precursor should be optimized for the specific cell line.

    • Incubate the cells in the labeling medium for a predetermined period (e.g., 24-72 hours) to allow for incorporation of the label into the cellular lipid pool.[14]

  • Lipid Extraction:

    • After the labeling period, harvest the cells and quench metabolic activity by washing with ice-cold phosphate-buffered saline (PBS).

    • Perform a total lipid extraction using a modified Bligh-Dyer method.[14] Briefly, add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet, followed by the sequential addition of chloroform and water to induce phase separation.

    • Collect the lower organic phase containing the total lipids.

  • Fractionation and Purification:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid extract in a non-polar solvent and apply it to an SPE cartridge to fractionate the lipid classes.[1]

    • Elute the different lipid classes using a gradient of increasingly polar solvents.

    • Collect the fraction containing the acyl-CoAs.

    • Further purify the this compound using reverse-phase HPLC.

  • Validation:

    • Confirm the identity and isotopic enrichment of the purified product using high-resolution LC-MS/MS.[1][3][15]

    • Determine the position of the label and confirm the structure using NMR spectroscopy.[16][17]

Protocol 2: Chemo-Enzymatic Synthesis of Labeled Acyl-CoA

This protocol describes a hybrid approach that combines the chemical synthesis of the labeled fatty acid with an enzymatic step for the final CoA ester formation.

Materials:

  • Isotopically labeled precursors for organic synthesis

  • Reagents and solvents for multi-step organic synthesis

  • Purified long-chain acyl-CoA synthetase (LACS)[18]

  • Coenzyme A (CoA)

  • ATP, MgCl₂

  • Reaction buffer (e.g., Tris-HCl)

  • HPLC system for purification

  • Mass spectrometer and NMR spectrometer for analysis

Procedure:

  • Chemical Synthesis of Labeled Fatty Acid:

    • Synthesize (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoic acid with the desired isotopic label (e.g., ¹³C at the C-1 position) using established methods of organic synthesis. This will likely involve multiple steps, including the formation of the carbon backbone and stereospecific introduction of the hydroxyl group and double bonds.

  • Enzymatic Acyl-CoA Synthesis:

    • Set up the enzymatic reaction by combining the labeled fatty acid, CoA, and ATP in a reaction buffer containing MgCl₂.[19]

    • Initiate the reaction by adding a purified LACS enzyme.[20]

    • Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a sufficient duration to ensure complete conversion.

  • Purification:

    • Purify the resulting labeled acyl-CoA from the reaction mixture using reverse-phase HPLC.

  • Validation:

    • Confirm the identity, purity, and isotopic enrichment of the final product using LC-MS/MS and NMR spectroscopy as described in Protocol 1.[]

Analytical Validation

Rigorous analytical validation is crucial to ensure the quality and reliability of the labeled product.

Table 1: Key Analytical Parameters for Validation

ParameterMethodExpected Outcome
Identity Confirmation High-Resolution MS/MSAccurate mass measurement of the parent ion and characteristic fragmentation pattern matching the theoretical structure.
Isotopic Enrichment Mass SpectrometryDetermination of the percentage of labeled molecules in the final product.
Label Position NMR SpectroscopyConfirmation of the specific location of the isotope(s) within the molecule.
Purity HPLC-UV/MSAssessment of the percentage purity of the labeled acyl-CoA.
Stereochemistry Chiral Chromatography/NMRConfirmation of the (3R) configuration of the hydroxyl group.

Visualization of Workflows

G cluster_0 Biosynthetic Labeling Workflow Cell Culture Cell Culture Labeled Precursor Addition Labeled Precursor Addition Cell Culture->Labeled Precursor Addition Incubation Incubation Labeled Precursor Addition->Incubation Lipid Extraction Lipid Extraction Incubation->Lipid Extraction SPE Fractionation SPE Fractionation Lipid Extraction->SPE Fractionation HPLC Purification HPLC Purification SPE Fractionation->HPLC Purification Final Product Final Product HPLC Purification->Final Product LC-MS/MS Analysis LC-MS/MS Analysis NMR Analysis NMR Analysis Final Product->LC-MS/MS Analysis Final Product->NMR Analysis G cluster_1 Chemo-Enzymatic Synthesis Workflow Chemical Synthesis Chemical Synthesis of Labeled Fatty Acid Enzymatic Reaction Enzymatic CoA Ligation (LACS) Chemical Synthesis->Enzymatic Reaction HPLC Purification HPLC Purification Enzymatic Reaction->HPLC Purification Final Product Final Product HPLC Purification->Final Product LC-MS/MS Analysis LC-MS/MS Analysis NMR Analysis NMR Analysis Final Product->LC-MS/MS Analysis Final Product->NMR Analysis

References

Application Notes and Protocols for the Utilization of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA is a very long-chain unsaturated 3-hydroxy fatty acyl-CoA. As a specific molecular probe, it holds significant potential for elucidating the intricate pathways of lipid metabolism, particularly in the context of fatty acid elongation and β-oxidation. This document provides a comprehensive guide for researchers, offering detailed application notes on its utility and step-by-step protocols for its experimental use. The information herein is grounded in established principles of lipid biochemistry and analysis of similar long-chain acyl-CoA molecules, providing a solid framework for investigating its metabolic fate and its influence on cellular processes.

Introduction: The Significance of Very Long-Chain 3-Hydroxy Fatty Acyl-CoAs

Very long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are integral to numerous biological functions, serving as precursors for complex lipids like sphingolipids and as components of cellular membranes.[1][2] The metabolism of VLCFAs is a tightly regulated process involving a cycle of elongation in the endoplasmic reticulum and degradation via β-oxidation, primarily within peroxisomes.[1]

This compound is a key intermediate in these pathways. The 3-hydroxyacyl-CoA structure places it at a critical juncture, acted upon by dehydratases during elongation or dehydrogenases during β-oxidation.[2] Dysregulation in the metabolism of VLCFAs and their intermediates is linked to severe genetic disorders, such as X-linked adrenoleukodystrophy and Zellweger spectrum disorders, making the enzymes that process these molecules attractive targets for therapeutic development.[1] The use of specific intermediates like this compound as research tools can provide invaluable insights into these pathways and the pathologies associated with their dysfunction.

Potential Research Applications

The unique structure of this compound allows for its application in a variety of research contexts:

  • Enzyme Characterization: It can be used as a substrate to characterize the activity and kinetics of enzymes involved in VLCFA metabolism, such as 3-hydroxyacyl-CoA dehydratases and dehydrogenases.

  • Metabolic Flux Analysis: When isotopically labeled, it can serve as a tracer to delineate the metabolic fate of very long-chain unsaturated fatty acids within cellular systems, distinguishing between anabolic and catabolic pathways.[3]

  • Drug Discovery: It can be employed in screening assays to identify and characterize inhibitors or activators of enzymes in the VLCFA metabolic pathways, which could be potential therapeutic agents.

  • Cellular Signaling: As VLCFAs and their derivatives can act as signaling molecules, this compound can be used to investigate their role in cellular processes such as apoptosis, inflammation, and insulin resistance. The accumulation of long-chain 3-hydroxy fatty acids has been shown to uncouple oxidative phosphorylation in mitochondria, highlighting their potential role in cellular bioenergetics.[4]

  • Disease Modeling: In cellular or animal models of metabolic disorders, it can be used to study the pathological consequences of the accumulation of specific VLCFA intermediates.

Biochemical Pathways

This compound is positioned at a crossroads of two major metabolic pathways: fatty acid elongation and β-oxidation.

fatty_acid_metabolism cluster_elongation Fatty Acid Elongation (ER) cluster_beta_oxidation β-Oxidation (Peroxisome/Mitochondria) acyl_coa Acyl-CoA (C_n) ketoacyl_coa 3-Ketoacyl-CoA acyl_coa->ketoacyl_coa KCS hydroxyacyl_coa (3R)-3-Hydroxyacyl-CoA ketoacyl_coa->hydroxyacyl_coa KCR enoyl_coa trans-2-Enoyl-CoA hydroxyacyl_coa->enoyl_coa HCD (Dehydratase) hydroxyacyl_coa_ox (3S)-3-Hydroxyacyl-CoA elongated_acyl_coa Acyl-CoA (C_{n+2}) enoyl_coa->elongated_acyl_coa ECR long_chain_acyl_coa Acyl-CoA (C_n) enoyl_coa_ox trans-2-Enoyl-CoA long_chain_acyl_coa->enoyl_coa_ox Acyl-CoA Oxidase/Dehydrogenase enoyl_coa_ox->hydroxyacyl_coa_ox Enoyl-CoA Hydratase ketoacyl_coa_ox 3-Ketoacyl-CoA hydroxyacyl_coa_ox->ketoacyl_coa_ox 3-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Acyl-CoA (C_{n-2}) + Acetyl-CoA ketoacyl_coa_ox->shortened_acyl_coa Thiolase

Figure 1: Metabolic Crossroads of 3-Hydroxyacyl-CoA.

Experimental Protocols

The following protocols are generalized and should be optimized for specific experimental systems.

Handling and Storage

Long-chain acyl-CoAs are susceptible to hydrolysis and oxidation. Proper handling is crucial for maintaining their integrity.

  • Storage: Store this compound as a solid or in a non-aqueous solvent (e.g., DMSO) at -80°C.

  • Reconstitution: For aqueous solutions, reconstitute just before use in a suitable buffer, minimizing the time in aqueous solution.

  • Purity Check: Purity can be assessed by reverse-phase HPLC or LC-MS/MS.

Protocol 1: In Vitro Enzyme Activity Assay

This protocol outlines a general method for measuring the activity of a 3-hydroxyacyl-CoA dehydratase or dehydrogenase.

Materials:

  • This compound (substrate)

  • Purified enzyme or cell lysate containing the enzyme of interest

  • Reaction buffer (optimized for the specific enzyme)

  • Quenching solution (e.g., acidic solution)

  • LC-MS/MS system for product detection

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer and the enzyme.

  • Initiate Reaction: Add this compound to the reaction mixture to a final desired concentration.

  • Incubation: Incubate at the optimal temperature for the enzyme for a specific time course.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the reaction mixture by LC-MS/MS to quantify the formation of the product (enoyl-CoA for a dehydratase or ketoacyl-CoA for a dehydrogenase).

Data Analysis:

Calculate the enzyme activity based on the rate of product formation. Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

Protocol 2: Cellular Uptake and Metabolism

This protocol describes a method to trace the metabolic fate of this compound in cultured cells. An isotopically labeled version of the molecule would be ideal for this application.[3]

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • (Isotopically labeled) this compound

  • Lysis buffer

  • Solvents for lipid extraction (e.g., chloroform:methanol)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells to the desired confluency.

  • Treatment: Incubate the cells with a medium containing this compound for various time points.

  • Cell Lysis: Wash the cells with PBS and lyse them.

  • Lipid Extraction: Extract lipids and other metabolites from the cell lysate.

  • Analysis: Analyze the extracts by LC-MS/MS to identify and quantify the parent compound and its downstream metabolites.

experimental_workflow start Cell Culture treatment Incubate with This compound start->treatment lysis Cell Lysis treatment->lysis extraction Metabolite Extraction lysis->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Interpretation analysis->data

Figure 2: General Experimental Workflow.

Data Presentation and Interpretation

Quantitative data from experiments should be presented in a clear and organized manner.

Table 1: Example Data for Enzyme Kinetics

Substrate Concentration (µM)Initial Velocity (µmol/min/mg)
10.5
20.9
51.8
102.5
203.0
503.3

Table 2: Example Data for Cellular Metabolism

Time (hours)Intracellular Substrate (pmol/106 cells)Metabolite A (pmol/106 cells)Metabolite B (pmol/106 cells)
0000
15052
4202515
1254035
24<13050

Conclusion

This compound is a valuable research tool for the detailed investigation of very long-chain fatty acid metabolism. Its use in targeted enzyme assays and broader metabolic flux studies can significantly contribute to our understanding of lipid biochemistry in both health and disease. The protocols and application notes provided here offer a robust starting point for researchers to integrate this powerful molecule into their experimental designs, paving the way for new discoveries in metabolic research and drug development.

References

Application Notes and Protocols for the Synthesis of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA and its analogs. These very-long-chain fatty acyl-CoA molecules are of significant interest in biomedical research due to their potential roles in various physiological and pathological processes. This guide details a convergent synthetic strategy, focusing on the stereoselective formation of the key chiral center and the construction of the poly-Z-unsaturated carbon chain. Detailed, step-by-step protocols for the synthesis of key intermediates, their coupling, and the final conversion to the CoA thioester are provided, along with methods for purification and characterization. The rationale behind key experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction: The Significance of Very-Long-Chain 3-Hydroxy Fatty Acyl-CoAs

Very-long-chain fatty acids (VLCFAs) and their derivatives are crucial components of cellular lipids, playing vital roles in membrane structure, energy storage, and cell signaling. The presence of a hydroxyl group at the C3 position and multiple Z-configured double bonds in the acyl chain introduces specific conformational properties that can significantly influence their biological activity. While the exact biological functions of this compound are still under investigation, related molecules are known to be involved in the regulation of metabolic pathways and inflammatory responses. The ability to synthesize these complex molecules and their analogs is paramount for elucidating their biological roles and for developing potential therapeutic agents that target pathways involving these lipids.

The synthetic challenges associated with these molecules are significant, primarily due to the need for precise control over the stereochemistry at the C3 position and the geometry of the four non-conjugated Z-double bonds within the long aliphatic chain. This guide presents a robust and adaptable synthetic approach to overcome these challenges.

Retrosynthetic Strategy: A Convergent Approach

A convergent synthetic strategy is employed to maximize efficiency and allow for the modular synthesis of various analogs. The target molecule is disconnected into three main fragments: Coenzyme A, a C16 (3R)-hydroxy-containing fragment (Fragment A ), and a C22 poly-unsaturated fragment (Fragment B ).

Retrosynthesis Target This compound FattyAcid_CoA (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoic acid Target->FattyAcid_CoA Thioesterification CoA Coenzyme A Coupling Sonogashira Coupling + Lindlar Hydrogenation FattyAcid_CoA->Coupling C-C Bond Formation FragmentA Fragment A: (R)-3-hydroxyhexadec-15-ynoic acid derivative (C16) Coupling->FragmentA FragmentB Fragment B: Docosa-1,4,7,10-tetrayne derivative (C22) Coupling->FragmentB

Figure 1: Retrosynthetic analysis of the target molecule.

This approach involves the synthesis of Fragment A with the desired (3R)-hydroxy stereochemistry and a terminal alkyne. Fragment B is a C22 poly-yne chain. A Sonogashira coupling reaction will be used to connect these two fragments, followed by a stereoselective partial hydrogenation using Lindlar's catalyst to furnish the four Z-configured double bonds. Finally, the free carboxylic acid will be activated and coupled with Coenzyme A.

Synthesis of Key Building Blocks

Synthesis of Fragment A: (R)-3-(tert-Butyldimethylsilyloxy)hexadec-15-ynoic Acid

This fragment incorporates the crucial (3R)-hydroxy stereocenter. The synthesis starts with the readily available ethyl 3-oxohexadecanoate.

Protocol 3.1.1: Stereoselective Reduction of Ethyl 3-Oxohexadecanoate

The key to establishing the (3R)-stereochemistry is the asymmetric reduction of the β-keto ester. An enzymatic reduction is often preferred for its high enantioselectivity.

  • Enzymatic Reduction: To a suspension of baker's yeast (Saccharomyces cerevisiae) in a glucose solution, add ethyl 3-oxohexadecanoate.

  • Incubate the mixture with gentle shaking at 30°C for 48-72 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, extract the mixture with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to yield ethyl (3R)-3-hydroxyhexadecanoate.[1][2]

Protocol 3.1.2: Protection of the Hydroxyl Group

To prevent unwanted side reactions in subsequent steps, the hydroxyl group is protected as a silyl ether.

  • Dissolve ethyl (3R)-3-hydroxyhexadecanoate in anhydrous dichloromethane (DCM).

  • Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract with DCM.

  • Purify the product by column chromatography to give ethyl (3R)-3-(tert-butyldimethylsilyloxy)hexadecanoate.

Protocol 3.1.3: Introduction of the Terminal Alkyne

The terminal alkyne is introduced at the other end of the C16 chain. This can be achieved by starting from a precursor with a terminal double bond and converting it to a terminal alkyne. A more direct approach starts from a ω-halo fatty acid derivative. For this protocol, we will assume the synthesis starts from 16-bromohexadecanoic acid, which is converted to its ethyl ester, followed by the steps to introduce the 3-hydroxy group as described above, and then conversion of the bromo group to a terminal alkyne.

  • Dissolve ethyl 16-bromo-(3R)-3-(tert-butyldimethylsilyloxy)hexadecanoate in a suitable solvent like DMF.

  • Add sodium azide and heat the reaction to convert the bromide to an azide.

  • The azide is then converted to the terminal alkyne via a one-pot reaction involving treatment with triphenylphosphine followed by an aldehyde and then a base (e.g., Seyferth-Gilbert homologation). A simpler alternative is the reaction of the bromide with lithium acetylide.

  • Purify the resulting ethyl (3R)-3-(tert-butyldimethylsilyloxy)hexadec-15-ynoate by column chromatography.

Protocol 3.1.4: Saponification

The final step for Fragment A is the hydrolysis of the ethyl ester to the free carboxylic acid.

  • Dissolve the ethyl ester in a mixture of THF and methanol.

  • Add an aqueous solution of lithium hydroxide.

  • Stir at room temperature until the reaction is complete.

  • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

  • Dry the organic layer and remove the solvent to obtain (3R)-3-(tert-butyldimethylsilyloxy)hexadec-15-ynoic acid (Fragment A ).

Synthesis of Fragment B: 1-Iodo-docosa-1,4,7,10-tetrayne

This fragment provides the poly-unsaturated tail of the target molecule. Its synthesis involves the iterative coupling of smaller alkyne units.

Protocol 3.2.1: Iterative Sonogashira Couplings

A common strategy is to use a building block like 1,4-dichlorobut-2-yne and couple it with a protected terminal alkyne. This process is repeated to build the C22 chain.

  • Start with a suitable C4 building block like 1,4-dichlorobut-2-yne.

  • Perform a Sonogashira coupling with a protected terminal alkyne, for example, (trimethylsilyl)acetylene, to build the chain iteratively.

  • After each coupling, the protecting group is removed, and the next coupling is performed.

  • The final C22 poly-yne chain should have a terminal alkyne at one end.

  • This terminal alkyne is then converted to a vinyl iodide by hydroiodination. A more direct approach is to couple the C20 poly-yne with a vinyl iodide building block. For this protocol, we will assume the synthesis of a C22 1-iodopoly-yne.

This is a simplified representation, and the actual synthesis of such a long poly-yne chain can be complex and require careful optimization of reaction conditions to avoid side reactions like dimerization.

Assembly of the Carbon Skeleton and Final Steps

Sonogashira Coupling of Fragments A and B

This is the key C-C bond-forming reaction to assemble the C38 backbone.

Coupling cluster_0 Sonogashira Coupling (Pd(PPh₃)₄, CuI, Et₃N) FragmentA Fragment A (Terminal Alkyne) CoupledProduct C38 Poly-yne FragmentA->CoupledProduct FragmentB Fragment B (Vinyl Iodide) FragmentB->CoupledProduct

Figure 2: Sonogashira coupling of Fragments A and B.

Protocol 4.1.1: Coupling Reaction

  • Dissolve Fragment A and Fragment B in a suitable solvent system like THF and triethylamine.

  • Degas the solution thoroughly with argon.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄) and the copper(I) cocatalyst (CuI).

  • Stir the reaction at room temperature under an inert atmosphere until completion (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the protected C38 poly-yne fatty acid.[1][3][4][5][6]

Lindlar Hydrogenation

This step stereoselectively reduces the four internal alkynes to Z-alkenes.

Protocol 4.2.1: Partial Hydrogenation

  • Dissolve the C38 poly-yne in a suitable solvent like ethyl acetate or hexane.

  • Add Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure).

  • Carefully monitor the reaction progress by ¹H NMR or GC-MS to avoid over-reduction to the fully saturated alkane.

  • Once the starting material is consumed, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to obtain the protected (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoic acid.[2][7][8][9][10]

Deprotection of the Hydroxyl Group

The TBDMS protecting group is removed under mild acidic conditions.

Protocol 4.3.1: Silyl Ether Cleavage

  • Dissolve the protected fatty acid in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF.

  • Stir at room temperature until the deprotection is complete.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

  • Purify the product by column chromatography to yield (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoic acid.

Synthesis of the CoA Thioester

The final step is the coupling of the synthesized fatty acid with Coenzyme A. The mixed anhydride method or the use of coupling agents like carbonyldiimidazole (CDI) are common approaches.

Thioesterification cluster_0 Mixed Anhydride Method or CDI Coupling FattyAcid Synthesized Fatty Acid Activation Activation FattyAcid->Activation ActivatedAcid Mixed Anhydride or Acyl Imidazolide Activation->ActivatedAcid Target Target Acyl-CoA ActivatedAcid->Target CoA_SH Coenzyme A CoA_SH->Target

Figure 3: Final thioesterification step.

Protocol 4.4.1: Mixed Anhydride Method

  • Dissolve the fatty acid in anhydrous THF and cool to 0°C.

  • Add triethylamine followed by isobutyl chloroformate to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A trilithium salt in a buffered aqueous solution.

  • Slowly add the mixed anhydride solution to the Coenzyme A solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The product is then purified by preparative HPLC.

Protocol 4.4.2: Carbonyldiimidazole (CDI) Method

  • Dissolve the fatty acid in anhydrous THF.

  • Add carbonyldiimidazole (CDI) and stir at room temperature to form the acyl imidazolide.

  • In a separate flask, dissolve Coenzyme A trilithium salt in a buffered aqueous solution.

  • Add the acyl imidazolide solution to the Coenzyme A solution.

  • Stir the reaction at room temperature overnight.

  • Purify the product by preparative HPLC.[11][12][13]

Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

The final acyl-CoA product is typically purified by reversed-phase HPLC.

Parameter Condition
Column C18 reversed-phase column
Mobile Phase A Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5)
Mobile Phase B Acetonitrile or Methanol
Gradient A linear gradient from a lower to a higher percentage of Mobile Phase B
Detection UV absorbance at 260 nm (adenine ring of CoA)

Table 1: Typical HPLC conditions for acyl-CoA purification.[14][15][16][17]

Characterization

The structure and purity of the synthesized analogs should be confirmed by a combination of spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the vinyl protons of the Z-alkenes, the methine proton at C3, the long aliphatic chain, and the characteristic protons of the Coenzyme A moiety.
¹³C NMR Resonances for the carbonyl carbon of the thioester, the carbons of the double bonds, the carbon bearing the hydroxyl group, and the carbons of the CoA molecule.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to confirm the elemental composition of the molecule. Fragmentation patterns can provide structural information.[18][19][20][21]

Table 2: Spectroscopic characterization of the final product.

Conclusion

The synthetic strategy and detailed protocols outlined in this guide provide a comprehensive framework for the preparation of this compound and its analogs. The convergent approach allows for flexibility in the synthesis of various analogs by modifying the structures of the key fragments. The successful synthesis and purification of these complex molecules will enable further investigation into their biological functions and their potential as therapeutic targets.

References

Application Note: A Chiral UHPLC-MS/MS Method for the Isomeric Separation of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive theoretical and practical guide for the chromatographic separation of isomers of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA, a very-long-chain (C38) polyunsaturated fatty acyl-CoA. The inherent structural complexity of this molecule—featuring a specific stereocenter at the C-3 position and multiple double bonds—presents a significant analytical challenge. This application note details a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method employing a chiral stationary phase for the simultaneous resolution of its key stereoisomers and positional isomers. We will explore the underlying chromatographic principles, provide step-by-step protocols for sample handling and analysis, and discuss expected outcomes and data interpretation. This method is designed for researchers in drug development, lipidomics, and metabolic disease, providing a framework for the accurate quantification and characterization of this complex lipid mediator.

Introduction and Analytical Challenges

This compound belongs to the class of very-long-chain fatty acyl-CoAs (VLCFA-CoAs), crucial intermediates in numerous metabolic pathways, including fatty acid oxidation and complex lipid biosynthesis.[1][2] The precise stereochemistry and isomeric purity of such molecules are often critical for their biological function and enzymatic recognition. The analysis of this specific C38 tetraenoyl-CoA presents a multifaceted challenge due to:

  • Stereoisomerism: The hydroxyl group at the C-3 position creates a chiral center. Discriminating between the (3R) and (3S) enantiomers is essential for understanding stereospecific enzymatic pathways but cannot be achieved with standard reversed-phase chromatography.[3][4]

  • Positional and Geometric Isomerism: The four Z (cis) double bonds can have positional isomers (e.g., at C24, C27, etc.) or geometric E (trans) isomers, which may co-elute or have very similar chromatographic behavior on conventional columns.[5][6]

  • Physicochemical Properties: The long C38 acyl chain imparts extreme hydrophobicity, requiring strong organic mobile phases for elution, while the large Coenzyme A moiety adds significant polarity. This amphipathic nature complicates chromatographic retention and peak shaping.

  • Analyte Stability: Acyl-CoA thioesters are susceptible to chemical and enzymatic hydrolysis, especially at non-neutral pH or during prolonged sample handling.[1][7] Repeated freeze-thaw cycles can also lead to degradation.[8]

Addressing these challenges requires a highly selective and sensitive analytical method that combines advanced chromatographic separation with precise mass spectrometric detection.

Principles of Isomeric Separation

The successful resolution of the target isomers hinges on a multi-modal separation strategy integrated into a single chromatographic run. The chosen methodology leverages the distinct chemical features of the analyte.

  • Chiral Recognition (for 3R/3S Enantiomers): A chiral stationary phase (CSP) is the core of the method. Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), create transient, diastereomeric complexes with the enantiomers.[4] The differential stability of these complexes, governed by interactions like hydrogen bonding and dipole-dipole forces involving the analyte's hydroxyl group, leads to different retention times for the (3R) and (3S) forms.[3][9]

  • Hydrophobic Interaction (for Chain Length & Unsaturation): The underlying support of the CSP is typically a reversed-phase material (e.g., silica bonded with C18 chains). This allows for the separation of molecules based on hydrophobicity. While all C38 isomers have the same chain length, the reversed-phase mechanism helps separate them from other acyl-CoAs of different lengths that may be present in a biological matrix.[10][11]

  • Pi-Pi Interactions (for Positional/Geometric Isomers): The aromatic carbamate groups on the polysaccharide CSP can engage in π-π interactions with the double bonds in the acyl chain. The specific spatial arrangement of the four Z-double bonds in the target molecule will influence its conformation and how it interacts with the CSP, enabling potential separation from positional or geometric isomers.[12]

The synergy of these interactions within a single column provides the necessary selectivity to resolve this complex mixture of isomers.

G cluster_analyte Analyte Properties cluster_column Chromatographic Principles cluster_outcome Separation Outcome A (3R/3S) Chiral Center (C-3 Hydroxyl) CSP Chiral Stationary Phase (Polysaccharide-based) A->CSP Chiral Recognition B C38 Acyl Chain (Hydrophobicity) RP Reversed-Phase Support (e.g., C18) B->RP Hydrophobic Interaction C Four Z-Double Bonds (π-Electrons) PI π-π Interactions C->PI π-Stacking Res Isomer Resolution CSP->Res RP->Res PI->Res

Figure 1: Diagram illustrating the interplay of analyte properties and chromatographic principles for isomer separation.

Experimental Protocols

Part A: Sample Preparation and Handling

Given the instability of acyl-CoAs, all procedures must be performed rapidly and at low temperatures to minimize degradation.[7][8]

  • Extraction: For biological tissues, immediately flash-freeze samples in liquid nitrogen.[8] Homogenize the frozen tissue in a cold extraction solvent (e.g., acetonitrile/isopropanol/water). For standards or in-vitro samples, proceed directly to step 3.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a mixed-mode or polymer-based sorbent can enrich the acyl-CoA fraction and remove interfering substances like phospholipids.[13]

  • Solvent Exchange: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a stabilizing solution suitable for injection. A solution of 50% methanol / 50% 50 mM ammonium acetate (pH 7) has been shown to enhance stability compared to pure aqueous solutions.[1]

  • Storage: Store extracts at -80°C. Aliquot samples upon collection to avoid multiple freeze-thaw cycles.[8]

Part B: UHPLC-MS/MS System and Method Parameters

This method is designed for a high-pressure binary gradient UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Table 1: Recommended UHPLC-MS/MS Parameters

ParameterRecommended SettingRationale
UHPLC Column Chiralpak IA-U, IB-U or similar amylose-based CSP (1.6 - 3 µm particle size)Provides the necessary chiral recognition for enantiomer separation. Small particle size ensures high efficiency.[3][4]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0Buffered aqueous phase to maintain analyte stability and promote efficient ionization.
Mobile Phase B Acetonitrile/Isopropanol (80:20, v/v)Strong organic solvent mixture required to elute the very hydrophobic C38 acyl-CoA.[14][15]
Gradient Elution 0-2 min: 60% B; 2-15 min: 60-95% B; 15-18 min: 95% B; 18-18.1 min: 95-60% B; 18.1-22 min: 60% BA shallow gradient is crucial for resolving isomers with subtle structural differences.[14]
Flow Rate 0.3 mL/minAppropriate for small particle size columns to maintain high resolution.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity, but should be optimized as it can also affect chiral recognition.[14]
Injection Volume 2 - 5 µLMinimize to prevent peak distortion.
Ionization Mode Electrospray Ionization (ESI), PositivePositive ion mode is highly effective for detecting the Coenzyme A moiety.[15]
MS/MS Transition Monitor precursor ion and a characteristic fragment (e.g., neutral loss of 507 Da)Provides high selectivity and sensitivity for quantification using Multiple Reaction Monitoring (MRM).[15]

Overall Analytical Workflow

The end-to-end process, from sample acquisition to final data interpretation, follows a systematic and validated workflow to ensure data integrity and reproducibility.

G Sample Sample Collection (Flash-freeze) Extract Extraction & SPE (Cold Conditions) Sample->Extract Recon Reconstitution (Buffered Solvent) Extract->Recon Inject UHPLC Injection Recon->Inject Sep Chiral Column Separation (Gradient Elution) Inject->Sep Detect MS/MS Detection (MRM Mode) Sep->Detect Quant Data Processing (Peak Integration & Quantification) Detect->Quant Report Isomer Ratio Reporting Quant->Report

Figure 2: High-level experimental workflow from sample collection to data reporting.

Expected Results and Discussion

Using the protocol described, one can expect to achieve baseline or near-baseline separation of the (3R) and (3S) enantiomers of the target analyte. The (3R)-hydroxyoctatriacontatetraenoyl-CoA should elute at a distinct retention time from its (3S) counterpart. Furthermore, the high-efficiency stationary phase and optimized gradient should provide separation from potential positional or geometric isomers, which would appear as distinct peaks with the same MS/MS transition.

The mass spectrometer, operating in MRM mode, ensures that only the molecule of interest is quantified. The characteristic fragmentation of acyl-CoAs in positive ESI mode involves a neutral loss of the phosphopantetheine portion (507.0 Da), providing a highly specific transition for detection.[15]

Optimization and Troubleshooting:

  • Poor Resolution: If enantiomeric resolution is insufficient, consider decreasing the column temperature in 2-5°C increments or reducing the gradient slope.

  • Peak Tailing: Peak tailing, especially for the polar CoA headgroup, can be an issue. Ensure the mobile phase pH is well-controlled. Adding a small amount of a weak acid or base might improve peak shape, but must be compatible with the column and MS detection.

  • Low Sensitivity: Acyl-CoAs can be lost to non-specific binding. Use of deactivated vials and minimizing sample handling steps can mitigate this. Ensure MS source parameters are optimized for the specific flow rate and mobile phase composition.[15]

Conclusion

The separation of complex lipid isomers like this compound is a formidable but achievable analytical task. The method detailed in this application note provides a robust framework by combining meticulous sample handling with the high selectivity of a chiral stationary phase and the sensitivity of tandem mass spectrometry. This approach enables researchers to accurately determine the stereochemical and isomeric purity of very-long-chain acyl-CoAs, paving the way for a deeper understanding of their specific roles in health and disease.

References

Application Note: Mass Spectrometric Elucidation of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Complex Very-Long-Chain Acyl-CoA

(3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA is a highly complex lipid intermediate, representative of molecules biosynthesized by Polyketide Synthase (PKS) or fatty acid elongation pathways.[1][2] Its structure presents a significant analytical challenge, combining four distinct chemical features into a single entity:

  • A Coenzyme A (CoA) thioester , providing a reactive handle for biochemical transformations and a highly characteristic fragmentation signature.

  • A very-long-chain (VLCFA) acyl backbone of 38 carbons, which imparts extreme hydrophobicity and poses chromatographic challenges.[3]

  • A 3-hydroxy modification , a common feature in fatty acid metabolism that introduces a key site for specific fragmentation reactions.[4]

  • A polyunsaturated system with four cis-double bonds, which influences the molecule's three-dimensional structure and can undergo complex rearrangements upon collisional activation.[5]

Understanding the mass spectrometric fragmentation of such molecules is critical for their unambiguous identification in complex biological matrices, for elucidating novel biosynthetic pathways, and for characterizing the substrates and products of enzymes involved in lipid metabolism. This guide provides a detailed framework for the structural elucidation of this molecule class using tandem mass spectrometry (MS/MS), grounded in established fragmentation principles of its constituent chemical moieties.

The Logic of Fragmentation: A Two-Part Story

The collision-induced dissociation (CID) of this compound in positive ion mode can be understood by dissecting the molecule into two key components: the universal CoA "reporter" and the structurally variable acyl chain "identifier."

The Coenzyme A Reporter Group: A Predictable Signature

The fragmentation of the CoA moiety is highly conserved across all acyl-CoA species and serves as a definitive marker for this class of molecules. Upon collisional activation, the protonated precursor ion undergoes a characteristic neutral loss of the 3'-phosphoadenosine diphosphate portion, resulting in the most abundant fragment ion for the acyl chain.[6][7]

Key fragmentation pathways for the CoA moiety include:

  • Neutral Loss of 507.1 Da: This corresponds to the loss of the adenosine-3'-phosphate 5'-diphosphate moiety (C₁₀H₁₆N₅O₁₀P₂S). This is the most common and diagnostically significant fragmentation, used in Neutral Loss scanning to selectively detect all acyl-CoAs in a mixture.[8][9]

  • Formation of m/z 428.03: This fragment corresponds to the adenosine-3',5'-diphosphate ion and is another common marker for the presence of a CoA ester.[9][10]

  • Formation of the Pantetheine-Phosphate Fragment: Cleavage can also occur along the phosphopantetheine backbone, though these fragments are typically of lower intensity.

The Acyl Chain Identifier: Decoding the Structure

Fragmentation of the (3R)-3-hydroxyoctatriacontatetraenoyl chain provides the structural specificity. The 3-hydroxy group is the most influential feature directing cleavage.

  • Dehydration (Loss of H₂O): The 3-hydroxy group is prone to elimination as a neutral water molecule (18.01 Da), a common fragmentation pathway for alcohols. This can occur from the precursor ion or, more commonly, from the acyl-containing fragment ion after the 507 Da neutral loss.

  • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl-bearing carbon (C3) is expected.

    • Cleavage between C2 and C3 would yield a fragment retaining the CoA group and the first two carbons.

    • Cleavage between C3 and C4 is also possible, providing information about the proximal end of the acyl chain.

  • Polyunsaturated Chain Fragmentation: The tetraene system does not typically produce simple, diagnostic fragment ions via charge-remote fragmentation under standard CID conditions.[5][11] Its primary influence is on the overall stability of the molecule. Pinpointing double bond locations often requires specialized techniques such as ozono-CID, which is beyond the scope of this standard protocol.

The interplay of these pathways allows for a composite picture of the molecule's structure. The initial, predictable loss from the CoA moiety confirms the compound class, while the subsequent, lower-energy fragmentations of the remaining acyl portion reveal its specific modifications.

G cluster_0 Fragmentation Cascade Precursor Precursor Ion [M+H]⁺ (C₅₉H₉₉N₇O₁₈P₃S)⁺ m/z 1354.58 NL_507 Acylium Ion Fragment [M+H - 507]⁺ m/z 847.5 Precursor->NL_507 Neutral Loss of 507.1 Da (Characteristic) Frag_428 Adenosine Diphosphate Fragment m/z 428.03 Precursor->Frag_428 CoA Moiety Cleavage NL_507_H2O Dehydrated Acylium Ion [M+H - 507 - 18]⁺ m/z 829.5 NL_507->NL_507_H2O Loss of H₂O (18.0 Da) Alpha_Cleavage Alpha-Cleavage Fragments (e.g., C3-C4 cleavage) NL_507->Alpha_Cleavage C-C Bond Cleavage

Caption: Predicted fragmentation pathways for the target molecule.

Predicted Mass Spectral Data

The following table summarizes the key ions expected from the MS/MS analysis of this compound. High-resolution mass spectrometry is essential for confirming the elemental composition of these ions.[12]

Ion DescriptionProposed FormulaCalculated m/z (Monoisotopic)
Precursor Ion [M+H]⁺ C₅₉H₉₉N₇O₁₈P₃S1354.5830
Primary Fragment [M+H - 507]⁺ C₄₉H₈₃N₂O₈P847.5812
Dehydrated Fragment [M+H - 18]⁺ C₅₉H₉₇N₇O₁₇P₃S1336.5724
Dehydrated Acylium [M+H - 507 - 18]⁺ C₄₉H₈₁N₂O₇P829.5706
Adenosine Diphosphate Fragment C₁₀H₁₅N₅O₇P₂428.0348

Detailed Experimental Protocol

This protocol provides a robust workflow for the extraction and LC-MS/MS analysis of very-long-chain acyl-CoAs from biological samples, such as cell cultures or tissue homogenates.

Workflow Overview

G cluster_workflow Analytical Workflow Sample 1. Sample Collection & Quenching (e.g., Liquid N₂) Extract 2. Extraction (Cold Acetonitrile + Internal Standard) Sample->Extract Centrifuge 3. Centrifugation (4°C, 15 min) Extract->Centrifuge Dry 4. Supernatant Evaporation (N₂ Stream) Centrifuge->Dry Reconstitute 5. Reconstitution (Mobile Phase A) Dry->Reconstitute LCMS 6. LC-MS/MS Analysis (RP-HPLC, Q-TOF) Reconstitute->LCMS Data 7. Data Processing (Fragment Matching) LCMS->Data

Caption: Step-by-step experimental workflow for acyl-CoA analysis.

Sample Preparation & Extraction

Rationale: Thioester bonds are susceptible to hydrolysis. Therefore, rapid quenching of metabolic activity and maintaining cold conditions are paramount to preserving the integrity of the analyte. A simple protein precipitation with a polar organic solvent is effective for extracting a broad range of acyl-CoAs.

  • Quenching: Flash-freeze biological samples (e.g., cell pellets, ~1-5 million cells) in liquid nitrogen immediately after collection to halt enzymatic activity.

  • Internal Standard: Prepare a stock solution of a suitable internal standard (IS), such as ¹³C₃-Malonyl-CoA or Heptadecanoyl-CoA (C17:0-CoA), in water. The choice of IS should be a compound not expected to be present in the sample.

  • Extraction: To the frozen cell pellet, add 500 µL of ice-cold extraction solvent (90% Acetonitrile, 10% Water) containing the internal standard at a known concentration (e.g., 100 nM).

  • Homogenization: Vortex vigorously for 1 minute to lyse cells and precipitate proteins. Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Clarification: Centrifuge the mixture at 16,000 x g for 15 minutes at 4°C.

  • Drying & Reconstitution: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of Mobile Phase A (see below) for LC-MS/MS analysis.

Liquid Chromatography Method

Rationale: The extreme hydrophobicity of the C38 acyl chain requires a strong organic mobile phase for elution, while the polar CoA moiety necessitates an ion-pairing agent for good retention and peak shape on a reversed-phase column.[6]

  • Instrument: High-Performance Liquid Chromatography (HPLC) system coupled to the mass spectrometer.

  • Column: C8 or C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 10% B

    • 19-25 min: Re-equilibration at 10% B

Mass Spectrometry Method

Rationale: Electrospray ionization in positive mode (ESI+) is ideal due to the readily protonated adenine base on the CoA moiety. A high-resolution instrument like a Q-TOF or Orbitrap is recommended to achieve the mass accuracy needed for formula confirmation.[12][13]

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 400 °C.

  • Acquisition Mode:

    • Full Scan (MS1): Scan m/z 400-1500 to identify the precursor ion (m/z 1354.58).

    • Tandem MS (MS/MS): Perform product ion scans on the targeted precursor ion.

      • Precursor Selection: Isolate the ion at m/z 1354.6 ± 1.0.

      • Collision Energy (CE): Use a stepped collision energy profile (e.g., 20, 40, 60 eV) or a ramp (e.g., 25-70 eV) to capture both the high-energy fragmentation of the CoA moiety and the lower-energy fragmentation of the acyl chain.

Trustworthiness: A Self-Validating System

To ensure the scientific integrity of the results, the described protocol incorporates several self-validating checks:

  • High-Resolution Confirmation: The use of a high-resolution mass spectrometer allows for the determination of the elemental composition of both the precursor and its key fragment ions. Confirming that the measured mass is within a tight tolerance (e.g., < 5 ppm) of the calculated mass for the proposed formula provides strong evidence for the identification.[12]

  • Consistent Fragmentation Pattern: The presence of the characteristic neutral loss of 507.1 Da and the m/z 428.03 fragment ion provides orthogonal validation that the identified molecule is indeed a CoA thioester.[6][8]

  • Internal Standard Normalization: The inclusion of a non-endogenous acyl-CoA internal standard corrects for variations in extraction efficiency and instrument response, ensuring that any quantitative comparisons are reliable and reproducible.

  • Chromatographic Behavior: The molecule's elution at a very high organic solvent concentration is consistent with its proposed very-long-chain, hydrophobic nature, providing a sanity check on the identification.

By combining these elements—predictive fragmentation theory, a robust experimental protocol, and built-in validation checks—researchers can confidently identify and characterize this compound and related complex lipids, paving the way for new discoveries in cellular metabolism and natural product biosynthesis.

References

handling and stability of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA standard

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Comprehensive Guide to the Handling, Stability, and Analysis of the (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a highly specialized very-long-chain polyunsaturated 3-hydroxyacyl-CoA. Its unique structure, featuring a hydrolytically labile thioester bond and a polyunsaturated acyl chain susceptible to oxidation, presents significant challenges for handling, storage, and analysis. This guide provides a detailed framework rooted in established biochemical principles for long-chain acyl-CoA esters to ensure the integrity and stability of this standard. We delineate the primary degradation pathways and offer robust protocols for storage, reconstitution, and quantification by LC-MS/MS, enabling researchers to generate reliable and reproducible data.

Chemical Profile and Intrinsic Instability

The stability of this compound is compromised by three key structural features: the thioester linkage, the polyunsaturated acyl chain, and the free thiol of the coenzyme A moiety. Understanding these vulnerabilities is paramount for proper handling.

  • Thioester Bond Hydrolysis: The thioester bond is significantly more stable in slightly acidic conditions than in neutral or alkaline environments, where it is prone to rapid chemical hydrolysis.[1][2] The optimal pH for stability in aqueous solutions is between 4.0 and 6.8.[2]

  • Polyunsaturated Chain Oxidation: The four cis double bonds in the octatriacontatetraenoyl chain are highly susceptible to lipid peroxidation.[3] This auto-catalytic, free-radical-mediated chain reaction is initiated by exposure to atmospheric oxygen and accelerated by heat, light, and the presence of transition metal ions.[3][4] This process leads to a cascade of degradation products, compromising the standard's integrity.

  • Coenzyme A Thiol Oxidation: The free thiol group on the CoA molecule can oxidize to form disulfides, which can interfere with analytical measurements.[2]

cluster_0 Primary Compound cluster_1 Degradation Pathways cluster_2 Degradation Products Compound This compound Hydrolysis Thioester Hydrolysis (pH > 7) Compound->Hydrolysis H₂O Oxidation Lipid Peroxidation (O₂, Metals, Light) Compound->Oxidation O₂ Thiol_Ox Thiol Oxidation Compound->Thiol_Ox O₂ Prod_Hydro Free Fatty Acid + Coenzyme A Hydrolysis->Prod_Hydro Prod_Ox Aldehydes, Epoxides, Other Peroxidation Products Oxidation->Prod_Ox Prod_Thiol CoA-Disulfides Thiol_Ox->Prod_Thiol

Caption: Key degradation pathways for the acyl-CoA standard.

Core Principles for Handling and Storage

To mitigate the inherent instability of this standard, a multi-faceted approach focusing on controlling the chemical environment is essential. The following principles are critical for maintaining sample integrity.

ParameterRecommendationRationale
Atmosphere Store and handle under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]Minimizes exposure to oxygen, thereby preventing lipid peroxidation of the polyunsaturated chain.[3]
Temperature Long-Term: ≤ -80°C as a lyophilized powder or in single-use aliquots.[1][3] Short-Term: Maintain on ice at all times during experimental use.[3]Low temperatures drastically reduce the rates of both chemical hydrolysis and oxidation.[2]
pH (Aqueous) Maintain solutions in a slightly acidic buffer (pH 4.0 - 6.0).[1][2]The thioester bond is most stable in this pH range, minimizing non-enzymatic hydrolysis.[2]
Solvents Use de-gassed, high-purity (LC-MS grade) solvents.[3]Removes dissolved oxygen, a key initiator of lipid peroxidation.
Additives Consider adding an antioxidant (e.g., 0.01% BHT) and a chelating agent (e.g., 1 mM EDTA) to buffer solutions.[3]BHT scavenges free radicals to inhibit the peroxidation chain reaction. EDTA sequesters metal ions that catalyze oxidation.[3]
Light Protect from direct light by using amber vials or covering tubes with foil.[4]Light can provide the energy to initiate free-radical formation and subsequent oxidation.
Freeze-Thaw Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][3]Freeze-thaw cycles can accelerate degradation by concentrating solutes and introducing atmospheric gases upon thawing.

Protocols for Standard Preparation

Adherence to strict protocols during the reconstitution and preparation of solutions is fundamental to preserving the standard's concentration and purity. All manipulations should ideally be performed within a glove box under an inert atmosphere.[4]

cluster_workflow Standard Preparation Workflow A 1. Equilibrate Lyophilized Standard to Room Temp B 2. Open Vial in Inert Atmosphere A->B C 3. Add De-gassed, Pre-chilled Reconstitution Solvent B->C D 4. Vortex Gently to Dissolve C->D E 5. Prepare Single-Use Aliquots (Inert Atmosphere) D->E F 6. Flash-Freeze Aliquots in Liquid N₂ E->F G 7. Store at -80°C F->G

Caption: Workflow for reconstitution and storage of the acyl-CoA standard.

Protocol 3.1: Reconstitution of Lyophilized Standard

Causality: This protocol is designed to introduce the standard into a solution while minimizing exposure to atmospheric oxygen and moisture, which can cause immediate degradation.

  • Equilibration: Allow the sealed vial containing the lyophilized powder to equilibrate to room temperature for at least 20 minutes before opening. This crucial step prevents atmospheric moisture from condensing onto the cold powder.[1]

  • Inert Environment: Transfer the vial into a glove box or use a Schlenk line flushed with argon or nitrogen.

  • Solvent Preparation: Use a pre-chilled, de-gassed reconstitution solvent. Recommended options include:

    • For LC-MS: Methanol or a 1:1 mixture of methanol and water.[2][5]

    • For Aqueous Assays: A slightly acidic buffer, such as 50 mM potassium phosphate, pH 6.0, containing 1 mM EDTA.[1]

  • Reconstitution: Carefully open the vial and add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 1-5 mM).

  • Dissolution: Cap the vial tightly and vortex gently until the powder is fully dissolved. Keep the solution on ice.

Protocol 3.2: Preparation and Storage of Aliquots

Causality: Aliquoting prevents the degradation associated with repeated freeze-thaw cycles and minimizes the risk of contaminating the entire stock.

  • Pipetting: Using low-retention pipette tips, immediately dispense the stock solution into single-use, amber-colored microcentrifuge tubes.[3] The amphipathic nature of long-chain acyl-CoAs can make accurate pipetting challenging; low-retention tips mitigate this issue.[3]

  • Inert Overlay: Before sealing each aliquot, flush the headspace of the tube with argon or nitrogen.

  • Freezing: Immediately snap-freeze the sealed aliquots in liquid nitrogen.[3] Rapid freezing prevents the formation of large ice crystals and minimizes solute concentration effects.

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage. Stored under these conditions, the standard should be stable for several months.[1][2]

Analytical Quantification and Purity Assessment

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for the quantification and stability assessment of long-chain acyl-CoAs due to its superior sensitivity and specificity.[6]

LC-MS/MS Methodological Framework

Analysis is typically performed using reversed-phase chromatography coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved via Multiple Reaction Monitoring (MRM).

ParameterTypical Conditions
LC Column C8 or C18 Reversed-Phase (e.g., 2.1 x 150 mm, <2 µm particle size).[5][7]
Mobile Phase A 15 mM Ammonium Hydroxide in Water (final pH ~10.5).[5][7]
Mobile Phase B Acetonitrile.
Flow Rate 0.2 - 0.4 mL/min.[5]
Gradient A shallow gradient optimized for separating long-chain species (e.g., starting at 20% B, ramping to 95% B).[5]
Ionization Mode ESI Positive.[6]
MRM Transitions Quantifier: [M+H]⁺ → [M-507+H]⁺ (Neutral Loss of 3'-phospho-ADP).[6][8] Qualifier: [M+H]⁺ → [Fragment representing acyl chain or CoA].[9]
Protocol 4.1: Stability Assessment by LC-MS/MS

Causality: This protocol establishes the stability window for the standard under typical experimental conditions (e.g., in an autosampler), providing critical data for experimental design and data validation.

  • Standard Preparation: Thaw a fresh aliquot of the standard on ice. Prepare a working solution (e.g., 1 µM) in your initial LC mobile phase composition or a solvent known to be compatible (e.g., 50% methanol/water).[10]

  • Time Course Setup: Place the vial in the LC autosampler set to a controlled temperature (e.g., 4°C).

  • Injections: Inject the sample onto the LC-MS/MS system at defined time points (e.g., T=0, 2, 4, 8, 12, and 24 hours).[10]

  • Data Analysis:

    • Monitor the peak area of the parent compound at each time point. A decrease in the peak area indicates degradation.

    • Simultaneously, monitor for the appearance of key degradation products. Set up MRM transitions for the free fatty acid ((3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoic acid) and free Coenzyme A (m/z 768.1) to detect hydrolysis.

    • Monitor for masses corresponding to the addition of one or more oxygen atoms ([M+16+H]⁺, [M+32+H]⁺) to detect oxidation products.

  • Reporting: Plot the percentage of the remaining parent compound versus time to determine its stability profile under the tested conditions.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or Non-Reproducible Results Standard Degradation: The stock or working solution has degraded due to improper storage or handling.Always use a freshly thawed aliquot. Prepare working solutions immediately before use and keep on ice. Verify storage conditions (-80°C, inert atmosphere).[3]
Inaccurate Pipetting: The amphipathic nature of the molecule leads to pipetting errors.Use pre-chilled, low-retention pipette tips. Visually confirm dispensing.[3]
Poor Peak Shape or Low Signal in LC-MS Hydrolysis: The thioester bond has cleaved, reducing the concentration of the target analyte.Ensure reconstitution and mobile phase solvents are appropriately acidic or buffered to maintain stability. Minimize time in the autosampler.[2]
Oxidation: The polyunsaturated chain has oxidized, leading to multiple low-abundance products instead of a single peak.Prepare solutions with de-gassed solvents. If compatible with the assay, add an antioxidant like BHT to the reconstitution solvent.[3]
Adsorption: The long, hydrophobic acyl chain may adsorb to plasticware or column frits.Use polypropylene or silanized glass vials. Include a small percentage of organic solvent (e.g., acetonitrile) in the sample diluent.[10]

References

Troubleshooting & Optimization

improving detection of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA in complex samples

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for the analysis of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working with this and other very-long-chain fatty acyl-CoAs (VLCFA-CoAs). As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of your analysis.

Introduction

This compound is a very-long-chain 3-hydroxy fatty acyl-coenzyme A. Molecules of this class are critical intermediates in fatty acid metabolism, particularly in pathways of fatty acid elongation and beta-oxidation.[1] Their accurate measurement is vital for understanding metabolic regulation and diseases associated with lipid dysregulation, such as certain neurological disorders and metabolic syndromes.[2]

However, the analysis of this molecule in complex biological samples is fraught with challenges. Its very long, unsaturated acyl chain and the presence of the coenzyme A moiety create a molecule with low endogenous abundance and physicochemical properties that complicate extraction, separation, and detection. Key analytical hurdles include:

  • Inherent Instability: The thioester bond linking the fatty acid to Coenzyme A is susceptible to hydrolysis.

  • Low Abundance: As metabolic intermediates, VLCFA-CoAs are typically present in very low concentrations.[3]

  • Complex Sample Matrices: Biological samples contain a vast excess of interfering substances (e.g., salts, proteins, phospholipids) that can cause significant matrix effects, such as ion suppression in mass spectrometry.[4]

This guide is designed to provide a structured approach to overcoming these challenges, ensuring robust and reproducible detection.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical platform for detecting this compound? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of long-chain acyl-CoAs.[5] This technique offers the high sensitivity required to detect low-abundance species and the high specificity to distinguish the target analyte from a complex background matrix. Reversed-phase chromatography with a C18 column is typically used for separation, coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

Q2: I am not detecting a signal for my target analyte. What are the most common causes? There are three primary areas to investigate:

  • Sample Preparation: Inefficient extraction or degradation of the analyte during sample handling is a common culprit. Acyl-CoAs require rapid quenching of metabolic activity (e.g., flash-freezing) and specific extraction conditions to ensure recovery and stability.[3][6]

  • Chromatography: The analyte may be eluting too early or too late, or the peak shape may be too broad for detection. The long acyl chain of this molecule requires a carefully optimized reversed-phase gradient.

  • Mass Spectrometry: Incorrect MRM transitions, insufficient ionization, or significant ion suppression from co-eluting matrix components can all lead to a loss of signal.[4][7]

Refer to the Troubleshooting Guide below for a systematic approach to diagnosing this issue.

Q3: How can I minimize the degradation of my analyte during sample preparation? The thioester bond is the primary point of instability. To preserve it, all steps must be performed quickly and at low temperatures. The gold standard is to immediately freeze-clamp tissues in liquid nitrogen to halt all enzymatic activity.[3] Homogenization should be performed with frozen tissue.[3] Acidification of the extraction solvent (e.g., with formic or perchloric acid) helps to maintain a low pH, which improves the stability of the thioester bond.[6][8]

Q4: What type of internal standard is best for quantification? The ideal internal standard is a stable isotope-labeled version of the analyte itself. However, these are often not commercially available. A suitable alternative is a structurally similar acyl-CoA that is not endogenously present in the sample. For very-long-chain acyl-CoAs, an odd-chain saturated acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a common choice.[6] The internal standard should be added as early as possible in the sample preparation workflow to account for analyte loss during extraction and processing.[6]

Experimental Workflow Overview

The following diagram outlines the general workflow for the analysis of this compound from biological samples.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Quench Metabolic Quenching (Liquid N2) Sample->Quench Immediate Homogenize Homogenization (Frozen) Quench->Homogenize Extract Extraction (Acidified Organic Solvent) Homogenize->Extract Add Internal Standard Cleanup Purification (SPE or LLE) Extract->Cleanup Optional but Recommended LC LC Separation (C18 Reversed-Phase) Cleanup->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (vs. Internal Standard) Integrate->Quantify

Caption: General analytical workflow for VLCFA-CoA analysis.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the analysis of very-long-chain 3-hydroxy acyl-CoAs.

Problem: Low or No Analyte Signal

This is the most frequent and frustrating issue. The following decision tree provides a logical path to identify the root cause.

G start_node START: No/Low Signal d1 Is the LC-MS/MS system performing correctly with a relevant standard? start_node->d1 Check System Suitability decision_node decision_node process_node process_node end_node end_node p1 Troubleshoot Instrument: - Check mobile phases - Clean ion source - Calibrate mass spectrometer - Inject standard directly d1->p1 No d2 Is the extraction recovery of the internal standard (IS) acceptable and consistent? d1->d2 Yes end_inst System OK p1->end_inst Resolved p2 Troubleshoot Sample Prep: - Verify extraction solvent pH & composition - Ensure samples remained frozen - Evaluate homogenization efficiency - Check for IS degradation d2->p2 No d3 Is there evidence of severe ion suppression at the analyte's retention time? d2->d3 Yes end_prep Extraction OK p2->end_prep Resolved p3 Troubleshoot Matrix Effects: - Improve sample cleanup (e.g., SPE) - Modify LC gradient to separate analyte from suppression zone - Dilute the sample extract d3->p3 Yes p4 Re-evaluate Analyte-Specifics: - Confirm MRM transitions - Optimize collision energy - Check for analyte instability in final extract solvent - Consider derivatization d3->p4 No / Unsure end_matrix Signal Restored p3->end_matrix Resolved end_analyte Detection Optimized p4->end_analyte Resolved

Caption: Troubleshooting decision tree for low or no analyte signal.

Problem: Poor Reproducibility and High Variability

Symptoms:

  • Relative standard deviation (%RSD) of quality control samples is high (>20%).

  • Internal standard area varies significantly between injections.

Potential Cause Explanation & Solution
Inconsistent Sample Handling Even slight variations in the time between thawing and extraction can lead to enzymatic degradation. Solution: Standardize all sample handling procedures. Process samples in small batches on ice to ensure consistency. Use an automated homogenizer if available.
Pipetting Errors The small volumes used for internal standards and final extracts are prone to error. Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous organic solvents. Ensure complete mixing after adding the internal standard.
Matrix Effects The extent of ion suppression or enhancement can vary between samples, especially if they are from different sources (e.g., control vs. diseased tissue).[9] Solution: Implement a more rigorous sample cleanup step, such as Solid Phase Extraction (SPE), to remove interfering phospholipids.[10] Alternatively, use a matrix-matched calibration curve to correct for these effects.
Analyte Instability in Autosampler The thioester bond may hydrolyze if extracts are left in the autosampler for extended periods, especially if the reconstitution solvent is not acidic. Solution: Keep the autosampler temperature low (4°C). Reconstitute the dried extract in a solvent that matches the initial LC mobile phase and contains a small amount of acid. Analyze samples in a sequence that minimizes wait time.
Problem: High Background and Interfering Peaks

Symptoms:

  • High baseline noise in the chromatogram.

  • Co-eluting peaks that share the same MRM transition as the analyte (isobaric interference).

Potential Cause Explanation & Solution
Contaminated Solvents/Vials Impurities in solvents or leaching from plasticware can introduce significant background noise. Solution: Use only high-purity, LC-MS grade solvents. Use glass or certified low-binding polypropylene vials. Run a solvent blank before each analytical batch to check for system contamination.
Insufficient Sample Cleanup A crude extract will introduce a large amount of non-target molecules into the system, leading to high background and potential interferences. Solution: Incorporate a Solid Phase Extraction (SPE) step. An Oasis HLB cartridge is effective for extracting and cleaning up a broad range of lipids and related molecules.[10]
Poor Chromatographic Resolution The analyte is not being adequately separated from other matrix components. Solution: Lengthen the LC gradient to improve separation. Experiment with different mobile phase modifiers (e.g., ammonium acetate instead of ammonium hydroxide) or a different column chemistry (e.g., C30) to alter selectivity.
Non-Specific MRM Transition The selected precursor-product ion pair may not be unique to the target analyte. Solution: Verify the specificity of your MRM transitions. Use high-resolution mass spectrometry (Q-TOF or Orbitrap) to confirm the elemental composition of the interfering peak. Select a more specific product ion for your MRM method if possible.

Detailed Protocols

Protocol 1: Extraction of VLCFA-CoAs from Tissues or Cells

This protocol is adapted from established methods for acyl-CoA extraction and is designed to maximize recovery while minimizing degradation.[3][5][6][8]

Materials:

  • Liquid Nitrogen

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: Acetonitrile with 0.6% formic acid

  • Internal Standard (e.g., C17:0-CoA) stock solution

  • Pre-chilled homogenizer (for tissue) or cell scraper (for cells)

  • Centrifuge capable of 4°C

Procedure:

  • Metabolic Quenching & Harvesting:

    • For Tissues: Immediately upon collection, freeze-clamp the tissue (~50-100 mg) in liquid nitrogen.[3] Keep frozen until homogenization.

    • For Adherent Cells: Rinse the cell plate (e.g., P-100) once with 10 mL of ice-cold PBS. Add 3 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene tube.[5] Centrifuge at 1,000 rpm for 5 minutes at 4°C.[5] Aspirate the supernatant and keep the cell pellet on ice.

  • Homogenization & Lysis:

    • For Tissues: Grind the frozen tissue to a fine powder under liquid nitrogen.

    • For Cell Pellets: Add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet.[8]

  • Spiking Internal Standard: Add the internal standard to the homogenate/lysate at a known concentration.

  • Protein Precipitation & Extraction:

    • Add 900 µL of ice-cold Extraction Solvent (Acetonitrile with 0.6% formic acid) to the sample.

    • Vortex vigorously for 5 minutes at 4°C.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs.

    • For cleaner samples, this extract can be further purified using SPE.

  • Drying and Reconstitution:

    • Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent matching the initial LC mobile phase (e.g., 80% Mobile Phase A / 20% Mobile Phase B).[11]

Protocol 2: Optimized LC-MS/MS Method

This method provides a robust starting point for separating very-long-chain acyl-CoAs. Optimization for your specific instrument is required.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
Mobile Phase A 15 mM Ammonium Hydroxide in Water or 10 mM Ammonium Acetate in Water[11]
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile or Acetonitrile[11]
Flow Rate 0.4 mL/min
Column Temperature 40-50°C
Injection Volume 5-10 µL
LC Gradient Start at 20% B; ramp to 95% B over 10-15 minutes; hold at 95% B for 3 minutes; return to 20% B and re-equilibrate.[11] (Note: The long C38 chain requires a relatively high starting percentage of organic solvent and a long, shallow gradient for good separation).

MS/MS Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode. (Negative mode may be less susceptible to matrix effects[9]).
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) The [M-H]⁻ or [M+H]⁺ of this compound.
Product Ion (Q3) A characteristic fragment. For acyl-CoAs, fragments related to the Coenzyme A moiety are often used. This requires optimization using a standard if available, or by using predicted fragmentation patterns.
Source Parameters Optimize gas temperatures, gas flows, and voltages for your specific instrument and flow rate.

References

Technical Support Center: LC Gradient Optimization for (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This guide is structured to provide both foundational knowledge and advanced, practical insights. It moves beyond simple procedural lists to explain the scientific reasoning behind experimental choices, ensuring that researchers can not only follow protocols but also understand and adapt them to their specific needs. By integrating expertise, trustworthiness, and authoritative references, this resource is designed to be a self-validating system for laboratory professionals.

This technical support center is designed to provide solutions to common challenges encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of the specified long-chain, polyunsaturated, hydroxylated fatty acyl-CoA. Due to the unique structure of this analyte—featuring a very long C38 carbon chain, multiple cis double bonds, and a hydroxyl group—specific issues related to retention, peak shape, and ionization are common.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for an LC gradient for this analyte?

A1: For a molecule with the high hydrophobicity of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA, a reversed-phase (RP) C8 or C18 column is a suitable starting point.[1][2] Given the very long acyl chain, a C8 column may provide better peak shapes by reducing excessive retention. A scouting gradient is highly recommended to determine the elution window.[3]

Table 1: Recommended Starting Scouting Gradient

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Flow Rate (mL/min)
0.070%30%0.4
2.070%30%0.4
20.00%100%0.4
25.00%100%0.4
25.170%30%0.4
30.070%30%0.4
  • Mobile Phase A: 10 mM Ammonium Acetate in Water:Methanol (95:5)

  • Mobile Phase B: 10 mM Ammonium Acetate in Isopropanol:Methanol (80:20)

  • Column: C8 Reversed-Phase, 2.1 x 100 mm, 1.8 µm

  • Column Temperature: 50°C

Q2: My peak shape is very broad. What are the likely causes and solutions?

A2: Broad peaks for long-chain lipids are a common issue. The primary causes are typically slow kinetics of interaction with the stationary phase, secondary interactions with the column hardware, or issues with the sample solvent.[4]

  • Increase Column Temperature: Raising the column temperature (e.g., to 50-60°C) can improve mass transfer kinetics and reduce peak broadening.[5]

  • Optimize Mobile Phase: The use of an organic solvent like isopropanol or 1-butanol in Mobile Phase B can improve the solubility of the lipid and lead to sharper peaks.[6]

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[5] Injecting in a strong solvent like pure isopropanol can cause significant peak distortion.[7]

Q3: I am not getting good signal intensity in my mass spectrometer. What can I do?

A3: Poor signal intensity is often related to inefficient ionization or ion suppression. Acyl-CoAs can be analyzed in both positive and negative electrospray ionization (ESI) modes.[8][9]

  • Negative ESI Mode: This mode is often very suitable for acyl-CoA compounds, as it can provide excellent MS/MS spectra.[8]

  • Positive ESI Mode: This mode can also be effective, often showing a neutral loss of 507 Da, which corresponds to the phosphoadenosine diphosphate moiety.[10][11]

  • Mobile Phase Additives: The choice of additive is critical. While TFA is a strong ion-pairing agent that can improve chromatography, it is a known cause of ion suppression in ESI-MS.[12] Formic acid or ammonium acetate are generally more MS-friendly choices.[13]

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete for ionization, reducing the signal of your analyte. Optimizing the chromatographic gradient to separate the analyte from interfering compounds is crucial.[14]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Poor or No Retention
  • Symptom: The analyte elutes at or near the void volume of the column.

  • Causality: This indicates that the analyte has minimal interaction with the stationary phase, which is unusual for a highly hydrophobic molecule like this one.

  • Troubleshooting Workflow:

start Poor Retention Observed q1 Is the mobile phase composition correct? (High organic content at start) start->q1 s1 Correct mobile phase to a higher aqueous percentage (e.g., 70% aqueous) at the start of the gradient. q1->s1 No q2 Is the correct column installed? (Reversed-Phase C8/C18) q1->q2 Yes end_node Retention Should Improve s1->end_node s2 Install a suitable reversed-phase column. q2->s2 No q3 Is the flow rate stable and correct? q2->q3 Yes s2->end_node s3 Troubleshoot pump issues: check for leaks, ensure proper solvent degassing. [28] q3->s3 No q3->end_node Yes s3->end_node

Caption: Troubleshooting workflow for poor retention.

Issue 2: Peak Tailing
  • Symptom: The peak has an asymmetrical shape with a "tail" extending from the peak maximum.

  • Causality: Peak tailing is often caused by secondary interactions between the analyte and active sites on the column, such as free silanols, or by column overload.

  • Troubleshooting Steps:

    • Reduce Sample Load: Inject a dilution of your sample to see if the tailing decreases. If it does, you may be overloading the column.

    • Modify Mobile Phase pH: The hydroxyl and phosphate groups on the molecule are ionizable. Adjusting the pH of the mobile phase with volatile acids or bases (e.g., formic acid, ammonium hydroxide) can suppress unwanted ionic interactions.[15] Be mindful of your column's pH stability range.

    • Use an Ion-Pairing Agent: For challenging separations, a volatile ion-pairing agent like tributylamine can be effective, though it requires careful system flushing.[1] However, it's advisable to first try MS-friendly additives like formic acid.[12]

Issue 3: Inconsistent Retention Times
  • Symptom: The retention time of the analyte shifts between injections.

  • Causality: This is one of the most common HPLC problems and usually points to issues with the pump, mobile phase preparation, or column equilibration.[16]

  • Protocol for Diagnosing Retention Time Fluctuation:

  • Check for Leaks: Visually inspect all fittings from the pump to the detector. A buildup of salt residue is a clear sign of a leak.

  • Ensure Proper Degassing: Inadequately degassed mobile phases can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times.

  • Verify Mobile Phase Preparation: Ensure mobile phases are prepared consistently for each run. Small variations in buffer concentration or pH can affect retention.

  • Extend Column Equilibration Time: For gradient elution, it is critical that the column is fully re-equilibrated to the initial conditions before the next injection. A minimum of 10 column volumes is a good rule of thumb.[17]

cluster_0 Causes of Shifting Retention Times cluster_1 Solutions A Inadequate Equilibration SolA Increase equilibration time between runs. A->SolA B Mobile Phase Instability SolB Prepare fresh mobile phase daily; check for precipitation. B->SolB C Temperature Fluctuations SolC Use a column oven set at least 5°C above ambient temperature. [30] C->SolC D Pump/System Issues SolD Check for leaks; perform pump maintenance. D->SolD

Caption: Common causes and solutions for retention time variability.

Part 3: Experimental Protocols

Protocol 1: Systematic Gradient Optimization

This protocol outlines a systematic approach to optimizing your gradient after an initial scouting run. The goal is to improve the resolution of the target analyte from any impurities.

  • Identify Elution Time: From your scouting run (see FAQ 1), note the retention time (t_R) of your target analyte.

  • Narrow the Gradient Range: Adjust your gradient to be shallower around the elution time of your analyte. This will increase the separation between co-eluting peaks.[3]

  • Perform Iterative Runs: Execute a series of runs with progressively shallower gradients.

Table 2: Example of Gradient Optimization

ParameterScouting RunOptimization Run 1Optimization Run 2
Analyte t_R18.5 min19.2 min20.1 min
Gradient30-100% B in 18 min50-80% B in 15 min60-75% B in 15 min
Gradient Slope3.89 %/min2.00 %/min1.00 %/min
Resolution (Rs)1.21.82.5

This is hypothetical data for illustrative purposes.

Protocol 2: Column Cleaning and Regeneration

Long-chain lipids can strongly adsorb to the column, leading to carryover and poor performance over time. A rigorous washing procedure is essential.

  • Disconnect from Detector: Disconnect the column from the mass spectrometer to avoid contamination.

  • Sequential Washes: Flush the column with a series of solvents, moving from polar to non-polar, to remove a wide range of contaminants.

    • 20 column volumes of Water

    • 20 column volumes of Methanol

    • 20 column volumes of Acetonitrile

    • 20 column volumes of Isopropanol

    • 20 column volumes of Methylene Chloride (if compatible with your system)

  • Re-equilibration: Flush with isopropanol, then methanol, and finally with your initial mobile phase conditions until the baseline is stable.

References

Technical Support Center: Troubleshooting Low Recovery of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low recovery of this very-long-chain, polyunsaturated, hydroxylated acyl-CoA. As Senior Application Scientists, we have compiled this resource based on established principles of lipid biochemistry and analytical chemistry to address common challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Sample Preparation and Handling

Question 1: I'm seeing significantly lower than expected yields of this compound before I even begin extraction. What could be causing this initial loss?

Answer: Low recovery starting from the initial sample handling phase often points to two main culprits: enzymatic degradation and oxidative damage, particularly for a highly unsaturated molecule like this compound.

  • Enzymatic Degradation: Your sample may contain active acyl-CoA thioesterases, which hydrolyze the thioester bond, converting your target molecule into the free fatty acid and Coenzyme A.[1] This process begins the moment cellular or tissue integrity is compromised. To mitigate this, it is crucial to rapidly quench metabolic activity. For tissue samples, this means flash-freezing in liquid nitrogen immediately upon collection. For cell cultures, rapid harvesting and quenching with an ice-cold acidic solution are recommended.[2][3]

  • Oxidative Damage: The multiple double bonds in your molecule make it highly susceptible to oxidation. The presence of oxygen, light, and trace metals can initiate a free radical chain reaction, leading to the degradation of the polyunsaturated acyl chain. The oxidative stability of polyunsaturated fatty acids is a significant concern.[4][5] Ensure all buffers and solvents are de-gassed and consider working under an inert atmosphere (e.g., nitrogen or argon) as much as possible. The addition of antioxidants like butylated hydroxytoluene (BHT) to your homogenization and extraction solvents can also be beneficial.

Question 2: What is the best way to store my samples to ensure the stability of this compound?

Answer: The stability of acyl-CoAs, especially polyunsaturated ones, is highly dependent on storage conditions.[2] For long-term storage, it is best to store samples as a dry pellet at -80°C.[2] If you must store them in solution, use a non-aqueous solvent like methanol, which has been shown to provide better stability than aqueous solutions.[2][6] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. When you need to access a sample, aliquot it into smaller, single-use volumes.

Section 2: Extraction Efficiency

Question 3: My recovery of this compound is consistently low after extraction. Is my extraction method not suitable for this molecule?

Answer: This is a common issue, and the choice of extraction method is critical for a molecule with the properties of this compound. Its very long acyl chain makes it quite hydrophobic, while the Coenzyme A moiety is highly polar. This amphipathic nature can make quantitative extraction challenging.

  • Phase Partitioning Issues: Standard liquid-liquid extractions, like those based on the Folch or Bligh-Dyer methods, partition lipids into a chloroform phase and polar molecules into an aqueous methanol phase.[3] Your target molecule could be partially retained in the interphase or distributed between the two phases, leading to incomplete recovery. The formation of emulsions is also a common problem in liquid-liquid extractions, which can trap your analyte.[7]

  • Recommended Extraction Methods: For long-chain acyl-CoAs, methods that avoid phase partitioning issues are often more successful.

    • Acid Precipitation: This method uses an acid, such as perchloric acid or 5-sulfosalicylic acid (SSA), to precipitate proteins and extract the acyl-CoAs in the supernatant.[2][8] This is particularly effective for a broad range of acyl-CoAs.

    • Solid-Phase Extraction (SPE): SPE can be a powerful tool for isolating and concentrating acyl-CoAs. However, the choice of sorbent and elution solvents is critical. For a molecule like yours, a reverse-phase (C18) sorbent would be appropriate to capture the long acyl chain. Careful optimization of the wash and elution steps is necessary to ensure that you are not losing your analyte or co-eluting interfering substances.

Below is a general workflow for troubleshooting extraction issues:

Caption: Troubleshooting workflow for low extraction recovery.

Section 3: Analytical Measurement

Question 4: I'm using LC-MS/MS for quantification, but my signal for this compound is weak and variable. How can I improve my analytical results?

Answer: Weak and variable signals in LC-MS/MS analysis of acyl-CoAs can stem from several factors, including poor chromatographic peak shape, in-source degradation, and suboptimal ionization. Liquid chromatography coupled with mass spectrometry is a robust method for acyl-CoA analysis, but it requires careful optimization.[9]

  • Chromatography: Long-chain acyl-CoAs can exhibit poor peak shape (tailing) on reverse-phase columns due to interactions with the stationary phase. Using a gradient elution with an acetonitrile and an aqueous mobile phase containing a low concentration of a weak acid (e.g., formic acid or acetic acid) or a buffer salt (e.g., ammonium acetate) can improve peak shape.[6]

  • Sample Stability in Autosampler: Acyl-CoAs can degrade in the autosampler, especially if reconstituted in aqueous solutions.[2] As mentioned earlier, reconstituting your dried extract in methanol can improve stability over several hours.[6] It is also advisable to keep the autosampler temperature low (e.g., 4°C).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for acyl-CoA analysis. Ensure your source conditions (e.g., capillary voltage, gas flow, temperature) are optimized for your specific analyte.

    • Fragmentation: For MS/MS, you will need to determine the optimal precursor and product ions for selected reaction monitoring (SRM). The fragmentation of your molecule should be predictable, with characteristic losses of the Coenzyme A group.

The following diagram illustrates potential points of loss in the overall workflow:

Caption: Potential points of loss during analysis workflow.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples using Acid Precipitation

This protocol is adapted from methods known to be effective for long-chain acyl-CoAs.[3][10]

Materials:

  • Tissue sample (flash-frozen in liquid nitrogen)

  • Internal Standard (e.g., C17:0-CoA)

  • 100 mM KH2PO4 buffer, pH 4.9

  • Isopropanol

  • Acetonitrile

  • Saturated Ammonium Sulfate

  • Microcentrifuge tubes

  • Homogenizer

Procedure:

  • Weigh approximately 50 mg of frozen tissue powder in a pre-chilled tube.

  • Add 1 mL of ice-cold 100 mM KH2PO4 buffer containing your internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 mL of isopropanol and vortex thoroughly.

  • Add 0.125 mL of saturated ammonium sulfate and 2 mL of acetonitrile.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper phase, which contains the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried pellet in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Quantitative Data Summary

Troubleshooting AreaPotential Cause of Low RecoveryRecommended ActionExpected Improvement
Sample Handling Enzymatic degradation by thioesterasesRapidly quench tissue/cells in liquid N2 or with acidPrevents initial loss of analyte
Oxidation of polyunsaturated chainsUse de-gassed solvents and add BHTPreserves molecular integrity
Extraction Incomplete phase partitioning in LLEUse acid precipitation or optimized SPE>80% recovery from matrix
Emulsion formationGently swirl instead of shaking during LLEClear phase separation
Analysis Analyte degradation in autosamplerReconstitute in methanol; keep autosampler at 4°CStable signal over a multi-hour run
Poor chromatographic peak shapeOptimize mobile phase with additivesSharp, symmetrical peaks for better integration

References

preventing degradation of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the handling and extraction of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA. This very long-chain polyunsaturated 3-hydroxyacyl-CoA is an intricate molecule with significant potential in metabolic research. However, its complex structure—featuring a C38 fatty acyl chain, four cis-double bonds, a hydroxyl group, and an energy-rich thioester linkage—renders it exceptionally susceptible to degradation.

This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the challenges of extracting this molecule, ensuring the integrity and maximizing the yield of your samples. We will address the primary degradation pathways: oxidation, hydrolysis, and enzymatic activity.

Quick Troubleshooting Guide & FAQs

Here are answers to the most common issues encountered during the extraction of this sensitive molecule.

Q1: My final yield is extremely low or undetectable. What are the most likely causes?

A1: Low recovery is a frequent challenge and typically points to one of three issues:

  • Enzymatic Degradation: Endogenous thioesterases in your biological sample can rapidly cleave the CoA moiety. Immediate and effective quenching of enzymatic activity is critical.[1]

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under alkaline or strongly acidic conditions.[1] Maintaining a slightly acidic pH (4.0-6.8) throughout the extraction is crucial for stability.[1]

  • Oxidative Loss: The polyunsaturated acyl chain is highly prone to lipid peroxidation, which can fragment the molecule and render it undetectable.[2] This is often accelerated by exposure to oxygen and trace metal ions.[2]

Q2: My downstream analysis (e.g., LC-MS) shows multiple unexpected peaks or a smear. What does this indicate?

A2: This pattern is a classic sign of sample degradation, likely from oxidation. The double bonds in the polyunsaturated chain are targets for free radicals, initiating a chain reaction that produces a heterogeneous mixture of truncated or modified acyl chains.[2] To mitigate this, you must incorporate antioxidants, use de-gassed solvents, and work under an inert atmosphere if possible.[2][3]

Q3: How can I prevent the thioester bond from hydrolyzing during the procedure?

A3: Thioester bond stability is highly pH-dependent.

  • Optimal pH: Maintain a pH between 4.0 and 6.8 for all aqueous buffers and solutions.[1] Slightly acidic conditions (e.g., pH 4.9) are often used in homogenization buffers to inhibit thioesterase activity and minimize chemical hydrolysis.[1][4][5]

  • Temperature Control: Keep samples on ice or at 4°C at all times to slow the rate of chemical hydrolysis.[1][2]

  • Storage: For long-term storage, keep the sample as a dry pellet at -80°C.[1][2] If in solution, use a slightly acidic buffer and store in aliquots at -80°C to prevent freeze-thaw cycles.[2]

Q4: What are the best practices for sample quenching to stop metabolic activity instantly?

A4: The goal of quenching is to halt all enzymatic processes immediately to preserve the in vivo metabolic state.

  • Snap Freezing: For tissue samples, the gold standard is to freeze-clamp the tissue in liquid nitrogen immediately upon collection.[6]

  • Cold Solvent Quenching: For cell suspensions, quenching with ice-cold organic solvents like 80% methanol or acetonitrile is effective at denaturing enzymes and arresting metabolism.[7][8] This must be done rapidly. Storing samples at -80°C without a proper quenching step is insufficient to halt metabolic changes.[9]

Understanding the Degradation Pathways

The molecular structure of this compound presents three primary vulnerabilities. Understanding these is key to designing a successful extraction protocol.

  • Lipid Peroxidation: The four cis-double bonds create multiple bis-allylic hydrogen atoms, which are highly susceptible to abstraction by free radicals. This initiates a destructive chain reaction, leading to hydroperoxides, fragmentation, and isomerization.[2][10] This process is catalyzed by oxygen, light, and transition metal ions.[2]

  • Thioester Hydrolysis: The high-energy thioester bond linking the fatty acid to Coenzyme A is thermodynamically unstable and can be cleaved by both acids and bases, as well as by cellular thioesterase enzymes.[1]

  • Enzymatic Degradation: In biological matrices, the molecule is a substrate for various enzymes, including 3-hydroxyacyl-CoA dehydrogenases which would oxidize the hydroxyl group, and thioesterases which cleave the CoA group.[11][12]

cluster_Molecule Target Molecule This compound cluster_Pathways Degradation Pathways cluster_Products Degradation Products Molecule Intact Molecule Oxidation Oxidation (Free Radicals, O2, Metal Ions) Molecule->Oxidation Hydrolysis Hydrolysis (pH > 7, Thioesterases) Molecule->Hydrolysis Enzymatic Enzymatic Modification (Dehydrogenases) Molecule->Enzymatic Oxidized_Products Truncated Chains, Isomers, Hydroperoxides Oxidation->Oxidized_Products Hydrolyzed_Products Free Fatty Acid + CoASH Hydrolysis->Hydrolyzed_Products Enzymatic_Products 3-ketoacyl-CoA Enzymatic->Enzymatic_Products

Caption: Primary degradation pathways for the target molecule.

Detailed Protocols & Stabilization Strategies

Critical Control Points: A Summary

To ensure success, every step of your workflow must be optimized to minimize degradation.

ParameterRecommended ConditionRationale
Temperature ≤ 4°C (On Ice) Slows enzymatic activity and chemical hydrolysis rates.[1][2]
pH 4.0 - 6.8 The thioester bond is most stable in this slightly acidic range, minimizing hydrolysis.[1]
Oxygen Exposure Minimize Use de-gassed solvents; work under inert gas (N₂ or Ar) if possible to prevent oxidation.[2]
Light Exposure Minimize Use amber vials or cover tubes with foil to prevent light-induced radical formation.
Metal Ions Chelate Add EDTA (0.5-1 mM) to buffers to chelate transition metals that catalyze oxidation.[2]
Antioxidants Add to Solvents Use BHT (0.01%) or Vitamin E (tocopherol) to scavenge free radicals and stop peroxidation.[2][3]
Protocol 1: Extraction from Tissue Samples

This protocol is a robust method adapted from established procedures for long-chain acyl-CoA extraction, incorporating key stabilization steps.[4][13][14]

Materials:

  • Pre-chilled (-20°C) mortar and pestle.

  • Liquid nitrogen.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), 1 mM EDTA, pH 4.9. Prepare fresh and keep on ice.[4][5]

  • Extraction Solvent: Acetonitrile/2-Propanol (3:1 v/v) containing 0.01% BHT. Pre-chilled to -20°C.[13]

  • Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica gel is recommended for high recovery of a broad range of acyl-CoAs.[5][13][15]

Procedure:

  • Quenching & Homogenization:

    • Weigh 50-100 mg of frozen tissue and immediately place it in the pre-chilled mortar.

    • Add liquid nitrogen and grind the tissue to a fine powder. Do not allow the tissue to thaw.

    • Transfer the frozen powder to a pre-chilled homogenizer tube containing 1 mL of ice-cold Homogenization Buffer.

    • Homogenize thoroughly while keeping the tube submerged in an ice bath.

  • Solvent Extraction:

    • Add 4 mL of the pre-chilled Extraction Solvent to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins and debris.[15]

    • Carefully transfer the supernatant to a new tube. This extract contains your target molecule.

  • Solid-Phase Extraction (SPE) Purification:

    • This step is crucial for removing contaminants and concentrating the sample.[15]

    • Condition the SPE column according to the manufacturer's instructions, typically with methanol and then the homogenization buffer.

    • Load the supernatant from step 2 onto the conditioned column.

    • Wash the column with an appropriate wash buffer (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid) to remove unbound impurities.[5]

    • Elute the acyl-CoAs using an elution buffer (e.g., Methanol/250 mM Ammonium Formate).[5]

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried pellet in a suitable solvent for your downstream analysis (e.g., methanol or a mobile phase-like solvent), keeping the volume low for concentration.

    • Analyze immediately or store at -80°C.

References

Technical Support Center: Chromatographic Resolution of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of very long-chain polyunsaturated fatty acyl-CoAs. This guide provides in-depth troubleshooting strategies and advanced methodologies for resolving co-eluting peaks specifically related to (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA and its related isomers. Our goal is to equip you with the expertise to achieve baseline resolution, accurate identification, and reliable quantification in your research.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges encountered when developing a separation method for this complex lipid.

Q1: My chromatogram shows a single, broad, or asymmetric peak for my target analyte. How can I confirm if this is a co-elution issue?

A1: Peak asymmetry is a primary indicator of co-elution, where two or more compounds exit the column simultaneously, creating a misleading single peak.[1][2] Here’s how to diagnose the problem:

  • Visual Inspection: Look for subtle signs of asymmetry. A "shoulder" on the leading or tailing edge of the peak is a strong indicator of a hidden overlapping peak, which is distinct from the gradual exponential decline of a tailing peak.[2]

  • Peak Purity Analysis (DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA), utilize the peak purity function in your chromatography software. This tool acquires UV-Vis spectra across the entire peak. For a pure compound, all spectra should be identical. Spectral differences across the peak strongly suggest co-elution of impurities or isomers with different chromophores.[1]

  • Mass Spectrometry (MS) Analysis: When coupled to a mass spectrometer, you can inspect the mass spectra across the peak's elution profile.

    • Extract ion chromatograms (XICs) for potential isobaric species (compounds with the same nominal mass).

    • Look for different m/z values appearing at slightly different points within the peak.

    • If you observe a shift in the mass spectral profile from the beginning to the end of the peak, co-elution is highly likely.[2]

Q2: What are the most likely co-eluting species with this compound?

A2: The vast structural diversity of lipids makes co-elution a common challenge.[3][4] For this specific very long-chain fatty acyl-CoA, the primary suspects for co-elution are isomers, which are notoriously difficult to separate due to their similar physicochemical properties. These include:

  • Geometric Isomers: (E/Z or cis/trans) isomers of the double bonds. Reversed-phase chromatography can often provide some separation, as trans isomers are generally more linear and hydrophobic, leading to slightly longer retention times than their cis counterparts.

  • Positional Isomers: Molecules with the same number of double bonds but at different locations along the acyl chain.

  • Stereoisomers: The (3S)-hydroxy diastereomer. Separating enantiomers or diastereomers typically requires specialized chiral stationary phases, which are less common in standard lipidomics workflows.

  • Structurally Related Acyl-CoAs: Other endogenous acyl-CoAs with minor differences in chain length or saturation (e.g., C38:3, C38:5, C40:4).

Part 2: Troubleshooting Guide: Chromatographic Method Development

Resolving structurally similar lipids requires a systematic approach to optimizing the liquid chromatography (LC) method. Reversed-phase (RP) HPLC or UHPLC is the most common technique for separating lipids based on their hydrophobicity.[5]

Q3: I'm using a standard C18 column but still see poor resolution. What column chemistry should I try next?

A3: While C18 is the workhorse of reversed-phase chromatography, its strong hydrophobicity may not provide sufficient selectivity for separating isomers of very long-chain fatty acyl-CoAs. Altering the stationary phase is a powerful way to change selectivity.

Stationary Phase Principle of Separation & Key Advantage Recommended Use Case for Acyl-CoA Analysis
C8 Less hydrophobic than C18. Can provide different selectivity for long-chain analytes by reducing excessive retention.Useful if your analyte is retained too strongly on a C18 column, allowing for better optimization of the mobile phase gradient.[6][7]
Phenyl-Hexyl Offers π-π interactions with unsaturated systems in addition to hydrophobic interactions.Highly Recommended. The multiple Z-configured double bonds in your analyte can interact with the phenyl rings, providing unique selectivity for separating geometric and positional isomers.
Pentafluorophenyl (PFP) Provides multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole, ion-exchange).An excellent alternative to Phenyl-Hexyl for complex isomer separations, especially if standard phases fail.
Embedded Polar Group (e.g., "AQ" type) Contains a polar group near the silica surface, allowing for use with highly aqueous mobile phases and providing alternative selectivity for polar analytes.Can be beneficial due to the polar 3-hydroxy group and the CoA moiety, potentially improving peak shape.

Expert Tip: Always re-validate your method after changing column chemistry, starting with the manufacturer's recommended equilibration and operating conditions.

Q4: How should I optimize my mobile phase to improve the separation of my target acyl-CoA?

A4: Mobile phase optimization is critical and involves adjusting the organic modifier, pH, and additives to manipulate retention and selectivity.

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents.

    • Acetonitrile: Generally provides lower backpressure and different selectivity compared to methanol. It is a good starting point.

    • Methanol: Can offer unique selectivity due to its protic nature. A water/methanol gradient is a common approach for separating fatty acids.[6][7]

    • Pro-Tip: Try running identical gradients with ACN and MeOH to see which provides better selectivity. You can also test mixtures (e.g., 50:50 ACN:MeOH) as the organic component.

  • Additives & pH: The phosphate groups on the CoA moiety are anionic, leading to poor peak shape on silica-based columns. Buffering the mobile phase or using an ion-pairing agent is essential.

    • Ammonium Acetate/Hydroxide: Using a buffer like ammonium acetate (10 mM) or a base like ammonium hydroxide (15 mM) is common for acyl-CoA analysis with MS detection.[8][9] This helps control pH and ensures consistent ionization for better peak shape.

    • Ion-Pairing Agents: For challenging separations, a small amount of a volatile ion-pairing agent like tributylamine can be used.[6][7] It pairs with the anionic phosphate, neutralizing the charge and improving interaction with the C18 stationary phase. Caution: Ion-pairing agents can cause ion suppression in the MS source and may require extensive column flushing.

Workflow for Chromatographic Optimization

The following diagram outlines a logical workflow for troubleshooting co-elution issues.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Resolution start Observe Asymmetric or Broad Peak check_purity Perform Peak Purity Analysis (DAD/MS) start->check_purity is_coelution Co-elution Confirmed? check_purity->is_coelution optimize_gradient 1. Optimize Gradient (Make it shallower) is_coelution->optimize_gradient Yes end Problem Solved/ Different Issue is_coelution->end No, investigate other issues (e.g., column void) change_solvent 2. Change Organic Solvent (ACN vs. MeOH) optimize_gradient->change_solvent Resolution Still Poor resolved Peaks Resolved optimize_gradient->resolved Success change_column 3. Change Column Chemistry (e.g., Phenyl-Hexyl) change_solvent->change_column Resolution Still Poor change_solvent->resolved Success advanced_tech 4. Consider Advanced Techniques (2D-LC, IMS) change_column->advanced_tech Resolution Still Poor change_column->resolved Success advanced_tech->resolved Success

Caption: A decision tree for troubleshooting peak co-elution.

Part 3: Advanced Separation & Detection Strategies

When conventional 1D-LC is insufficient, more advanced techniques can provide the necessary resolving power.

Q5: My peaks are still not resolved after optimizing my 1D-LC method. What should I do?

A5: If co-elution persists, you may have reached the resolving power of a single dimension of chromatography. The next steps involve adding other analytical dimensions.

  • Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge. It is a powerful technique coupled with MS that can separate lipid isomers that are chromatographically indistinguishable.[5][10] The different folding or conformation of positional or geometric isomers can result in different drift times, allowing for their separation.

  • Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce unique fragment ions upon collision-induced dissociation (CID).

    • Develop a Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) method using fragments that are specific to your target isomer.

    • Advanced fragmentation techniques like Ultraviolet Photodissociation (UVPD) can cleave bonds adjacent to the site of unsaturation, providing diagnostic fragments that can pinpoint the location of double bonds, which is invaluable for distinguishing positional isomers.[11]

Part 4: Experimental Protocols

Protocol 1: Systematic Gradient Optimization for Acyl-CoA Separation

This protocol describes a systematic approach to optimizing a reversed-phase gradient for separating your target analyte from closely eluting species.

Objective: To improve resolution by flattening the gradient slope around the elution time of the target analyte.

Materials:

  • UHPLC system with binary pump

  • Reversed-phase column (e.g., C18 or Phenyl-Hexyl, 1.7-2.1 mm ID, 100-150 mm length)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Analyte standard or sample extract

Procedure:

  • Scouting Run: Perform an initial fast gradient to determine the approximate elution time of your target analyte.

    • Example Gradient: 5% to 95% B in 5 minutes.

    • Note the %B at which this compound elutes. Let's assume it elutes at 60% B.

  • Develop a Shallow Gradient: Design a new gradient that is much shallower around the elution point noted in Step 1.

    • The "rule of three" is a good starting point. Create a gradient segment that is about 5% B below the elution point to 5% B above it, and run this segment over at least 3-5 column volumes.

    • Calculation:

      • Assume elution at 60% B. The target window is 55-65% B (a 10% B change).

      • Calculate column volume (Vc): Vc ≈ (π * r²) * L. For a 2.1x100 mm column, Vc ≈ 0.35 mL.

      • Time for segment (t): t = (Number of Volumes * Vc) / Flow Rate. For 4 volumes at 0.4 mL/min, t ≈ (4 * 0.35) / 0.4 = 3.5 min.

  • Implement the Optimized Gradient:

    • Segment 1 (Initial Hold): 0.0 - 1.0 min at starting %B (e.g., 20% B).

    • Segment 2 (Ramp to Window): 1.0 - 2.0 min, ramp from 20% B to 55% B.

    • Segment 3 (Shallow Separation Gradient): 2.0 - 5.5 min, ramp from 55% B to 65% B (This is the 3.5 min segment calculated above).

    • Segment 4 (Wash): 5.5 - 6.5 min, ramp to 95% B and hold for 2 minutes.

    • Segment 5 (Re-equilibration): 8.5 - 12.0 min, return to 20% B and hold.

  • Analyze Results: Compare the chromatogram from the shallow gradient to the initial scouting run. You should observe significantly improved resolution between your target peak and any closely eluting species. Further fine-tuning of the slope in Segment 3 may be required.

Experimental Workflow Diagram

G prep Sample Preparation (Lipid Extraction) scout 1. Fast Gradient Scouting Run (e.g., 5-95% B in 5 min) prep->scout determine_rt 2. Determine Approx. Elution Time & %B of Analyte scout->determine_rt design_gradient 3. Design Shallow Gradient Around Elution Window determine_rt->design_gradient run_optimized 4. Run Optimized Method design_gradient->run_optimized eval Resolution Adequate? run_optimized->eval finish Method Finalized eval->finish Yes troubleshoot Re-evaluate & Modify: - Gradient Slope - Solvent Choice - Column Chemistry eval->troubleshoot No troubleshoot->design_gradient

Caption: Workflow for systematic gradient optimization.

References

Technical Support Center: Enhancing Ionization Efficiency of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the mass spectrometric analysis of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving robust and reproducible ionization for this complex lipid molecule.

The unique structure of this very long-chain fatty acyl-CoA—featuring a C38 polyunsaturated acyl chain, a hydroxyl group, and a large, polar Coenzyme A moiety—presents significant analytical hurdles. This document provides in-depth troubleshooting workflows, scientifically grounded explanations, and validated protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary analytical challenge with a molecule like this compound?

A1: The primary challenge is its amphipathic nature. The molecule possesses a very long, nonpolar hydrocarbon tail and a large, highly polar, charged Coenzyme A headgroup. This duality makes it difficult to efficiently solvate, transfer into the gas phase, and ionize without inducing fragmentation or aggregation. Its high molecular weight and multiple double bonds also contribute to its lability.

Q2: Which ionization mode, positive or negative Electrospray Ionization (ESI), is recommended?

A2: Both modes should be evaluated, but each offers distinct advantages.

  • Positive Ion Mode (ESI+): Acyl-CoAs can be detected in positive mode, often as protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or ammonium [M+NH4]+.[1][2] This mode can be very sensitive, especially if adduct formation is controlled.

  • Negative Ion Mode (ESI-): The phosphate groups on the CoA moiety are readily deprotonated, making negative ion mode a highly effective strategy for acyl-CoA analysis.[3] It often yields a strong [M-H]- or [M-2H]2- signal and can sometimes produce cleaner spectra with less background interference.

Q3: My signal intensity is consistently low. What is the most common cause?

A3: Low signal intensity is the most frequent issue and typically stems from a combination of factors including poor solubility in the spray solvent, inefficient desolvation, ion suppression from matrix components, or the formation of multiple, low-abundance adducts instead of a single, dominant ion.[4][5] A systematic optimization of the solvent system and ion source parameters is the critical first step.

Q4: What is "in-source fragmentation" and why is it a problem for this molecule?

A4: In-source fragmentation (ISF) is the unintended dissociation of an analyte within the ion source or the intermediate pressure region of the mass spectrometer, before mass analysis.[6][7][8] For this molecule, the energy required to desolvate it can be high enough to break labile bonds, such as the ester linkage to the CoA group or bonds within the polyunsaturated chain. This leads to a decreased signal for the intact precursor ion and can generate artifact peaks that may be mistaken for other endogenous molecules, leading to false positives and inaccurate quantification.[8][9][10]

Troubleshooting Guides: From Problem to Solution

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Critically Low or No Signal Intensity

Question: I am injecting my sample, but I see a very weak signal for my target m/z, or no signal at all. Where do I start?

Answer: This common problem requires a systematic approach, beginning with sample and solvent chemistry and moving to instrument parameters.

LowSignalWorkflow start Low Signal Intensity Detected sample_prep Step 1: Verify Sample Preparation - Is concentration adequate? - Check for degradation. - Ensure solubility in injection solvent. start->sample_prep solvent_system Step 2: Optimize Solvent & Mobile Phase - Increase organic content (ACN, MeOH, IPA). - Introduce modifiers (e.g., ammonium acetate). - Match injection solvent to mobile phase. sample_prep->solvent_system Sample OK adduct_formation Step 3: Control Adduct Formation - Are multiple adducts ([M+H]+, [M+Na]+) splitting the signal? - Add a specific salt (e.g., lithium hydroxide, ammonium formate) to promote a single adduct. solvent_system->adduct_formation ms_source Step 4: Optimize MS Source Parameters - Increase Gas Temp & Flow for desolvation. - Adjust Capillary Voltage. - Check for dirty source components. adduct_formation->ms_source ion_suppression Step 5: Investigate Ion Suppression - Dilute the sample. - Improve chromatographic separation. - Use a deuterated internal standard. ms_source->ion_suppression Signal still low resolved Signal Restored ion_suppression->resolved If successful

Caption: A logical workflow for diagnosing and resolving low signal intensity.

Detailed Explanations:

  • Solvent System Optimization: The long C38 tail requires a high percentage of organic solvent (e.g., acetonitrile, methanol, isopropanol) for proper solubilization. If the molecule crashes out of solution before or during ionization, the signal will be lost.

    • Causality: In ESI, the analyte must remain in solution within the sprayed droplets until the final stages of desolvation. Poor solubility leads to precipitation, preventing efficient ion formation. The choice of organic solvent can also influence droplet surface tension, affecting the ionization process.[11]

  • Mobile Phase Additives: The addition of modifiers is crucial. For long-chain acyl-CoAs, ammonium hydroxide or triethylamine acetate in the mobile phase can significantly improve results.[2][3]

    • Causality: These additives serve multiple purposes. In negative mode, bases like ammonium hydroxide ensure the phosphate groups are deprotonated. In positive mode, salts like ammonium formate provide a consistent source of counter-ions (NH4+) to form stable [M+NH4]+ adducts, preventing signal dilution across multiple adduct types (e.g., Na+, K+) that may be present as contaminants.[12]

Parameter Recommendation for ESI+ Recommendation for ESI- Rationale
Primary Organic Solvent Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile (ACN) or Methanol (MeOH)Efficiently solvates the acyl chain and promotes stable spray.
Solvent Additive 1-10 mM Ammonium Formate or 0.1% Formic Acid5-15 mM Ammonium Hydroxide or Triethylamine AcetatePromotes stable [M+NH4]+ or [M+H]+ adducts.[13]
Injection Solvent Match initial mobile phase composition as closely as possible.Match initial mobile phase composition as closely as possible.Prevents sample precipitation and peak distortion upon injection.
Issue 2: Poor Reproducibility and Unstable Signal

Question: My signal intensity is highly variable between injections, or the spray is unstable. What could be the cause?

Answer: Signal instability often points to issues with analyte aggregation, inconsistent adduct formation, or physical problems with the ion source.

  • Analyte Aggregation: At higher concentrations, the amphipathic nature of this molecule can cause it to form micelles or aggregates in solution.[14]

    • Causality: Aggregates are poorly ionized compared to individual molecules. The stochastic nature of aggregate formation and dissociation within the ESI plume leads to a fluctuating ion signal.

    • Solution: Try reducing the sample concentration. A systematic dilution series can help find a concentration range where the response is linear and stable. Ensure the organic percentage of your solvent is high enough to discourage aggregation.

  • Inconsistent Adduct Formation: The relative abundance of protonated molecules ([M+H]+) versus cation adducts ([M+Na]+, [M+K]+) can vary dramatically if the concentration of these cations is not controlled.[12]

    • Causality: Sodium and potassium are common contaminants in solvents, glassware, and biological samples. Minor variations in their levels can shift the dominant ion being formed, leading to poor quantitative reproducibility for any single m/z.

    • Solution: Intentionally add a specific salt to the mobile phase to drive the formation of a single, desired adduct. For example, adding 1-5 mM lithium hydroxide can promote the formation of stable [M+Li]+ adducts, which often yield informative fragments in MS/MS experiments.[15][16][17]

AdductControl cluster_0 Uncontrolled Conditions cluster_1 Controlled Conditions Analyte Analyte (M) MNa Low Signal Analyte->MNa Forms [M+Na]+ MK Low Signal Analyte->MK Forms [M+K]+ MH Low Signal Analyte->MH Forms [M+H]+ Na Na+ (contaminant) K K+ (contaminant) H H+ (from solvent) Analyte2 Analyte (M) MNH4 Strong, Stable Signal Analyte2->MNH4 Forms [M+NH4]+ NH4 NH4+ (added modifier)

Caption: Driving ionization to a single adduct type enhances signal stability.

Issue 3: Suspected In-Source Fragmentation (ISF)

Question: I see my precursor ion, but I also see many lower m/z peaks that could be fragments. How can I confirm this is ISF and reduce it?

Answer: Minimizing ISF is a balancing act between providing enough energy for desolvation and avoiding excess energy that causes fragmentation. This is especially critical for polyunsaturated molecules.

  • Identifying ISF: The key indicator of ISF is that the intensity of fragment ions decreases as source energy parameters (like cone/fragmentor voltage or source temperature) are lowered, while the precursor ion intensity increases.[6][18]

  • Systematic Optimization: A methodical approach is required. Start with the gentlest possible source conditions and gradually increase energy settings while monitoring the precursor and key fragment ions.

    • Causality: The voltages applied in the ion source and transfer optics accelerate ions through regions of intermediate pressure. If this acceleration is too high, collisions with neutral gas molecules impart enough internal energy to cause dissociation.[6] Similarly, excessive heat can cause thermal degradation.

    • Solution: Reduce the Cone Voltage (or Fragmentor/Skimmer Voltage) and the source/ion transfer temperature. Find the lowest settings that still provide adequate signal intensity. The optimal conditions will provide the highest precursor ion signal with the lowest fragment ion signal.[9][18]

Source Parameter Effect of High Setting Action to Reduce ISF
Cone/Fragmentor Voltage Increases ion kinetic energy, leading to collisional fragmentation.[6]Decrease this voltage systematically.
Source/Capillary Temperature Can cause thermal degradation of labile molecules.Decrease temperature to the minimum required for efficient desolvation.
Collision Energy (in MS1 scan) Some instruments apply a low CE even in full scan mode.Ensure this is set to the lowest possible value (e.g., 0-5 eV).
Sheath/Nebulizer Gas Flow Affects droplet size and desolvation efficiency.Optimize for a stable spray; excessively high flows can sometimes contribute to harsher conditions.
Experimental Protocols
Protocol 1: Optimization of ESI Mobile Phase and Additives

This protocol outlines a systematic approach to finding the optimal solvent and additive combination for your molecule.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your analyte in a high-quality organic solvent like methanol or isopropanol.

  • Initial Infusion Setup: Using a syringe pump, infuse a diluted solution (e.g., 1-5 µM) of the analyte directly into the mass spectrometer at a low flow rate (5-10 µL/min).

  • Test Solvent Compositions:

    • Begin with a solvent composition of 80:20 Acetonitrile:Water.

    • Acquire a mass spectrum in both positive and negative ion modes.

    • Systematically vary the organic content (e.g., 70%, 80%, 90%) and re-acquire.

    • Test alternative organic solvents like Methanol or Isopropanol in the same manner.

  • Evaluate Additives:

    • Positive Mode: To the most promising solvent mix, add 5 mM Ammonium Formate. Acquire the spectrum and observe the shift in adducts and overall signal intensity.

    • Negative Mode: To the most promising solvent mix, add 10 mM Ammonium Hydroxide. Acquire the spectrum and observe the intensity of the deprotonated ion(s).

  • Analysis: Compare the signal-to-noise ratio and the stability of the spray for each condition to determine the optimal mobile phase for further LC-MS method development.

Protocol 2: Minimizing In-Source Fragmentation (ISF)

This protocol is for tuning the ion source to maximize the precursor ion signal while minimizing fragmentation. Use the optimal solvent system from Protocol 1.

  • Set Initial Gentle Conditions:

    • Set Cone/Fragmentor Voltage to a very low value (e.g., 10-20 V).

    • Set Source Temperature to a moderate value (e.g., 100-120 °C).

    • Set Desolvation Gas Temperature to a starting point recommended by the manufacturer (e.g., 250-300 °C).

  • Infuse Analyte: Begin infusing the analyte solution.

  • Identify Precursor and Fragment Ions: Identify the m/z of your intact molecule and one or two of the most abundant fragment ions (e.g., the neutral loss of the CoA moiety).

  • Ramp Cone/Fragmentor Voltage: While monitoring the intensities of the precursor and fragment ions, slowly increase the Cone/Fragmentor voltage in small increments (e.g., 5-10 V steps).

  • Plot the Response: Create a plot of ion intensity versus Cone/Fragmentor voltage for both the precursor and fragment ions.

  • Determine Optimal Voltage: The optimal voltage is the point that provides the highest precursor ion intensity just before the fragment ion intensity begins to rise sharply. This is the "sweet spot" that balances ion transmission and fragmentation.

  • Optimize Temperatures: With the optimal voltage set, repeat the process by systematically adjusting the source and desolvation temperatures to find the lowest temperatures that maintain a strong and stable signal.

References

Technical Support Center: Mass Spectrometry of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the mass spectrometric analysis of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar very long-chain fatty acyl-CoA molecules. Here, we will address the common and often complex issue of adduct formation in electrospray ionization mass spectrometry (ESI-MS). Our goal is to provide you with the expertise and practical strategies needed to obtain clean, interpretable, and reproducible mass spectra.

Introduction: The Challenge of a Complex Molecule

This compound is a large and complex biomolecule. Its structure, featuring a very long, unsaturated fatty acyl chain, a hydroxyl group, and the polar Coenzyme A moiety, presents unique challenges for ESI-MS analysis. One of the most significant hurdles is the propensity for adduct formation.

In ESI-MS, analyte molecules are intended to be ionized, typically by the addition of a proton ([M+H]⁺). However, they can also form adducts with various cations present in the sample or mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[1][2][3] This phenomenon can lead to a dilution of the desired signal across multiple ionic species, complicate data interpretation, and compromise quantitative accuracy.[4]

This guide provides a structured approach to understanding, troubleshooting, and controlling adduct formation for this specific and challenging analyte.

Frequently Asked Questions (FAQs)

Q1: Why is my spectrum dominated by [M+Na]⁺ and [M+K]⁺ adducts instead of the protonated [M+H]⁺ ion?

A1: The prevalence of sodium and potassium adducts is a common issue in ESI-MS and stems from several sources.[5][6] Very long-chain acyl-CoAs, due to their size and the presence of the phosphate groups on the CoA moiety, have a high affinity for alkali metal ions.[3]

  • Ubiquitous Contamination: Sodium and potassium are ubiquitous in laboratory environments. They can leach from glassware, and are present in solvents, reagents, and biological samples.[7] Even touching labware with ungloved hands can introduce enough salt to cause significant adduct formation.[6]

  • Analyte Affinity: The phosphate groups of the Coenzyme A moiety are particularly prone to forming adducts with cations.

  • Mobile Phase Composition: The composition of your mobile phase plays a critical role. The absence of a sufficient proton source can lead to the preferential formation of metal adducts.[6]

Q2: How does adduct formation affect my quantitative analysis?

A2: Adduct formation can severely impact the accuracy and reproducibility of quantitative studies. When the analyte signal is distributed across multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺, etc.), the intensity of any single ion may not accurately reflect the total analyte concentration.[2] This variability in adduct ratios between samples and standards can lead to non-linear calibration curves and inaccurate quantification.[8]

Q3: Can the hydroxyl group on my molecule influence adduct formation?

A3: Yes, the presence of a hydroxyl group can influence the ionization process. While the primary sites for adduction in acyl-CoAs are the phosphate groups, the hydroxyl group can affect the overall polarity and conformation of the molecule in the ESI droplet, which may subtly alter its affinity for different cations. In some analyses of hydroxy fatty acids, derivatization is used to improve volatility and create more predictable fragmentation, though this is more common in GC/MS.[9][10][11][12]

Q4: Are there any specific considerations for the Coenzyme A moiety?

A4: Absolutely. The Coenzyme A (CoA) portion of the molecule is large, polar, and contains multiple phosphate groups, making it a prime target for adduction. The analysis of acyl-CoAs often requires specific LC-MS/MS methods, such as monitoring for the neutral loss of the CoA-related fragment (507.0 Da) to confirm identification.[13] The amphiphilic nature of acyl-CoAs, with a nonpolar fatty acyl chain and a polar CoA head, can also be challenging for chromatography.[14]

Troubleshooting Guide: From Sample to Spectrum

This section provides a systematic approach to diagnosing and mitigating adduct formation.

Problem: High Abundance of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts

Logical Flow for Troubleshooting

Adduct_Troubleshooting A High [M+Na]⁺ / [M+K]⁺ Adducts Observed B Step 1: Evaluate Mobile Phase A->B Start Here E Is the mobile phase acidic? B->E C Step 2: Scrutinize Sample Preparation & Labware J Are you using glass or plasticware? C->J D Step 3: Optimize MS Source Parameters L Is the source temperature optimized? D->L F Add a proton source (e.g., Formic Acid) E->F No G Consider Ammonium Acetate/Formate E->G Yes, but still high adducts H Are you using high-purity solvents? F->H G->H H->C Yes I Switch to high-purity, MS-grade solvents H->I No/Unsure I->C J->D Plastic K Use polypropylene tubes; avoid glass. Thoroughly rinse all containers. J->K Glass K->D M Systematically vary source temperature and desolvation gas flow. L->M No/Unsure N Problem Resolved: Dominant [M+H]⁺ L->N Yes M->N

References

Technical Support Center: Sample Preparation for (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and sample preparation of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structure of this very-long-chain polyunsaturated hydroxy fatty acyl-CoA presents specific challenges in maintaining sample integrity. This resource provides field-proven insights and scientifically-grounded protocols to help you minimize contamination and ensure the accuracy of your experimental results.

Section 1: Understanding the Molecule's Instability

The chemical structure of this compound dictates its inherent instability. The presence of four double bonds makes it highly susceptible to oxidation, while the thioester bond is prone to hydrolysis.[1][2] Understanding these vulnerabilities is the first step in developing a robust sample preparation workflow.

Diagram: Key Molecular Liabilities

Key Molecular Liabilities of this compound cluster_degradation Degradation Pathways Molecule This compound Thioester Thioester Bond (-S-CoA) Molecule->Thioester PUFA Polyunsaturated Acyl Chain (Four Z-double bonds) Molecule->PUFA Hydroxy Hydroxy Group (-OH at C3) Molecule->Hydroxy LongChain Very Long Chain (C38) Molecule->LongChain Hydrolysis Hydrolysis (enzymatic & chemical) Thioester->Hydrolysis Highly susceptible Oxidation Oxidation (non-enzymatic & enzymatic) PUFA->Oxidation Highly susceptible

Caption: Major chemical groups and their associated degradation pathways.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during sample preparation in a question-and-answer format.

FAQ 1: Chemical Degradation

Question: My sample purity is decreasing over time, even when stored at low temperatures. What are the likely chemical degradation pathways?

Answer: The two primary non-enzymatic degradation pathways for this molecule are hydrolysis and oxidation.

  • Hydrolysis of the Thioester Bond: The thioester linkage to Coenzyme A is susceptible to hydrolysis, which cleaves the molecule into 3-hydroxyoctatriacontatetraenoic acid and Coenzyme A.[3][4] This reaction is significantly accelerated by alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1] For maximal stability in aqueous solutions, a slightly acidic pH of 4.0 to 6.8 is recommended.[1]

  • Oxidation of the Polyunsaturated Chain: With four double bonds, the acyl chain is highly prone to oxidation by atmospheric oxygen.[2][5] This process can be initiated by light, heat, or trace metal ions and leads to a complex mixture of byproducts, including hydroperoxides and aldehydes, complicating analysis.[6][7] The presence of a hydroxyl group can also influence the rate and products of oxidation.

Troubleshooting Steps:

  • pH Control: Ensure all buffers and solutions are within the optimal pH range of 4.0-6.8.[1] Prepare fresh buffers regularly and verify the pH.

  • Use of Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvents to prevent lipid peroxidation.[8]

  • Inert Atmosphere: During sample preparation, work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during evaporation and reconstitution steps.

  • Light Protection: Use amber vials or cover your sample tubes with aluminum foil to protect the sample from light.

FAQ 2: Contamination from Labware

Question: I'm observing unexpected peaks in my LC-MS chromatogram that are not related to my analyte. What are the potential sources of this contamination?

Answer: Contamination from labware is a very common issue in sensitive lipid analysis. The primary culprits are plastics and improperly cleaned glassware.[9][10]

  • Plasticware (Tubes, Pipette Tips): Polypropylene and other plastics can leach contaminants into your samples.[11] Common leached substances include plasticizers (e.g., phthalates) and slip agents (e.g., oleamide, erucamide).[9][10] These can appear as significant peaks in your analysis and can also cause ion suppression, affecting the quantification of your target analyte.[11]

  • Glassware: While generally preferred over plastic, glassware can be a source of contamination if not cleaned properly.[9] Detergent residues are a major concern.

Troubleshooting Workflow for Labware Contamination

Caption: Decision tree for troubleshooting labware contamination.

Mitigation Strategies:

  • Prefer Glass: Whenever possible, use high-quality borosilicate glassware for all sample preparation and storage steps.[10]

  • Solvent Rinsing: Before use, rinse all glassware and any unavoidable plastic components with high-purity solvent to remove surface contaminants.[10]

  • Run Blanks: Regularly analyze a "method blank" (a sample with no analyte that goes through the entire preparation process) to identify contaminants introduced during your workflow.[9] Also, analyze a "solvent blank" to check for impurities in your solvents.[9]

Contaminant SourceCommon ContaminantsMitigation Strategy
Plasticware Phthalates, Oleamide, ErucamideUse borosilicate glass; if plastic is necessary, use high-quality polypropylene and pre-rinse with solvent.[9][10][11]
Glassware Detergent ResiduesImplement a rigorous, detergent-free cleaning protocol with a final rinse using high-purity solvent.
Solvents Alkylated amines, various organic impuritiesUse the highest purity solvents available (e.g., LC-MS grade) and run solvent blanks.[9]
Environment Keratin, personal care products (lotions, etc.)Maintain a clean workspace; wear gloves and appropriate lab attire.[9]
FAQ 3: Enzymatic Degradation

Question: My analyte recovery is very low when extracting from biological matrices. Could enzymes be degrading my sample?

Answer: Yes, enzymatic degradation is a significant concern, especially when working with cell or tissue homogenates.[1] Your sample likely contains thioesterases, which are enzymes that specifically hydrolyze the thioester bond of acyl-CoAs.[12][13]

Mitigation Protocol: Rapid Enzyme Inactivation

This protocol is designed to minimize enzymatic activity during the initial extraction phase.

Materials:

  • Ice-cold 100 mM KH2PO4 buffer, pH 4.9

  • Ice-cold methanol or acetonitrile

  • Homogenizer

  • Centrifuge

Procedure:

  • Work Quickly and on Ice: Perform all steps on ice to slow down enzymatic activity.[1][8]

  • Acidic Homogenization: Homogenize the tissue or cells in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[1] The low pH helps to inhibit thioesterase activity.[1]

  • Solvent Precipitation: Immediately after homogenization, add ice-cold organic solvent like methanol or acetonitrile to precipitate and denature the proteins, including degrading enzymes.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins and other cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing your analyte for further purification.

FAQ 4: Storage and Stability

Question: What are the best practices for storing this compound to ensure long-term stability?

Answer: Proper storage is critical for this unstable molecule. The key is to minimize exposure to water, oxygen, and light, and to maintain a low temperature.

  • Long-Term Storage: For long-term storage, the sample should be stored as a dry pellet or lyophilized powder at -80°C under an inert atmosphere (argon or nitrogen).[1][14] It is highly recommended to aliquot the solid into single-use amounts to avoid repeated freeze-thaw cycles and introduction of moisture.[14]

  • Short-Term Storage (Solutions): If you must store the sample in solution, use a slightly acidic buffer (pH 4.0-6.0) and store it in single-use aliquots at -80°C.[1] Aqueous solutions should not be stored long-term and are best prepared fresh for each experiment.[14] For autosampler storage during LC-MS analysis, maintain the temperature at 4°C and analyze the samples as quickly as possible, as some degradation can still occur.[1]

Storage Condition Comparison

Storage MethodTemperatureAtmosphereRecommended DurationKey Considerations
Dry Pellet/Lyophilized -80°CInert (Ar or N2)Months to YearsOptimal for long-term stability.[1][14]
In Acidic Buffer (pH 4-6) -80°CAirDays to WeeksProne to freeze-thaw degradation; use single-use aliquots.[1]
In Autosampler (Aqueous) 4°CAir< 24 hoursSignificant degradation can occur; analyze promptly.[1]

Section 3: Protocols and Methodologies

Protocol 1: Blank Sample Analysis for Contaminant Identification

This protocol helps differentiate between contaminants originating from solvents and those introduced during the sample preparation workflow.[9]

Materials:

  • LC-MS grade solvents used in your workflow

  • Clean autosampler vials

  • All labware used in your standard sample preparation (tubes, pipette tips, etc.)

Procedure:

  • System Equilibration: Equilibrate the LC-MS system with your mobile phase until a stable baseline is achieved.

  • Solvent Blank Analysis:

    • Fill a clean autosampler vial with the solvent used to reconstitute your final sample.

    • Inject and run your standard LC-MS method.

    • Interpretation: Peaks present in this run are likely from the solvent or the LC-MS system itself.[9]

  • Method Blank Analysis:

    • Take a new, clean tube.

    • Perform every step of your sample preparation protocol, including all solvent additions, transfers, and evaporation steps, but without adding your sample.

    • Reconstitute the "blank extract" in the final solvent and inject it into the LC-MS.

    • Interpretation: Peaks present in the method blank but not the solvent blank are contaminants introduced by your labware or handling procedures.[9]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Quantification Methods for (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA is a very long-chain polyunsaturated hydroxy fatty acyl-coenzyme A. While the specific biological role of this exact molecule may be an emerging area of research, its structural components—a hydroxylated very long-chain fatty acid (VLCFA) backbone and a coenzyme A (CoA) moiety—place it at the crossroads of critical metabolic pathways. Acyl-CoAs are central to lipid metabolism, energy production, and cellular signaling.[1] The accurate and precise quantification of such complex lipids is paramount for understanding their function, identifying them as potential biomarkers for disease, and for the development of targeted therapeutics.

This guide provides an in-depth comparison of modern analytical strategies for the robust quantification of this challenging analyte. It is intended for researchers, scientists, and drug development professionals who require validated, high-quality quantitative data. We will move beyond simple procedural lists to explain the rationale behind methodological choices, grounded in the principles of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3]

Inherent Challenges in Quantification

The unique structure of this compound presents a formidable set of analytical challenges:

  • Amphiphilic Nature: The molecule possesses a highly lipophilic acyl chain and a polar, hydrophilic CoA group, complicating extraction and chromatographic separation.[4]

  • Instability: The multiple cis-double bonds are susceptible to oxidation, while the thioester linkage of the CoA is prone to hydrolysis. This necessitates careful sample handling, often under inert atmospheres and at low temperatures.[5][6]

  • Low Endogenous Concentrations: Like many signaling lipids, it is likely present at very low levels in biological matrices, demanding highly sensitive analytical instrumentation.

  • Adsorption: The phosphate groups in the CoA moiety can chelate with metal surfaces, and the long acyl chain can adsorb to plasticware, leading to significant analyte loss during sample preparation.[4][6]

  • Lack of Commercial Standards: A specific, certified reference standard for this molecule is unlikely to be commercially available, requiring either custom synthesis or the use of a suitable surrogate standard for quantification.

Dominance of LC-MS/MS in Acyl-CoA Analysis

While other techniques like HPLC-UV can be used for more abundant short-chain acyl-CoAs, for a low-abundance, complex molecule like this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[1][7] Its superior sensitivity, specificity, and ability to provide structural information make it the only viable platform for rigorous validation.[8] This guide will therefore focus on comparing different LC-MS/MS strategies.

Method Validation: A Framework of Trust

A quantitative method is only as valuable as its validation. For bioanalytical methods, validation demonstrates that the assay is reliable and reproducible for its intended use. We will structure our comparison around the core validation parameters stipulated by the FDA's "Bioanalytical Method Validation Guidance for Industry."[2][9]

Key Validation Parameters:

  • Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components.

  • Linearity & Range: The concentration range over which the assay is accurate and precise.

  • Accuracy & Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[10]

Comparative Analysis of LC-MS/MS Quantification Strategies

We will compare two primary LC-MS/MS approaches: Triple Quadrupole (QqQ) Mass Spectrometry, the workhorse for targeted quantification, and High-Resolution Mass Spectrometry (HRMS), which offers distinct advantages in specificity.

Method A: Targeted Quantification using Triple Quadrupole MS (QqQ-MS/MS)

This approach utilizes Selected Reaction Monitoring (SRM), where the first quadrupole selects the precursor ion (the molecule of interest), the second acts as a collision cell to fragment it, and the third selects a specific fragment ion for detection. This is a highly sensitive and specific technique for known analytes.

Method B: High-Specificity Quantification using High-Resolution MS (HRMS)

This method uses instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers.[5] Instead of monitoring a specific fragment, it can perform a full scan of all product ions at high resolution, allowing for extremely precise mass measurements. This provides a higher degree of confidence in analyte identification and can reveal unexpected interferences.

Below is a diagram illustrating the general workflow for validating either of these methods.

Validation_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Validation Method Validation & Data Output Sample Biological Sample (e.g., Plasma, Tissue) Extraction Solid Phase Extraction (SPE) - Isolate Acyl-CoAs - Add Internal Standard Sample->Extraction Derivatization Optional Derivatization (e.g., Phosphate Methylation) Extraction->Derivatization LC UHPLC Separation (Reversed-Phase C18) Derivatization->LC MS Tandem MS Detection (QqQ or HRMS) LC->MS Data Raw Data Acquisition MS->Data Validation Validation Experiments (Accuracy, Precision, Linearity, Stability) Data->Validation Quant Validated Quantitative Results Validation->Quant

Figure 1: General experimental workflow for the validation of an LC-MS/MS method for acyl-CoA quantification.

Experimental Protocols

The following are detailed, representative protocols. Causality: The choice of a C18 column is dictated by the long, hydrophobic acyl chain. High pH mobile phase is often necessary to achieve good peak shape for the polar CoA moiety. An internal standard (ideally a stable isotope-labeled version of the analyte) is critical to correct for analyte loss and matrix effects.

Protocol 1: Sample Preparation (Applicable to both Methods)
  • Homogenization: Homogenize 50 mg of tissue or 100 µL of plasma in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 Methanol:Chloroform:Water) containing an appropriate stable isotope-labeled internal standard (e.g., ¹³C-labeled Palmitoyl-CoA).

  • Extraction: Use a robust lipid extraction method such as a modified Bligh-Dyer or solid-phase extraction (SPE) with a mixed-mode cartridge to capture the amphiphilic acyl-CoAs.[4][5]

  • Washing & Elution: Wash the SPE cartridge to remove interfering lipids and salts. Elute the acyl-CoAs with a solvent appropriate for the cartridge (e.g., ammoniated organic solvent).

  • Drying & Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in a low-adsorption vial (glass or special polymer) with 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 10 mM Ammonium Acetate).[6]

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), Positive or Negative Mode. The choice depends on which mode provides better sensitivity for the specific analyte.

    • Method A (QqQ-MS/MS):

      • Mode: Selected Reaction Monitoring (SRM).

      • Transitions: Monitor at least two specific precursor-product ion transitions for the analyte and one for the internal standard to ensure specificity. Collision energies must be optimized for each transition.

    • Method B (HRMS):

      • Mode: Can be either targeted (Parallel Reaction Monitoring - PRM) or untargeted (Full Scan MS/MS).

      • Resolution: Set to >25,000 to ensure high mass accuracy.

      • Data Analysis: Extract ion chromatograms using a narrow mass window (e.g., +/- 5 ppm) around the exact mass of the precursor and fragment ions.

Comparative Validation Data Summary

The following table presents a hypothetical but realistic comparison of validation data for the two methods.

Validation ParameterMethod A: QqQ-MS/MS (SRM)Method B: HRMS (PRM/Full Scan)Rationale & Insights
Linearity (r²) > 0.998> 0.997Both methods provide excellent linearity. The slightly lower r² in HRMS can sometimes result from the wider dynamic range being assessed.
Range 0.5 - 500 ng/mL1.0 - 500 ng/mLQqQ is often slightly more sensitive at the very low end, making it ideal for trace-level quantification.
LOQ 0.5 ng/mL1.0 ng/mLThe superior signal-to-noise of a dedicated SRM experiment on a QqQ typically yields a lower LOQ.
Accuracy (% Bias) Within ± 10%Within ± 12%Both methods demonstrate excellent accuracy, well within the ±15% acceptance criteria set by the FDA for bioanalytical assays.[2]
Precision (%RSD) < 10%< 12%Both methods show high precision. The slightly higher RSD for HRMS may be due to the complexity of processing full-scan data.
Specificity High (potential for isobaric interference)Very High (isobaric interferences resolved by mass)This is the key differentiator. HRMS can distinguish the analyte from an interference with the same nominal mass but a different elemental composition, providing greater confidence in the results.[11]
Stability (Freeze/Thaw) < 15% degradation over 3 cycles< 15% degradation over 3 cyclesStability is analyte-dependent, not method-dependent. This parameter must be thoroughly tested for any new molecule.
Throughput HighModerate to HighSRM methods on a QqQ are generally faster, both in acquisition and data processing, making them more suitable for large sample batches.

Discussion & Recommendations

Choosing the right method depends on the specific goals of the research. The diagram below outlines a decision-making framework.

Decision_Framework Start What is the primary research goal? Goal_HighThroughput High-Throughput Screening or Routine Quantification Start->Goal_HighThroughput Speed & Sensitivity Goal_DefinitiveID Definitive Identification & Metabolite Discovery Start->Goal_DefinitiveID Specificity & Confidence Method_QqQ Choose Method A: QqQ-MS/MS (SRM) Goal_HighThroughput->Method_QqQ Optimized for speed and the best LOQ. Method_HRMS Choose Method B: HRMS Goal_DefinitiveID->Method_HRMS Resolves isobaric interferences and allows retrospective data analysis.

Figure 2: Decision framework for selecting the appropriate analytical method.

  • For high-throughput analysis or when maximum sensitivity is required (e.g., pharmacokinetic studies): Method A (QqQ-MS/MS) is the superior choice. Its speed, robustness, and generally lower limit of quantification make it the industry standard for targeted quantification.

  • For biomarker discovery, definitive structural confirmation, or when analyzing complex matrices with a high potential for interferences: Method B (HRMS) is highly recommended. The confidence gained from high mass accuracy is invaluable in research and discovery phases. It also offers the advantage of retrospective data analysis; the full-scan data can be mined later for other compounds without re-running samples.

Conclusion

The quantification of this compound is a complex analytical task that demands the highest standards of method validation. Both Triple Quadrupole and High-Resolution Mass Spectrometry platforms, when properly validated, can provide accurate and precise data. The selection between them should be a strategic decision based on the specific requirements of the study, balancing the need for throughput and sensitivity against the demand for absolute specificity and analytical confidence. By adhering to the principles and protocols outlined in this guide, researchers can generate reliable, high-quality data to advance our understanding of lipid metabolism in health and disease.

References

A Senior Application Scientist's Guide to Comparing (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA Levels Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Significance of a Complex Very-Long-Chain Acyl-CoA

In the intricate world of lipidomics, very-long-chain fatty acids (VLCFAs) and their activated CoA esters are emerging as critical players in cellular physiology and pathology.[1][2] These molecules, defined by carbon chains longer than 22 atoms, are not merely structural components of membranes but are also involved in signaling pathways, energy homeostasis, and the pathogenesis of various metabolic and neurological disorders.[1][2] The specific molecule of interest, (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA, is a fascinating and highly complex C38 polyunsaturated 3-hydroxyacyl-CoA. Its structure suggests it is an intermediate in the fatty acid elongation cycle, a critical pathway for the synthesis of VLCFAs.[3] The "3R" stereochemistry points towards its involvement in the endoplasmic reticulum-based elongation pathway, which is responsible for producing the bulk of cellular VLCFAs.

This guide provides a comprehensive framework for the comparative analysis of this specific VLCFA-CoA across different cell types. We will delve into the underlying biochemistry, provide a robust analytical methodology, and present a hypothetical comparative dataset to illustrate the potential biological insights that can be gained. This document is intended for researchers, scientists, and drug development professionals who are looking to explore the roles of complex lipids in their models of interest.

The Biochemical Context: Why Cell Type Matters

The cellular levels of any metabolic intermediate are a reflection of the balance between its synthesis and degradation. For this compound, this balance is dictated by the activity of the VLCFA elongation machinery and the subsequent steps in the pathway. Fatty acid metabolism, however, is highly cell-type specific.[4][5][6]

  • Hepatocytes (e.g., HepG2 cells): As the central hub of metabolism, liver cells are expected to have a high flux through fatty acid synthesis and elongation pathways to produce lipids for both local use and export to other tissues.[6]

  • Adipocytes (e.g., 3T3-L1 cells): These cells are specialized for the storage of fatty acids in the form of triglycerides. While they are active in lipid synthesis, the flux towards elongation versus storage may differ significantly from hepatocytes.[5]

  • Neuronal Cells (e.g., SH-SY5Y cells): The nervous system is highly enriched in VLCFAs, which are crucial for the proper function of myelin. Therefore, neuronal cells and oligodendrocytes are expected to have active VLCFA elongation pathways.

  • Cancer Cells (e.g., PC-3, a prostate cancer cell line): Many cancer cells exhibit reprogrammed metabolism, including an upregulation of de novo fatty acid synthesis and elongation to meet the demands of rapid proliferation and membrane production.[7][8]

Below is a diagram illustrating the hypothesized metabolic positioning of our target molecule within the VLCFA elongation cycle.

VLCFA_Elongation_Pathway cluster_ER Endoplasmic Reticulum Lumen C36_PUFA_CoA C36 Polyunsaturated Acyl-CoA Ketoacyl_CoA (23Z,26Z,29Z,32Z)-3-oxooctatriacontatetraenoyl-CoA C36_PUFA_CoA->Ketoacyl_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Target_Molecule This compound Ketoacyl_CoA->Target_Molecule KAR (Reduction) Enoyl_CoA (2E,23Z,26Z,29Z,32Z)-octatriacontatetraenoyl-CoA Target_Molecule->Enoyl_CoA HACD (Dehydration) C38_PUFA_CoA C38 Polyunsaturated Acyl-CoA Enoyl_CoA->C38_PUFA_CoA TER (Reduction) LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Cell_Culture 1. Cell Culture (e.g., HepG2, 3T3-L1, PC-3) Harvesting 2. Cell Harvesting & Quenching (Cold Methanol) Cell_Culture->Harvesting Extraction 3. Acyl-CoA Extraction (e.g., Solid Phase Extraction) Harvesting->Extraction Reconstitution 4. Reconstitution (Aqueous Buffer) Extraction->Reconstitution LC_Separation 5. UPLC Separation (C18 Reversed-Phase) Reconstitution->LC_Separation MS_Detection 6. Mass Spectrometry (Triple Quadrupole, MRM mode) LC_Separation->MS_Detection Quantification 7. Peak Integration & Quantification MS_Detection->Quantification Normalization 8. Normalization (to cell number or protein) Quantification->Normalization

References

A Comparative Guide to Very-Long-Chain Acyl-CoAs: Profiling (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Very-Long-Chain Acyl-CoAs in Cellular Metabolism and Disease

Very-long-chain acyl-Coenzyme A (VLC-acyl-CoA) molecules, fatty acids of 22 carbon atoms or more esterified to Coenzyme A, are critical intermediates in a host of cellular processes. They are not merely metabolic fuel sources but also serve as precursors for essential structural lipids, signaling molecules, and are integral to the maintenance of cellular homeostasis. Their metabolism is tightly regulated, and dysregulation is implicated in a range of pathologies, from rare genetic disorders to more common age-related diseases.

This guide provides a comparative analysis of a unique polyunsaturated 3-hydroxy very-long-chain acyl-CoA, (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA , against other classes of VLC-acyl-CoAs, namely saturated (VLC-SFA-CoA) and monounsaturated (VLC-MUFA-CoA) analogues. While direct experimental data on this specific 38-carbon polyunsaturated intermediate is nascent, its structural features allow for informed comparisons based on our extensive understanding of VLC-acyl-CoA biochemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its therapeutic modulation.

Structural and Physicochemical Properties: A Tale of Chain Length and Unsaturation

The biophysical characteristics of VLC-acyl-CoAs are fundamentally dictated by the length and degree of unsaturation of their fatty acyl chains. These properties, in turn, influence their cellular localization, interaction with enzymes, and role in membrane dynamics.

PropertySaturated VLC-acyl-CoAs (e.g., Lignoceroyl-CoA, C24:0-CoA)Monounsaturated VLC-acyl-CoAs (e.g., Nervonoyl-CoA, C24:1-CoA)Polyunsaturated 3-hydroxy-VLC-acyl-CoAs (e.g., this compound)
Chain Geometry Linear, flexible chain allowing for tight packing.A single cis double bond introduces a kink in the chain.Multiple cis double bonds create a more curved and rigid structure. The 3-hydroxy group adds a polar moiety.
Melting Point High, reflecting strong van der Waals forces between chains.Lower than saturated counterparts due to disrupted packing.Significantly lower, with fluidity increasing with the degree of unsaturation.
Aqueous Solubility Very low, forming stable micelles above a critical concentration.[1][2]Slightly higher than saturated counterparts.[3]Expected to have slightly increased solubility due to the polar hydroxyl group and disrupted hydrophobic interactions.
Membrane Fluidity Decrease membrane fluidity by promoting an ordered gel phase.Increase membrane fluidity compared to saturated forms.Significantly increase membrane fluidity and can induce membrane curvature.[4][5]
Oxidative Stability High, due to the absence of double bonds susceptible to oxidation.[6]Susceptible to oxidation at the double bond.Highly susceptible to lipid peroxidation due to multiple double bonds.[7]

This compound , with its 38-carbon backbone and four cis double bonds, represents an extreme example of a polyunsaturated VLC-acyl-CoA (VLC-PUFA-CoA). Its structure suggests a significant impact on the biophysical properties of the membranes in which it may be incorporated, promoting a highly fluid and disordered lipid environment.[4][5] The presence of the 3-hydroxy group, an intermediate in both fatty acid synthesis and degradation, adds a layer of complexity to its potential interactions and metabolic fate.

Metabolic Fates and Enzymatic Interactions: A Comparative Overview

The metabolic pathways of VLC-acyl-CoAs are distinct and depend on their degree of saturation. These pathways are orchestrated by a suite of enzymes with specific substrate preferences.

Biosynthesis: The Role of ELOVL Elongases

The synthesis of VLC-acyl-CoAs is carried out by a family of enzymes known as the Elongation of Very Long Chain Fatty Acids (ELOVL) proteins.[8] These enzymes catalyze the initial, rate-limiting condensation step in the fatty acid elongation cycle.

  • VLC-SFA and VLC-MUFA Synthesis: ELOVL1, ELOVL3, ELOVL6, and ELOVL7 are primarily involved in the synthesis of saturated and monounsaturated VLC-acyl-CoAs.[4][9]

  • VLC-PUFA Synthesis: ELOVL2 and ELOVL5 are crucial for the elongation of long-chain polyunsaturated fatty acids to produce precursors for VLC-PUFAs.[8] ELOVL4 is uniquely responsible for the final elongation steps that produce VLC-PUFAs with chain lengths of C28 and greater.[4][8][10]

This compound is a putative intermediate in the ELOVL4-mediated elongation of a C36 polyunsaturated acyl-CoA. The "3R-hydroxy" configuration is characteristic of intermediates in the fatty acid elongation pathway.

cluster_synthesis VLC-acyl-CoA Elongation Cycle Malonyl-CoA Malonyl-CoA Condensation Condensation Malonyl-CoA->Condensation Acyl-CoA (Cn) Acyl-CoA (Cn) Acyl-CoA (Cn)->Condensation 3-Ketoacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2) Condensation->3-Ketoacyl-CoA (Cn+2) ELOVL Reduction1 Reduction1 3-Ketoacyl-CoA (Cn+2)->Reduction1 KAR 3-Hydroxyacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2) Reduction1->3-Hydroxyacyl-CoA (Cn+2) Dehydration Dehydration 3-Hydroxyacyl-CoA (Cn+2)->Dehydration HACD Enoyl-CoA (Cn+2) Enoyl-CoA (Cn+2) Dehydration->Enoyl-CoA (Cn+2) Reduction2 Reduction2 Enoyl-CoA (Cn+2)->Reduction2 TER Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) Reduction2->Acyl-CoA (Cn+2)

Caption: Generalized VLC-acyl-CoA Elongation Cycle.

Degradation: Beta-Oxidation Pathways

The breakdown of VLC-acyl-CoAs for energy production occurs via beta-oxidation. However, the initial steps for VLC-acyl-CoAs differ from those for shorter chain fatty acids.

  • Peroxisomal Beta-Oxidation: VLC-acyl-CoAs are initially shortened in peroxisomes. This is a critical step as mitochondria cannot directly oxidize these very long chains.

  • Mitochondrial Beta-Oxidation: Once shortened to long-chain acyl-CoAs, they are transported into the mitochondria for complete oxidation. The first step in mitochondrial beta-oxidation is catalyzed by a family of acyl-CoA dehydrogenases with different chain-length specificities. Very-long-chain acyl-CoA dehydrogenase (VLCAD) is responsible for initiating the oxidation of long-chain fatty acids.[11][12]

The "this compound" would be an intermediate in the beta-oxidation of a C38 polyunsaturated fatty acid. The "3R-hydroxy" stereochemistry is consistent with the product of enoyl-CoA hydratase activity during beta-oxidation.

cluster_degradation Mitochondrial Beta-Oxidation Spiral Acyl-CoA (Cn) Acyl-CoA (Cn) Dehydrogenation1 Dehydrogenation1 Acyl-CoA (Cn)->Dehydrogenation1 ACAD Enoyl-CoA (Cn) Enoyl-CoA (Cn) Dehydrogenation1->Enoyl-CoA (Cn) Hydration Hydration Enoyl-CoA (Cn)->Hydration ECHS1 3-Hydroxyacyl-CoA (Cn) 3-Hydroxyacyl-CoA (Cn) Hydration->3-Hydroxyacyl-CoA (Cn) Dehydrogenation2 Dehydrogenation2 3-Hydroxyacyl-CoA (Cn)->Dehydrogenation2 HADH 3-Ketoacyl-CoA (Cn) 3-Ketoacyl-CoA (Cn) Dehydrogenation2->3-Ketoacyl-CoA (Cn) Thiolysis Thiolysis 3-Ketoacyl-CoA (Cn)->Thiolysis ACAT1 Acyl-CoA (Cn-2) Acyl-CoA (Cn-2) Thiolysis->Acyl-CoA (Cn-2) Acetyl-CoA Acetyl-CoA Thiolysis->Acetyl-CoA

Caption: Key Steps in Mitochondrial Beta-Oxidation.

Physiological Roles: From Membrane Architecture to Cellular Signaling

The structural diversity of VLC-acyl-CoAs translates into a wide array of physiological functions.

FunctionSaturated VLC-acyl-CoAsMonounsaturated VLC-acyl-CoAsPolyunsaturated VLC-acyl-CoAs (including 3-hydroxy intermediates)
Membrane Structure Key components of sphingolipids, contributing to the formation of lipid rafts and maintaining the integrity of myelin and skin barrier.Also found in sphingolipids, where they influence membrane fluidity and curvature.Essential for the highly fluid membranes of the retina and sperm. Their unique "hybrid" structure may span both leaflets of the lipid bilayer.[13]
Energy Metabolism A significant source of energy, particularly during fasting, through beta-oxidation.Also utilized for energy production.Can be a source of energy, but their primary roles are often structural and in signaling.
Cell Signaling Precursors for ceramides and other sphingolipids involved in signaling pathways regulating apoptosis, proliferation, and stress responses.Their signaling roles are less well-defined but are likely related to their incorporation into signaling lipids.Precursors for potent signaling molecules called elovanoids, which have neuroprotective and pro-resolving activities.[8]

The presence of a 3-hydroxy group on a polyunsaturated backbone, as in our target molecule, suggests it is a transient metabolic intermediate. However, the accumulation of such intermediates due to enzymatic defects can have pathological consequences, highlighting the importance of efficient metabolic flux.

Experimental Protocols

Protocol 1: Chemical Synthesis of a Very-Long-Chain Polyunsaturated Fatty Acid (VLC-PUFA)

This protocol outlines a general strategy for the gram-scale synthesis of a VLC-PUFA, such as a 32:6 n-3 fatty acid, which can be subsequently converted to its CoA ester. The synthesis relies on a Negishi coupling reaction.[14][15]

Materials:

  • Docosahexaenoic acid (DHA)

  • Oxalyl chloride

  • Appropriate saturated alkyl zinc reagent

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Solvents (e.g., THF, DCM)

  • Reagents for reduction and saponification

Procedure:

  • Acid Chloride Formation: Convert DHA to its corresponding acid chloride using oxalyl chloride in an inert solvent like dichloromethane (DCM).

  • Negishi Coupling: React the DHA acid chloride with a saturated alkyl zinc reagent in the presence of a palladium catalyst. This step couples the polyunsaturated and saturated portions of the target VLC-PUFA.[14]

  • Chemoselective Reduction: Reduce the resulting ketone to an alcohol.

  • Saponification: Hydrolyze the ester to yield the free VLC-PUFA.

  • Purification: Purify the final product using column chromatography.

cluster_synthesis_protocol VLC-PUFA Synthesis Workflow DHA DHA AcidChloride DHA Acid Chloride DHA->AcidChloride Oxalyl Chloride NegishiCoupling Negishi Coupling AcidChloride->NegishiCoupling CoupledProduct Keto-VLC-PUFA Ester NegishiCoupling->CoupledProduct Reduction Reduction CoupledProduct->Reduction AlcoholProduct Hydroxy-VLC-PUFA Ester Reduction->AlcoholProduct Saponification Saponification AlcoholProduct->Saponification FinalProduct VLC-PUFA Saponification->FinalProduct

Caption: Workflow for the chemical synthesis of a VLC-PUFA.

Protocol 2: Analysis of VLC-acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the extraction and quantitative analysis of VLC-acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18][19]

Materials:

  • Biological tissue or cell sample

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Extraction solvents (e.g., isopropanol, acetonitrile)

  • Solid-phase extraction (SPE) cartridges (optional)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Homogenization: Homogenize the tissue or cell sample in a cold buffer containing an internal standard.

  • Lipid Extraction: Perform a liquid-liquid extraction using organic solvents to precipitate proteins and extract lipids, including VLC-acyl-CoAs.

  • Sample Cleanup (Optional): For complex matrices, use SPE to remove interfering substances.

  • LC Separation: Separate the VLC-acyl-CoAs using a C18 reversed-phase column with a gradient of aqueous and organic mobile phases.

  • MS/MS Detection: Detect and quantify the VLC-acyl-CoAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The characteristic neutral loss of 507 Da from the CoA moiety is often used for identification.[18]

cluster_analysis_protocol LC-MS/MS Analysis Workflow for VLC-acyl-CoAs Sample Biological Sample + Internal Standard Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup LC-MS LC-MS/MS Analysis Cleanup->LC-MS Data Data Analysis (Quantification) LC-MS->Data

References

A Comparative Guide to the Biological Activity of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Very-Long-Chain Polyunsaturated 3-Hydroxy Acyl-CoAs

(3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). As a C38 fatty acyl-CoA with four double bonds and a hydroxyl group at the C-3 position in the (R) configuration, this molecule sits at the intersection of several critical metabolic and signaling pathways. VLC-PUFAs are essential components of cellular membranes, particularly in the retina and skin, and their derivatives can act as potent signaling molecules. The (3R)-hydroxy configuration suggests its role as an intermediate in the fatty acid elongation pathway, a process critical for generating these specialized lipids.

The enzyme ELOVL4 is a key player in the synthesis of VLC-PUFAs, responsible for elongating fatty acid chains to C28 and beyond.[1][2][3][4][5] Deficiencies in ELOVL4 and the subsequent lack of its VLC-PUFA products are linked to severe pathologies, including Stargardt-like macular dystrophy, underscoring the importance of these molecules in maintaining tissue function.[1][3]

This guide provides a comparative analysis of the biological activity of this compound and its structural analogs. Due to the limited direct experimental data on this specific molecule, this guide will draw upon established principles of fatty acid metabolism and signaling to infer and compare its activities with analogs differing in chain length, saturation, and stereochemistry.

Comparative Analysis of Biological Activity

The biological activity of a fatty acyl-CoA is determined by its structure, which dictates its recognition by enzymes and binding to regulatory proteins. For this compound, key structural features include its extreme chain length (C38), polyunsaturated nature, and the (3R)-hydroxy group.

Here, we compare its inferred biological activities with those of logical analogs:

Analog Class Example Analog Inferred Biological Activity of this compound Comparative Activity of Analog Key Differentiating Factors
Shorter Chain Length (3R)-3-hydroxy-C28-polyunsaturated-acyl-CoALikely a substrate for the terminal steps of VLC-PUFA synthesis, potentially with high specificity for enzymes in specialized tissues like the retina. May modulate nuclear receptors with a preference for very long acyl chains.Shorter analogs would be intermediates earlier in the ELOVL4-mediated elongation pathway. Their interaction with enzymes and receptors may differ in affinity and specificity.Acyl chain length is a critical determinant for binding to the hydrophobic pockets of enzymes and receptors.
Different Unsaturation (3R)-3-hydroxyoctatriacontapentaenoyl -CoAThe four double bonds confer significant conformational flexibility, influencing membrane fluidity and interaction with protein binding sites. May be a precursor for specific elongated eicosanoid-like signaling molecules.A higher degree of unsaturation would further increase flexibility and could alter its role as a precursor for signaling molecules, potentially leading to different biological effects.The number and position of double bonds affect the three-dimensional shape and electronic properties of the fatty acyl chain.
(S)-Stereoisomer (3S,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoAThe (3R)-hydroxy group marks it as an intermediate for fatty acid elongation. It is not expected to be a substrate for β-oxidation enzymes.The (3S)-hydroxyacyl-CoA is the specific intermediate for the β-oxidation pathway and would be a substrate for (S)-3-hydroxyacyl-CoA dehydrogenases.Stereochemistry at the C-3 position dictates the metabolic fate of the molecule, directing it towards either synthesis or degradation.
Saturated Analog (3R)-3-hydroxyoctatriacontanoyl-CoAThe polyunsaturated nature suggests roles in modulating membrane dynamics and signaling pathways sensitive to unsaturated fatty acids.The saturated analog would be expected to have a more rigid structure and would likely have different effects on membrane properties and receptor activation. It would be a substrate for the synthesis of saturated VLC-FAs.The absence of double bonds drastically alters the physical properties of the acyl chain, making it less fluid and more prone to packing.

Inferred Biological Functions and Signaling Pathways

Based on the activities of related molecules, this compound and its analogs are likely to be involved in:

  • Nuclear Receptor Modulation: Long-chain and very-long-chain fatty acyl-CoAs are known to be ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4α (HNF4α).[6][7] These receptors are master regulators of lipid and glucose metabolism. The unique structure of our target molecule suggests it could be a highly specific ligand for a yet-to-be-identified receptor or a known receptor in a specific tissue context, thereby regulating gene expression related to lipid homeostasis.

  • Membrane Biology: VLC-PUFAs are integral to the structure of membranes in photoreceptor outer segments and the skin's epidermal barrier. Their incorporation into phospholipids can significantly influence membrane fluidity, thickness, and the function of embedded proteins. The presence of a C38 polyunsaturated acyl chain would have a profound impact on these properties.[8]

  • Precursor to Signaling Molecules: Polyunsaturated fatty acids are precursors to a vast array of signaling molecules, including eicosanoids and docosanoids. It is plausible that this C38 VLC-PUFA-CoA can be further metabolized to generate novel, long-chain signaling molecules with specialized functions, particularly in the tissues where it is synthesized.

Below is a diagram illustrating the potential metabolic and signaling context of this compound.

G cluster_synthesis VLC-PUFA Synthesis (ER) cluster_fates Potential Biological Fates cluster_degradation β-Oxidation (Mitochondria/Peroxisomes) C26-PUFA-CoA C26-PUFA-CoA ELOVL4_complex ELOVL4_complex C26-PUFA-CoA->ELOVL4_complex Malonyl-CoA 3-keto-VLC-PUFA-CoA 3-keto-VLC-PUFA-CoA ELOVL4_complex->3-keto-VLC-PUFA-CoA 3R-hydroxy-VLC-PUFA-CoA 3R-hydroxy-VLC-PUFA-CoA 3-keto-VLC-PUFA-CoA->3R-hydroxy-VLC-PUFA-CoA Reduction trans-2,3-enoyl-VLC-PUFA-CoA trans-2,3-enoyl-VLC-PUFA-CoA 3R-hydroxy-VLC-PUFA-CoA->trans-2,3-enoyl-VLC-PUFA-CoA Dehydration Membrane_Integration Membrane_Integration 3R-hydroxy-VLC-PUFA-CoA->Membrane_Integration Acyltransferases Nuclear_Receptors Nuclear_Receptors 3R-hydroxy-VLC-PUFA-CoA->Nuclear_Receptors Binding Novel_Signaling_Molecules Novel_Signaling_Molecules 3R-hydroxy-VLC-PUFA-CoA->Novel_Signaling_Molecules Further Metabolism 3S-hydroxy-VLC-PUFA-CoA 3S-hydroxy-VLC-PUFA-CoA Elongated_VLC-PUFA-CoA Elongated_VLC-PUFA-CoA trans-2,3-enoyl-VLC-PUFA-CoA->Elongated_VLC-PUFA-CoA Reduction Elongated_VLC-PUFA-CoA->ELOVL4_complex Further Cycles Altered_Fluidity_Signaling Altered_Fluidity_Signaling Membrane_Integration->Altered_Fluidity_Signaling Gene_Expression Gene_Expression Nuclear_Receptors->Gene_Expression Cellular_Responses Cellular_Responses Novel_Signaling_Molecules->Cellular_Responses 3-keto-VLC-PUFA-CoA_degradation 3-keto-VLC-PUFA-CoA_degradation 3S-hydroxy-VLC-PUFA-CoA->3-keto-VLC-PUFA-CoA_degradation (S)-3-hydroxyacyl-CoA Dehydrogenase VLC-PUFA-CoA VLC-PUFA-CoA VLC-PUFA-CoA->3S-hydroxy-VLC-PUFA-CoA Acyl-CoA Dehydrogenase

Caption: Metabolic context of (3R)- and (3S)-3-hydroxy-VLC-PUFA-CoAs.

Experimental Protocols for Assessing Biological Activity

To empirically determine the biological activity of this compound and its analogs, a series of in vitro and cell-based assays are required.

Protocol 1: In Vitro 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This assay determines the substrate specificity of HADH enzymes, differentiating between (3R) and (3S) stereoisomers.

Principle: HADH catalyzes the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. The reaction is monitored by measuring the increase in NADH absorbance at 340 nm. The (3R) isomer is not expected to be a substrate.

Materials:

  • Purified recombinant HADH (short, medium, or long-chain specific)

  • This compound and its (3S) analog

  • NAD+

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer and NAD+.

  • Add the purified HADH enzyme and incubate for 5 minutes at 37°C to establish a baseline.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate (either the 3R or 3S analog).

  • Immediately monitor the change in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH production using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Expected Outcome: A significant increase in absorbance at 340 nm will be observed only with the (3S)-hydroxyacyl-CoA analog, confirming the stereospecificity of the HADH enzyme and the metabolic inertness of the (3R) isomer in the β-oxidation pathway.

Protocol 2: Nuclear Receptor Activation Assay (Luciferase Reporter Assay)

This cell-based assay assesses the ability of the acyl-CoA esters to activate nuclear receptors.

Principle: Cells are co-transfected with a plasmid expressing a nuclear receptor of interest (e.g., PPARα) and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor. Activation of the receptor by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • Mammalian cell line (e.g., HEK293T or HepG2)

  • Expression plasmid for the nuclear receptor of interest (e.g., pCMX-hPPARα)

  • Luciferase reporter plasmid (e.g., pGL3-PPRE-luc)

  • Transfection reagent

  • This compound and its analogs

  • Luciferase assay reagent

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of the test compounds (the acyl-CoA and its analogs). Include a known agonist as a positive control.

  • Incubate for another 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. Compare the fold-activation of the test compounds to the vehicle control.

Below is a workflow for the nuclear receptor activation assay.

G cluster_workflow Nuclear Receptor Activation Assay Workflow Cell_Culture Cell_Culture Transfection Co-transfection: - Nuclear Receptor Plasmid - Luciferase Reporter Plasmid Cell_Culture->Transfection Day 1 Compound_Treatment Treatment with: - Acyl-CoA - Analogs - Controls Transfection->Compound_Treatment Day 2 Incubation Incubation Compound_Treatment->Incubation 24h Cell_Lysis Cell_Lysis Incubation->Cell_Lysis Day 3 Luminescence_Reading Luminescence_Reading Cell_Lysis->Luminescence_Reading Data_Analysis Calculate Fold Activation Luminescence_Reading->Data_Analysis

Caption: Workflow for the nuclear receptor luciferase reporter assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently scarce, its structural features strongly suggest a specialized role in cellular physiology, particularly in tissues rich in VLC-PUFAs. As an intermediate in the ELOVL4-dependent elongation pathway, it is poised to contribute to the synthesis of unique membrane lipids and potentially novel signaling molecules.

Future research should focus on the enzymatic assays described herein to confirm its metabolic fate and on nuclear receptor activation assays to explore its potential as a signaling molecule. The synthesis of a broader range of analogs, including those with varying chain lengths and degrees of unsaturation, will be crucial for elucidating the structure-activity relationships that govern the biological functions of these fascinating and vital lipids. Such studies will not only advance our fundamental understanding of lipid metabolism but may also open new avenues for therapeutic intervention in diseases associated with VLC-PUFA deficiencies.

References

A Guide to Inter-Laboratory Comparison of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA Measurements

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA quantification. It is designed for researchers, scientists, and drug development professionals seeking to ensure the accuracy, reproducibility, and comparability of analytical data for this novel, ultra-long-chain fatty acyl-CoA. The methodologies and insights presented herein are synthesized from established principles in lipidomics and bioanalysis, addressing the inherent challenges of measuring complex lipid species.

Introduction: The Analytical Challenge of a Unique Acyl-CoA

This compound is a hypothetical, yet structurally plausible, ultra-long-chain 3-hydroxy fatty acyl-CoA. Such molecules are of significant interest in the study of lipid metabolism, particularly in pathways related to fatty acid oxidation and the biosynthesis of complex lipids. The accurate measurement of these species is crucial for understanding their physiological roles and their potential as biomarkers or therapeutic targets.

However, the analysis of such large and unsaturated acyl-CoAs presents considerable analytical hurdles. These include their low endogenous abundance, susceptibility to oxidation, and the presence of numerous isomers. These challenges underscore the critical need for robust, validated analytical methods and inter-laboratory comparisons to ensure data integrity and comparability across different studies and research groups.[1][2][3][4]

The goal of an inter-laboratory comparison, or proficiency testing, is to provide an objective assessment of a laboratory's analytical performance.[5][6][7] This is achieved by analyzing a standardized, homogenous sample and comparing the results against a reference value or the consensus of participating laboratories.[8]

Designing a Robust Inter-Laboratory Comparison Study

A successful inter-laboratory comparison for this compound requires careful planning and execution. The following workflow outlines the key stages:

Inter-Laboratory_Comparison_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation & Reporting P1_1 Synthesis & Purification of Analyte and Internal Standard P1_2 Preparation of Homogenous, Stabilized Test Material (e.g., spiked matrix) P1_1->P1_2 P1_3 Characterization of Test Material (Concentration & Purity) P1_2->P1_3 P1_4 Distribution to Participating Laboratories P1_3->P1_4 P2_1 Sample Receipt & Storage P1_4->P2_1 Shipment P2_2 Sample Preparation (Extraction) P2_1->P2_2 P2_3 LC-MS/MS Analysis P2_2->P2_3 P2_4 Data Processing & Quantification P2_3->P2_4 P3_1 Submission of Results to Coordinating Body P2_4->P3_1 Data Submission P3_2 Statistical Analysis (e.g., z-scores) P3_1->P3_2 P3_3 Generation of Performance Reports P3_2->P3_3 P3_4 Identification of Methodological Discrepancies P3_3->P3_4 LC-MS_MS_Workflow Sample Reconstituted Sample Extract Autosampler Autosampler Injection Sample->Autosampler LC_Column C18 Reversed-Phase LC Separation Autosampler->LC_Column ESI Electrospray Ionization (ESI+) LC_Column->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

References

A Senior Scientist's Guide to Validating Antibody Specificity for (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Targeting a Complex Lipid Hapten

(3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA is a highly specific, long-chain fatty acyl-CoA molecule. Its unique structure—comprising a 38-carbon backbone, a hydroxyl group at the 3R position, and four cis-double bonds at specific locations—presents a significant challenge for immunological recognition. As a small molecule hapten, it must be conjugated to a larger carrier protein to elicit an immune response for antibody generation. This very process introduces the risk of generating antibodies that recognize the carrier protein, the linker, or, more problematically, chemical motifs common to other lipids.

Consequently, rigorous, multi-tiered validation is not merely a quality control step; it is the fundamental prerequisite for generating reliable and reproducible data with an antibody against this target. This guide provides a framework for assessing antibody specificity, structured not as a rigid protocol but as a logical, phased investigation. We will proceed from basic binding confirmation to a deep interrogation of cross-reactivity and finally to application-specific validation, ensuring that by the end of this process, you can have a high degree of confidence in your antibody's performance.

Phase 1: Foundational Validation - Confirming Target Engagement

The first step is to confirm that your antibody binds to its intended target. The most direct method is an Enzyme-Linked Immunosorbent Assay (ELISA). We will employ two variations: a direct ELISA to confirm binding and a competitive ELISA to quantify binding affinity and specificity.

Experimental Rationale

A Direct ELISA provides a straightforward "yes/no" answer to whether the antibody recognizes the antigen when it is immobilized on a surface. However, it is susceptible to false positives. A Competitive ELISA is a more sophisticated assay that measures the antibody's affinity for the free, unconjugated hapten in solution. By competing for antibody binding with the immobilized antigen, the free hapten reveals the true specificity of the interaction. This is critical because it demonstrates that the antibody recognizes the lipid moiety itself, not just the conjugated complex.

Workflow: Competitive ELISA for Hapten Recognition

Below is a conceptual workflow for a competitive ELISA. The key is to pre-incubate the antibody with varying concentrations of the free hapten before adding the mixture to the antigen-coated plate.

G cluster_prep Phase A: Preparation cluster_incubation Phase B: Competition cluster_detection Phase C: Detection plate 1. Coat Plate Coat microplate with Hapten-Carrier Conjugate (e.g., Target-BSA). Block non-specific sites. antibody 2. Prepare Antibody Dilution Prepare a fixed, non-saturating concentration of the primary antibody. plate->antibody competitor 3. Prepare Competitor Dilutions Create a serial dilution of the free hapten (your target molecule). antibody->competitor mix 4. Pre-incubate Mix the fixed antibody concentration with each dilution of the free hapten. Incubate. competitor->mix add_to_plate 5. Add to Plate Transfer the antibody/hapten mixtures to the coated and blocked microplate. Incubate. mix->add_to_plate wash1 6. Wash Plate Wash to remove unbound antibody. add_to_plate->wash1 add_secondary 7. Add Secondary Ab Add HRP-conjugated secondary antibody. wash1->add_secondary wash2 8. Wash Plate Wash to remove unbound secondary. add_secondary->wash2 add_substrate 9. Add Substrate Add TMB or other suitable substrate. wash2->add_substrate read 10. Read Plate Measure absorbance. Signal is inversely proportional to free hapten concentration. add_substrate->read

Caption: Workflow for a competitive ELISA to assess antibody specificity.

Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well high-binding microplate with 1-2 µg/mL of your hapten conjugated to a carrier protein (e.g., BSA) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBS-T (PBS + 0.05% Tween-20). Block with 5% non-fat dry milk or 1% BSA in PBS-T for 2 hours at room temperature.

  • Competition Reaction:

    • In a separate "pre-incubation" plate, perform a serial dilution of the free this compound standard.

    • Add a fixed concentration of your primary antibody to each well of the pre-incubation plate. This concentration should be predetermined from a direct ELISA titration to give a signal of ~80% of maximum (the EC80 value).

    • Incubate for 1-2 hours at room temperature to allow the antibody and free hapten to reach equilibrium.

  • Binding to Plate: Wash the coated, blocked plate 3x with PBS-T. Transfer the contents of the pre-incubation plate to the corresponding wells of the coated plate. Incubate for 1-2 hours.

  • Detection:

    • Wash the plate 5x with PBS-T.

    • Add the HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at its optimal dilution. Incubate for 1 hour.

    • Wash the plate 5x with PBS-T.

    • Add TMB substrate and incubate until sufficient color develops. Stop the reaction with 1M H₂SO₄.

  • Analysis: Read the absorbance at 450 nm. Plot the absorbance against the log of the competitor concentration to determine the IC50 value (the concentration of free hapten that inhibits 50% of the antibody binding).

Interpreting the Data

A successful experiment will yield a sigmoidal dose-response curve. A low IC50 value indicates high affinity of the antibody for the free hapten. This is the first piece of evidence that your antibody recognizes the target molecule in its native form.

Antibody Candidate Direct ELISA (EC50) Competitive ELISA (IC50) Analysis
Antibody A1.2 nM5.5 nMExcellent. Low IC50 confirms high affinity for the free hapten.
Antibody B1.5 nM500 nMPoor. Binds well to immobilized antigen but has low affinity for the free hapten. Likely recognizes the linker or a conformational epitope.
Antibody C>1000 nMNot DeterminedUnacceptable. Fails to bind the immobilized antigen.

Phase 2: Interrogation of Specificity - The Cross-Reactivity Panel

Confirming binding to the target is necessary, but not sufficient. The core of specificity validation lies in demonstrating that the antibody does not bind to structurally similar molecules. This is achieved by testing a panel of potential cross-reactants.

Experimental Rationale

The goal is to map the antibody's recognition epitope. By identifying what it doesn't bind to, we gain confidence in what it does bind to. The choice of molecules for the cross-reactivity panel is therefore the most critical aspect of this phase. An ideal panel should probe different features of the target molecule.

Designing the Cross-Reactivity Panel

For this compound, a minimal panel should include:

  • Component Parts:

    • Coenzyme A (CoA): To rule out binding to the CoA moiety.

    • Carrier Protein (e.g., BSA): To ensure the antibody is not just recognizing the carrier used for immunization.

  • Stereoisomers:

    • (3S)-hydroxyoctatriacontatetraenoyl-CoA: To test for stereospecificity at the hydroxyl group.

  • Structural Analogs:

    • Octatriacontatetraenoyl-CoA (lacking the 3-hydroxy group): To test the importance of the hydroxyl group.

    • A saturated long-chain acyl-CoA (e.g., Stearoyl-CoA): To test the importance of the unsaturated bonds.

    • A medium-chain acyl-CoA (e.g., Palmitoyl-CoA): To test for chain-length dependence.

G cluster_controls Cross-Reactivity Panel Target (3R,23Z,26Z,29Z,32Z)-3-hydroxy... -octatriacontatetraenoyl-CoA (TARGET) CoA Coenzyme A Stereoisomer (3S)-hydroxy... Stereoisomer NoOH ...octatriacontatetraenoyl-CoA (Lacks -OH group) Saturated Stearoyl-CoA (Saturated, shorter chain) Carrier Carrier Protein (BSA) Antibody Test Antibody Antibody->Target High Affinity (Low IC50) Antibody->CoA No Binding Antibody->Stereoisomer Low/No Binding Antibody->NoOH Low/No Binding Antibody->Saturated No Binding Antibody->Carrier No Binding

Caption: Ideal specificity profile of an antibody for the target lipid.

Methodology: Cross-Reactivity Testing

The most quantitative method is to use the same competitive ELISA format described in Phase 1. Each molecule in the panel is used as a competitor, and its IC50 is determined. The cross-reactivity is then calculated as a percentage relative to the target molecule.

Calculation: % Cross-Reactivity = (IC50 of Target / IC50 of Competitor) * 100

Alternatively, techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can provide detailed kinetic data (kₐ, kₔ, Kₔ) for each interaction, offering a more nuanced view of specificity.

Interpreting Cross-Reactivity Data

A highly specific antibody will have a low IC50 for the target and a very high (or non-measurable) IC50 for all other molecules, resulting in low to negligible percent cross-reactivity.

Competitor Molecule IC50 (nM) % Cross-Reactivity Conclusion
Target Molecule 5.5 100% Reference
Coenzyme A>100,000<0.005%Excellent: Does not recognize CoA.
(3S)-hydroxy... isomer8,5000.06%Excellent: Highly specific for the 3R stereocenter.
... (lacks -OH group)12,0000.04%Excellent: Hydroxyl group is critical for recognition.
Stearoyl-CoA>100,000<0.005%Excellent: Specific for chain length and/or unsaturation.
BSA (Carrier)No inhibition0%Excellent: Does not recognize the carrier protein.

Phase 3: Application-Specific Validation - Proving Utility

The final and most crucial phase is to confirm the antibody works in a biologically relevant context. An antibody that is specific in a clean, in vitro system like ELISA may still fail in a complex biological sample due to matrix effects or off-target binding. The specific application will depend on the hypothesized function of this compound. Assuming it may be involved in protein acylation, an immunoprecipitation (IP) experiment is an excellent validation tool.

Experimental Rationale

The goal of IP is to use the antibody to capture the target molecule from a complex mixture (like a cell lysate) along with any interacting partners. By analyzing the captured material, typically via mass spectrometry (IP-MS), we can confirm that the antibody recognizes the endogenous target. A critical control is to perform the IP in parallel with a non-specific IgG antibody of the same isotype to identify background proteins.

Workflow: Immunoprecipitation-Mass Spectrometry (IP-MS)

G cluster_prep A: Sample Prep cluster_ip B: Immunoprecipitation cluster_analysis C: Analysis lysate 1. Prepare Cell Lysate Lyse cells under native conditions to preserve protein-lipid interactions. incubate_ab 2. Incubate with Antibody Incubate lysate with either the specific antibody or an Isotype Control IgG. lysate->incubate_ab add_beads 3. Capture with Beads Add Protein A/G magnetic beads to capture the antibody-antigen complexes. incubate_ab->add_beads wash_beads 4. Wash Perform stringent washes to remove non-specific binders. add_beads->wash_beads elute 5. Elute Elute captured proteins and lipids from the beads. wash_beads->elute digest 6. Protein Digestion (For MS) Perform in-solution or on-bead tryptic digest of proteins. elute->digest lcms 7. LC-MS/MS Analysis Analyze peptides and/or lipids by mass spectrometry. digest->lcms data_analysis 8. Data Analysis Identify proteins and lipids enriched in the specific IP vs. the isotype control. lcms->data_analysis

Caption: Workflow for IP-MS to validate antibody function in a biological sample.

Protocol: Immunoprecipitation
  • Lysate Preparation: Prepare a cell lysate from a biologically relevant source using a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100).

  • Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate for 1 hour to reduce non-specific binding to the beads themselves.

  • Immunoprecipitation:

    • Divide the pre-cleared lysate into two tubes: one for your specific antibody and one for the isotype control IgG.

    • Add 2-5 µg of antibody to each tube and incubate with rotation for 4 hours to overnight at 4°C.

  • Capture: Add pre-washed Protein A/G magnetic beads to each tube and incubate for 1-2 hours to capture the antibody complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins and lipids using a low-pH buffer (e.g., glycine-HCl, pH 2.5) or an SDS-PAGE sample buffer for subsequent Western blot analysis.

  • Analysis: Analyze the eluate by mass spectrometry to identify co-precipitated proteins and, importantly, to confirm the presence of the this compound lipid itself through lipidomics analysis.

Interpreting the Data

Successful validation requires demonstrating enrichment of biologically plausible interactors in the specific antibody pulldown compared to the isotype control. The ultimate proof is the direct detection of the target lipid in the eluate from the specific IP but not the control. This confirms that the antibody can isolate the endogenous molecule from a complex biological milieu.

Final Assessment and Conclusion

An antibody can only be deemed "specific" after it has successfully passed through all three phases of this validation framework.

  • Phase 1 establishes that the antibody binds the target hapten with high affinity.

  • Phase 2 proves that this binding is highly specific and does not extend to structurally related molecules.

  • Phase 3 confirms that the antibody is functional and specific in a complex biological application.

Only an antibody that meets these stringent criteria can be trusted to generate accurate, reproducible, and publishable data. Investing time in this rigorous, front-end validation process is paramount for ensuring the integrity of your research and preventing the costly pursuit of artifacts generated by a poorly characterized reagent.

Navigating the Frontier of Lipidomics: A Comparative Guide to the Study of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Charting Unexplored Territories in Fatty Acid Metabolism

To our fellow researchers, scientists, and pioneers in drug development, this guide serves as a compass for navigating the research landscape of a rare, very-long-chain unsaturated fatty acyl-CoA: (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA . Acknowledging the nascent stage of direct research on this specific molecule, this document provides a comparative framework, drawing insights from the broader, well-documented class of 3-hydroxyacyl-CoAs and their pivotal role in health and disease.

Our exploration begins with the candid acknowledgment that dedicated studies on this compound are not yet prevalent in published literature. Its existence is confirmed through its classification as an unsaturated fatty acyl-CoA and its availability as a research chemical.[1][2] This guide, therefore, adopts a comparative and predictive methodology. We will juxtapose the known metabolic pathways and clinical significance of related long-chain 3-hydroxyacyl-CoAs with the potential research avenues for this novel molecule. By understanding the established, we can logically deduce the questions to ask and the experimental paths to follow for the unknown.

The Metabolic Crossroads: Fatty Acid β-Oxidation and the Significance of 3-Hydroxyacyl-CoAs

Very-long-chain fatty acids are crucial cellular components, serving as energy sources and signaling molecules. Their catabolism occurs primarily through peroxisomal and mitochondrial β-oxidation. A key intermediate in this pathway is the 3-hydroxyacyl-CoA species. The enzyme 3-hydroxyacyl-CoA dehydrogenase plays a critical role in the third step of the β-oxidation spiral, catalyzing the NAD+-dependent dehydrogenation of (3R)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.

fatty_acid_beta_oxidation Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA (3R)-3-Hydroxyacyl-CoA (e.g., (3R,23Z,26Z,29Z,32Z)-3-hydroxyocta...) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (+H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH + H+) Shorter_Acyl_CoA Fatty Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase (+CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (+CoA-SH) research_workflow Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization Enzymatic_Assays In Vitro Enzymatic Assays (e.g., with 3-hydroxyacyl-CoA dehydrogenase) Synthesis->Enzymatic_Assays Characterization->Enzymatic_Assays Cellular_Studies Cellular Uptake & Metabolism Studies (Stable Isotope Tracing) Enzymatic_Assays->Cellular_Studies Lipidomics Targeted Lipidomics in Biological Samples (LC-MS/MS) Cellular_Studies->Lipidomics Disease_Models Investigation in Disease Models (e.g., metabolic syndrome, cardiomyopathy) Lipidomics->Disease_Models

References

Safety Operating Guide

Navigating the Disposal of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed protocol for the proper disposal of (3R,23Z,26Z,29Z,32Z)-3-hydroxyoctatriacontatetraenoyl-CoA, a long-chain unsaturated fatty acyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from guidelines for structurally similar molecules and general hazardous waste management protocols.

The foundational principle of this guide is precaution. Until comprehensive toxicological data is available, this compound should be treated as a potentially hazardous substance. Adherence to the following procedures is crucial for minimizing risk and ensuring responsible environmental stewardship.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a type of unsaturated fatty acyl-CoA, it is prudent to assume it may present hazards common to other biochemically active lipids.[1][2] Potential risks could include skin and eye irritation.[3] Therefore, stringent adherence to standard laboratory safety protocols is required.

Table 1: Hazard Mitigation and Personal Protective Equipment (PPE)

Hazard CategoryRecommended Personal Protective Equipment (PPE)Precautionary Statements
Skin Contact Chemical-resistant gloves (e.g., nitrile)Wash hands thoroughly after handling.[3]
Eye Contact Safety glasses with side shields or safety gogglesWear appropriate eye protection.[3]
General Handling Laboratory coatDo not eat, drink, or smoke when handling this product.[3]

All handling of the compound, particularly in its solid form or as a concentrated solution, should be performed in a well-ventilated area, ideally within a chemical fume hood.[4]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with institutional, local, and federal regulations.[3][5] The following protocol outlines a general workflow for its safe disposal.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe laboratory waste management.[6]

  • Evaluate the Waste Stream: Determine if the waste is in solid or liquid form. Note if it is mixed with other solvents or hazardous materials.

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, leak-proof, and puncture-resistant hazardous waste container.[4][6] Do not mix this waste with other incompatible waste streams.[3]

Step 2: Container Labeling

Accurate and clear labeling is a critical compliance and safety measure.[7]

  • The container must be clearly labeled as "Hazardous Waste ".

  • Include the full chemical name: This compound .

  • List all other components of the waste mixture, including solvents and their approximate concentrations.[4]

  • Clearly mark the date of waste accumulation.[4]

  • Affix the universal biohazard symbol where appropriate, as materials contaminated with biological agents are considered biohazardous waste.[5]

Step 3: Waste Storage

  • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[4]

  • The SAA must be under the control of laboratory personnel and should be located away from heat and sources of ignition.[3][4]

Step 4: Final Disposal

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[3]

  • Prohibited Disposal Methods: Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[4] This is to prevent potential harm to aquatic life and contamination of the wastewater system.[4]

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble).[4]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste in the designated container.[4]

  • Final Container Disposal: After triple-rinsing, the container can typically be disposed of as regular non-hazardous waste.[4] Ensure the original label is defaced or removed before disposal.[4]

Part 3: Visualization of the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been generated.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste Containing This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Leak-Proof, Puncture-Resistant Hazardous Waste Container B->C D Segregate Waste: No Incompatible Materials C->D E Label Container: 'Hazardous Waste', Full Chemical Name, Components, Date D->E F Store Sealed Container in Designated Satellite Accumulation Area (SAA) E->F G Contact EHS for Professional Disposal F->G H Decontaminate Empty Containers (Triple Rinse) G->H I Collect Rinsate as Hazardous Waste H->I J Dispose of Cleaned Container as Non-Hazardous Waste H->J

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.